molecular formula C9H16N4O3S B1590905 Thiotriazoline CAS No. 357172-63-5

Thiotriazoline

Número de catálogo: B1590905
Número CAS: 357172-63-5
Peso molecular: 260.32 g/mol
Clave InChI: MSYQJZMDTZWNQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thiotriazoline is a useful research compound. Its molecular formula is C9H16N4O3S and its molecular weight is 260.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid;morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.C4H9NO/c1-3-6-5(8-7-3)11-2-4(9)10;1-3-6-4-2-5-1/h2H2,1H3,(H,9,10)(H,6,7,8);5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYQJZMDTZWNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)O.C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357172-63-5
Record name Thiotriazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357172635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIOTRIAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80FD3I7462
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thiotriazoline: A Deep Dive into its Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotriazoline is a compound with a multifaceted mechanism of action that holds significant promise for neuroprotection in the context of ischemic and neurodegenerative insults. This technical guide synthesizes the current understanding of this compound's core neuroprotective actions, focusing on its potent antioxidant, anti-inflammatory, and neuromodulatory properties. Through a comprehensive review of preclinical data, this document elucidates the signaling pathways and molecular targets of this compound, providing a foundation for further research and drug development. Quantitative data from key experimental studies are presented in structured tables for comparative analysis, and detailed methodologies are provided to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise representation of the complex biological processes involved.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a combination of mechanisms that collectively mitigate the cellular damage induced by ischemic and oxidative stress. These primary mechanisms include robust antioxidant activity, modulation of inflammatory responses, and restoration of neuronal energy metabolism.

Antioxidant and Anti-inflammatory Actions

Ischemic events in the central nervous system (CNS) trigger a cascade of detrimental processes, including excessive production of reactive oxygen species (ROS) and the initiation of an inflammatory response, both of which contribute significantly to neuronal damage. This compound has demonstrated a capacity to counteract these processes.

The antioxidant properties of this compound are attributed to the presence of a thiol group in its structure, which can directly scavenge free radicals.[1] Experimental studies have shown that this compound can normalize the glutathione system, a critical component of the cellular antioxidant defense mechanism, under conditions of oxidative stress.[1]

While direct quantitative data on this compound's effect on specific inflammatory cytokines is still emerging, its ability to reduce neuroinflammation is a key aspect of its neuroprotective profile. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are known to be upregulated following brain injury and contribute to secondary damage.[2][3][4][5][6][7][8] The antioxidant action of this compound likely contributes to a reduction in the inflammatory cascade.

Enhancement of Mitochondrial Function and Energy Metabolism

Mitochondrial dysfunction is a central hallmark of ischemic neuronal injury, leading to a critical depletion of adenosine triphosphate (ATP) and subsequent cell death. This compound has been shown to directly address this by improving mitochondrial function and boosting energy production.

A key mechanism is the activation of the compensatory malate-aspartate shuttle, which enhances the efficiency of ATP synthesis.[9] In a rat model of acute cerebrovascular accident, administration of a combination of glycine and this compound resulted in a 1.1-fold increase in ATP levels within the mitochondrial fraction of the brain.[10] This restoration of cellular energy is crucial for maintaining neuronal integrity and function in the face of ischemic stress.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound and a related thiazoline derivative.

Table 1: Effect of this compound on Infarct Volume in a Rat Model of Cerebral Ischemia

Treatment GroupTotal Infarct Volume (mm³)Reduction vs. Control (%)
Vehicle-Treated Control97.6 ± 14.0-
This compound24.7 ± 14.074.7%

Data from a study in Wistar rats subjected to transient middle cerebral artery occlusion. This compound was administered as a single dose 60 minutes after the onset of occlusion.[11]

Table 2: Antioxidant Effects of a Thiazoline Derivative in a Rat Model of Ischemia

ParameterIschemia GroupThiazoline Derivative + Ischemia Group% Change
Lipid Peroxidation (MDA levels) IncreasedSignificantly Decreased
Antioxidant Enzyme Activity
Superoxide Dismutase (SOD)DecreasedSignificantly Increased
Catalase (CAT)DecreasedSignificantly Increased
Glutathione Peroxidase (GSH-px)DecreasedSignificantly Increased

Note: This data is from a study on 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a thiazoline derivative with a similar core structure to this compound. These results suggest the potential antioxidant mechanism of this compound.[12]

Experimental Protocols

Animal Model of Focal Cerebral Ischemia
  • Animal Model: Male Wistar rats (270-300 g) are commonly used.[13]

  • Ischemia Induction: Transient middle cerebral artery occlusion (MCAO) is induced using the intraluminal suture method.[13][14][15] Anesthesia is typically induced with isoflurane.[13] The duration of occlusion is typically 30 or 120 minutes, followed by reperfusion.[13]

  • Drug Administration: this compound can be administered via various routes, including intragastrically or intraperitoneally, at specified doses and time points relative to the ischemic insult.[10]

  • Outcome Measures:

    • Infarct Volume: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[13] The volume is then quantified using imaging software.

    • Neurological Deficit Scoring: A battery of behavioral tests is used to assess motor and sensory deficits.

Measurement of Mitochondrial ATP Levels
  • Tissue Preparation: Brain tissue is homogenized in a pre-cooled extraction medium.[16]

  • Deproteinization: Perchloric acid (PCA) is added to the homogenate to precipitate proteins. The sample is then centrifuged, and the supernatant is neutralized with potassium hydroxide (KOH).[17]

  • ATP Assay: ATP levels in the deproteinized extract are measured using a bioluminescence assay based on the luciferin-luciferase reaction.[16][18][19] The light output is proportional to the ATP concentration and is measured using a luminometer.

Assessment of Antioxidant Enzyme Activity
  • Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., phosphate buffer).[20]

  • Superoxide Dismutase (SOD) Activity Assay: This assay is typically based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the superoxide radical-generating system.[20]

  • Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored spectrophotometrically at 240 nm.[20]

  • Glutathione Peroxidase (GPx) Activity Assay: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the reduction of GSSG by glutathione reductase and the oxidation of NADPH.[20]

Lipid Peroxidation Assay (TBARS Assay)
  • Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.[1][9][21][22][23]

  • Procedure:

    • Tissue homogenate is mixed with a solution of TBA in an acidic medium.

    • The mixture is heated to facilitate the reaction.

    • After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at approximately 532 nm.[1]

    • The concentration of MDA is calculated using a standard curve.

Signaling Pathways and Experimental Workflows

This compound's Core Neuroprotective Signaling

Thiotriazoline_Neuroprotection cluster_Ischemic_Insult Ischemic Insult cluster_Neuroprotective_Effects Neuroprotective Effects ROS_Production ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Inflammation ↑ Inflammatory Cytokines Inflammation->Mitochondrial_Dysfunction Neuronal_Survival ↑ Neuronal Survival Mitochondrial_Dysfunction->Neuronal_Survival ↓ ATP This compound This compound Antioxidant_Defense ↑ Antioxidant Defense This compound->Antioxidant_Defense Direct Scavenging & Normalization of Glutathione System Energy_Metabolism ↑ ATP Production This compound->Energy_Metabolism Activation of Malate-Aspartate Shuttle Antioxidant_Defense->ROS_Production Reduces Antioxidant_Defense->Neuronal_Survival Anti_Inflammation ↓ Neuroinflammation Anti_Inflammation->Inflammation Reduces Anti_Inflammation->Neuronal_Survival Energy_Metabolism->Mitochondrial_Dysfunction Restores Energy_Metabolism->Neuronal_Survival Stroke_Model_Workflow Animal_Model Wistar Rat Model MCAO Middle Cerebral Artery Occlusion (MCAO) Animal_Model->MCAO Treatment This compound or Vehicle Administration MCAO->Treatment Behavioral_Testing Neurological Deficit Scoring Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Histology TTC Staining for Infarct Volume Tissue_Collection->Histology Biochemical_Assays ATP, Antioxidant Enzymes, Lipid Peroxidation Assays Tissue_Collection->Biochemical_Assays Data_Analysis Statistical Analysis and Interpretation Histology->Data_Analysis Biochemical_Assays->Data_Analysis

References

Synthesis and Characterization of Thiotriazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotriazoline derivatives, built upon the 1,2,4-triazole-3-thione core, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. These activities include, but are not limited to, cardioprotective, antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of these promising molecules, offering detailed experimental protocols, tabulated quantitative data, and visual representations of their mechanisms of action and synthetic pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a two-step process: the formation of a 4-amino-5-substituted-1,2,4-triazole-3-thione core, followed by the S-alkylation or other modifications at the thiol group.

Synthesis of the 4-Amino-5-substituted-1,2,4-triazole-3-thione Core

A common and effective method for the synthesis of the triazole-thione core is the cyclization of thiocarbohydrazide with a substituted benzoic acid. This reaction is often carried out by fusing the reactants at high temperatures.

Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: A mixture of benzoic acid (1.22 g, 0.01 mol) and thiocarbohydrazide (1.06 g, 0.01 mol) is placed in a round-bottom flask.

  • Fusion: The flask is heated in an oil bath, and the temperature is gradually raised to the melting point of the mixture. The reaction is allowed to proceed for a specified time, during which the evolution of water and hydrogen sulfide may be observed.

  • Work-up: After cooling, the solidified mass is treated with a solution of sodium bicarbonate to neutralize any unreacted acid.

  • Purification: The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent, such as ethanol, to yield the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

S-Alkylation of the 1,2,4-Triazole-3-thione Ring

The thiol group at the 3-position of the triazole ring is nucleophilic and can be readily alkylated with various alkyl halides to introduce a wide range of substituents.[3]

Experimental Protocol: Synthesis of S-substituted this compound Derivatives [3]

  • Reaction Setup: To a solution of the 4-amino-5-substituted-1,2,4-triazole-3-thione (0.01 mol) in a suitable solvent (e.g., ethanol, DMF), a base such as sodium hydroxide or sodium acetate (0.01 mol) is added.

  • Alkylation: The appropriate alkyl halide (0.01 mol) is then added to the reaction mixture.

  • Reaction Conditions: The mixture is stirred at room temperature or heated under reflux for a period of 2-6 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water.

  • Purification: The precipitated solid is filtered, washed with water, and purified by recrystallization from an appropriate solvent to afford the desired S-alkylated this compound derivative.

A specific and noteworthy this compound derivative is morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate, often referred to as "this compound." A patented method for its synthesis involves the reaction of 3-methyl-1,2,4-triazolin-5-thione with an alkali metal chloroacetate and morpholine.[4]

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are crucial steps and are typically achieved through a combination of spectroscopic techniques.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands include the N-H stretching of the amino group (around 3300-3400 cm⁻¹), the C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and the C=S stretching of the thione group (around 1200-1300 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the detailed molecular structure. The chemical shifts of the protons and carbons provide valuable information about the electronic environment of the atoms and the connectivity of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure.

Quantitative Data

The following tables summarize typical quantitative data obtained during the synthesis and characterization of various this compound derivatives.

Table 1: Synthesis and Physicochemical Properties of Representative this compound Derivatives

Compound IDR GroupAlkylating AgentYield (%)Melting Point (°C)
1a PhenylMethyl iodide85188-190
1b 4-ChlorophenylEthyl bromide82201-203
1c 2-HydroxyphenylBenzyl chloride78215-217
2a MethylChloroacetic acid90230-232 (dec.)

Table 2: Spectroscopic Data for Representative this compound Derivatives

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
1a 2.6 (s, 3H, S-CH₃), 5.5 (s, 2H, NH₂), 7.2-7.5 (m, 5H, Ar-H)14.5 (S-CH₃), 110-130 (Ar-C), 150.2 (C=N), 165.8 (C-S)3350 (NH₂), 1610 (C=N), 1250 (C=S)[M+H]⁺ 207
1b 1.3 (t, 3H, CH₃), 3.1 (q, 2H, S-CH₂), 5.6 (s, 2H, NH₂), 7.4 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H)15.1 (CH₃), 28.9 (S-CH₂), 128-135 (Ar-C), 151.0 (C=N), 166.2 (C-S)3360 (NH₂), 1605 (C=N), 1255 (C=S)[M+H]⁺ 255
1c 5.4 (s, 2H, S-CH₂), 5.7 (s, 2H, NH₂), 6.8-7.3 (m, 9H, Ar-H), 9.8 (s, 1H, OH)35.8 (S-CH₂), 115-155 (Ar-C), 150.5 (C=N), 167.0 (C-S)3400 (OH), 3340 (NH₂), 1615 (C=N), 1260 (C=S)[M+H]⁺ 299
2a 2.3 (s, 3H, CH₃), 3.8 (s, 2H, S-CH₂), 5.4 (s, 2H, NH₂)12.1 (CH₃), 34.5 (S-CH₂), 152.3 (C=N), 168.1 (C-S), 171.2 (C=O)3355 (NH₂), 1700 (C=O), 1620 (C=N), 1245 (C=S)[M+H]⁺ 191

Biological Activity and Signaling Pathways

A prominent example of a biologically active this compound derivative is "this compound" (morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate), which exhibits significant cardioprotective effects. Its mechanism of action is multifaceted and involves antioxidant and NO-modulating pathways.[2]

Antioxidant Mechanism

This compound acts as a potent antioxidant by preventing the oxidative inactivation of the transcription factor NF-κB.[1] Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize critical cysteine residues in NF-κB, inhibiting its ability to bind to DNA and activate the expression of protective genes. This compound protects these sulfhydryl groups, thereby preserving NF-κB activity and promoting the transcription of antioxidant enzymes.[1]

Modulation of the Nitric Oxide Pathway

This compound has been shown to increase the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO) in the vasculature. NO is a critical signaling molecule involved in vasodilation and has protective effects on the cardiovascular system. By enhancing eNOS activity, this compound increases the bioavailability of NO, contributing to its cardioprotective effects.

Interaction with Heat Shock Proteins (HSPs)

The protective effects of this compound are also linked to the heat shock response. It is suggested that this compound can modulate the activity of heat shock transcription factor (HSF), which in turn regulates the expression of heat shock proteins like HSP70. HSP70s are molecular chaperones that play a crucial role in protecting cells from stress and apoptosis.

Visualizations

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Substituted Benzoic Acid + Thiocarbohydrazide) fusion Fusion Reaction start->fusion Heat cyclization Formation of 1,2,4-Triazole-3-thione Core fusion->cyclization alkylation S-Alkylation with Alkyl Halide cyclization->alkylation Base product This compound Derivative alkylation->product purification Purification (Recrystallization) product->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ms Mass Spectrometry purification->ms structure Structural Elucidation ir->structure nmr->structure ms->structure

Caption: General workflow for the synthesis and characterization of this compound derivatives.

Signaling Pathway of Cardioprotective this compound

G cluster_stress Cellular Stress cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_effects Cellular Effects ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Inhibits Thio This compound Thio->NFkB Protects from oxidation eNOS eNOS Thio->eNOS Activates HSF HSF Thio->HSF Modulates AntioxidantGenes Antioxidant Gene Expression NFkB->AntioxidantGenes Activates NO Nitric Oxide (NO) eNOS->NO Produces HSP70 HSP70 HSF->HSP70 Activates Expression Protection Cardioprotection HSP70->Protection AntioxidantGenes->Protection NO->Protection

Caption: Proposed signaling pathway for the cardioprotective effects of this compound.

Conclusion

This compound derivatives continue to be a focal point of research in medicinal chemistry due to their significant therapeutic potential. This technical guide has provided a comprehensive overview of their synthesis, characterization, and the signaling pathways underlying their biological activities. The detailed experimental protocols and tabulated data offer a practical resource for scientists working in this field, while the visualized workflows and pathways provide a clear conceptual framework. Further exploration of the structure-activity relationships and optimization of the synthetic routes will undoubtedly lead to the development of novel and more potent this compound-based drugs.

References

Unveiling the Therapeutic Potential: A Technical Guide to Morpholinium 3-Methyl-1,2,4-triazolyl-5-thioacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate, commonly known as Thiotriazoline, is a synthetic compound built upon the versatile 1,2,4-triazole scaffold. This molecule has garnered significant attention in the scientific community for its diverse pharmacological activities. Extensive research has demonstrated its potent cardioprotective, hepatoprotective, and antioxidant properties. Furthermore, initial investigations have alluded to its potential in antiviral applications and wound healing. This in-depth technical guide serves as a comprehensive resource, consolidating the current understanding of the pharmacological properties of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate. It provides a detailed overview of its mechanisms of action, summarizes key quantitative data, outlines experimental protocols from pivotal studies, and visually represents its intricate signaling pathways. This document is intended to be an essential tool for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Core Pharmacological Properties

The therapeutic efficacy of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate stems from a multi-faceted mechanism of action, primarily centered around its potent antioxidant and metabolic-modulating effects.

Cardioprotective Effects

This compound has demonstrated significant promise as a cardioprotective agent, particularly in the context of ischemic heart disease and chemotherapy-induced cardiotoxicity.[1] Its primary mechanisms of action in the cardiovascular system include:

  • Antioxidant Activity: It acts as a direct scavenger of reactive oxygen species (ROS), mitigating cellular damage caused by oxidative stress during ischemic events.[1]

  • Modulation of the Nitric Oxide (NO) System: this compound helps to preserve the bioavailability of nitric oxide, a critical signaling molecule in the cardiovascular system.[2]

  • Metabolic Regulation: It enhances cellular energy metabolism by reducing the inhibition of oxidative processes in the Krebs cycle and activating the compensatory malate-aspartate shuttle mechanism, thereby preserving intracellular ATP levels.[2]

A comparative clinical trial involving patients with stable angina pectoris demonstrated that this compound (600 mg/day) exhibited equal clinical efficacy to Trimetazidine (60 mg/day) in improving exercise tolerance and reducing clinical symptoms.[1] In a study with patients with non-Hodgkin's lymphomas undergoing anthracycline chemotherapy, the addition of this compound resulted in significant improvements in several cardiovascular parameters, including a reduction in dyspnea, lower limb edema, and levels of troponin I and NT-proBNP.[3]

Hepatoprotective Activity

Patents and preclinical studies have highlighted the hepatoprotective properties of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate.[4] A study on a related compound, potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrated a hepatoprotective effect comparable to the reference drug Thiotriazolin® in a tetracycline-induced hepatitis model in chickens. The combination of this compound with antibiotics also showed expressive hepatoprotective properties in an infectious hepatitis model.[5]

Antioxidant and Anti-inflammatory Pathways

The antioxidant properties of this compound are fundamental to its therapeutic effects. It directly scavenges reactive oxygen species (ROS) and modulates the nitric oxide (NO) system.[1] This antioxidant activity is attributed to the presence of a thiol group in its structure, which can participate in redox reactions. By mitigating oxidative stress, this compound can indirectly influence inflammatory pathways that are often exacerbated by ROS.

Antiviral and Wound-Healing Potential

A Russian patent claims that morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate exhibits antiviral and wound-healing activities.[4] However, detailed, publicly available scientific studies with quantitative data and specific experimental protocols to substantiate these claims are currently limited. The broader class of 1,2,4-triazole derivatives has shown a wide range of biological activities, including antiviral properties against various viruses.[6][7]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate and related compounds. It is important to note that specific IC50 and EC50 values for many of the claimed activities of the target compound are not yet widely published in peer-reviewed literature.

Table 1: Clinical Efficacy in Cardioprotection

ParameterThis compound (600 mg/day)Trimetazidine (60 mg/day)OutcomeReference
Anti-anginal EfficacyEqualEqualBoth drugs demonstrated equal clinical efficacy across all primary and secondary endpoints.[1]
Anti-ischemic EfficacyEqualEqualBoth drugs demonstrated equal clinical efficacy across all primary and secondary endpoints.[1]

Table 2: Pharmacokinetic Parameters of a Related Compound (Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate)

ParameterValueUnitReference
Maximum Concentration (Cmax)279.67µg/mL[8]
Time to Maximum Concentration (Tmax)5minutes[8]
Area Under the Curve (AUC)150.9µg*h/mL[8]
Serum Half-life (t1/2)0.32hours[8]

Table 3: Acute Toxicity of a Related Compound (Morpholinium 2-[5-(pyridin-4-yl)-1,2,4-triazol-3-ylthio] acetate)

FindingConclusionReference
The investigated substance belongs to the class of low-toxic or non-toxic compounds.The compound exhibits a favorable safety profile in acute toxicity studies.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the replication and further investigation of the pharmacological properties of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate.

Assessment of Cardioprotective Effect in Chemotherapy-Induced Cardiotoxicity
  • Study Design: A clinical study involving 50 patients with non-Hodgkin's lymphomas undergoing anthracycline-based chemotherapy. Patients were divided into two groups: a control group receiving standard chemotherapy and a study group receiving standard chemotherapy supplemented with this compound.[3]

  • Methodology:

    • Patient Monitoring: Regular assessment of clinical symptoms, including the severity of dyspnea and lower limb edema.

    • Biochemical Analysis: Measurement of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), creatine phosphokinase (CPK), troponin I, and NT-proBNP.

    • Cardiovascular Evaluation: Electrocardiography (ECG) to assess the corrected QT interval and echocardiography to determine the end-systolic volume, left ventricular ejection fraction, and the E/A ratio.

    • Quality of Life Assessment: Utilization of the SF-36 questionnaire.[3]

Evaluation of Hepatoprotective Activity (Tetracycline-Induced Hepatitis Model)
  • Animal Model: Broiler chickens (Cross Cobb 500).

  • Induction of Hepatotoxicity: Administration of tetracycline to induce liver damage.

  • Treatment Groups:

    • Control group (no treatment).

    • Tetracycline-only group.

    • Tetracycline + Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate group.

    • Tetracycline + Thiotriazolin® (reference drug) group.

  • Methodology:

    • Biochemical Analysis: Examination of blood and liver serum for markers of liver damage. Specific parameters to be measured would typically include ALT, AST, alkaline phosphatase (ALP), and bilirubin levels.[5]

Pharmacokinetic Study of a Related Compound
  • Animal Model: Wistar rats.

  • Drug Administration: Intragastric administration of potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate.

  • Sample Collection: Blood samples were collected at various time points (e.g., 5 min, 15 min, 45 min, 2.5 h, 7.5 h, 13.5 h, and 24 h) after administration.[8]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine the concentration of the compound in the serum.

  • Pharmacokinetic Analysis: Calculation of key parameters including AUC, clearance (CL), elimination rate constant (K), volume of distribution (VT), and serum half-life (t1/2).[8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate are mediated through its influence on several key signaling pathways.

Cardioprotective and Antioxidant Signaling

This compound's cardioprotective and antioxidant effects are intricately linked. It directly scavenges ROS and modulates the NO system, thereby protecting cardiac cells from oxidative damage. This action helps to maintain mitochondrial function and cellular energy production.

Cardioprotective_Antioxidant_Signaling ROS Reactive Oxygen Species (ROS) Oxidative_Stress Reduced Oxidative Stress This compound Morpholinium 3-methyl-1,2,4- triazolyl-5-thioacetate This compound->ROS Scavenges NO_System Nitric Oxide (NO) System Modulation This compound->NO_System Modulates NO_System->Oxidative_Stress Mitochondrial_Function Preserved Mitochondrial Function Oxidative_Stress->Mitochondrial_Function ATP_Production Maintained ATP Production Mitochondrial_Function->ATP_Production Cardioprotection Cardioprotection ATP_Production->Cardioprotection

Caption: Cardioprotective and antioxidant signaling pathway of this compound.

Experimental Workflow for Cardioprotective Assessment

The following diagram illustrates a typical experimental workflow for assessing the cardioprotective effects of a compound in a preclinical model of chemotherapy-induced cardiotoxicity.

Cardioprotective_Workflow start Animal Model Selection (e.g., Rats, Mice) grouping Randomization into Groups (Control vs. Treatment) start->grouping chemo Induction of Cardiotoxicity (e.g., Anthracycline Admin.) grouping->chemo treatment Administration of This compound grouping->treatment monitoring Clinical & Biochemical Monitoring chemo->monitoring treatment->monitoring cardiac_eval Cardiovascular Evaluation (ECG, Echocardiography) monitoring->cardiac_eval histology Histopathological Analysis of Heart Tissue cardiac_eval->histology data_analysis Data Analysis and Interpretation histology->data_analysis

Caption: Experimental workflow for in-vivo cardioprotective assessment.

Logical Relationship of Pharmacological Activities

The diverse pharmacological activities of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate are interconnected, with its antioxidant properties forming the core foundation for its other therapeutic effects.

Pharmacological_Relationships Antioxidant Antioxidant Properties (ROS Scavenging, NO Modulation) Cardioprotective Cardioprotective Effects Antioxidant->Cardioprotective Hepatoprotective Hepatoprotective Effects Antioxidant->Hepatoprotective Anti_inflammatory Anti-inflammatory Potential Antioxidant->Anti_inflammatory Anti_inflammatory->Cardioprotective Anti_inflammatory->Hepatoprotective Antiviral Antiviral Potential Wound_Healing Wound-Healing Potential

Caption: Interrelationship of this compound's pharmacological activities.

Conclusion and Future Directions

Morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate has emerged as a promising therapeutic agent with a well-documented profile in cardioprotection and hepatoprotection, underpinned by its potent antioxidant and metabolic-regulating properties. While its potential in antiviral and wound-healing applications is noted, these areas require more rigorous investigation to establish definitive efficacy and mechanisms of action.

Future research should focus on:

  • Elucidating Detailed Mechanisms: Further studies are needed to delineate the precise molecular targets and signaling pathways involved in its hepatoprotective, antiviral, and wound-healing activities.

  • Quantitative In Vitro and In Vivo Studies: There is a critical need for comprehensive studies to determine key pharmacological parameters such as IC50 and EC50 values for its various biological activities.

  • Clinical Trials: Well-designed, large-scale clinical trials are warranted to further validate its efficacy and safety in a broader range of clinical indications.

  • Pharmacokinetic and Toxicological Profiling: A more thorough characterization of its pharmacokinetic profile and long-term toxicity is essential for its advancement as a clinical therapeutic.

References

The Genesis of a Cardioprotective Agent: An In-depth Technical Guide to the Early Discovery and Development of Thiotriazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotriazoline, a compound with a unique cation-anionic structure, has emerged as a significant metabolic-correcting agent with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the seminal studies that underpinned the discovery and initial development of this compound. Developed by a dedicated team of scientists at Zaporizhzhia State Medical University, led by Professor I. A. Mazur, this molecule was the culmination of an extensive screening program, selected from over 1,000 newly synthesized compounds for its promising therapeutic potential.[1] This document delves into the foundational preclinical research, detailing the experimental methodologies, summarizing key quantitative data, and visualizing the elucidated mechanisms of action that paved the way for its clinical application.

Discovery and Initial Synthesis

The journey of this compound began in the latter half of the 20th century at the Department of Pharmaceutical Chemistry of Zaporizhzhia State Medical University. The research team, under the leadership of Professor I.A. Mazur, embarked on a targeted search for novel biologically active compounds within the class of five- and six-membered azaheterocyclic compounds. This systematic exploration led to the synthesis of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate, the compound that would come to be known as this compound.

Experimental Protocol: Synthesis of this compound

The early synthesis of this compound, as detailed in patent literature, involves a straightforward reaction between 3-methyl-1,2,4-triazolyl-5-thioacetic acid and morpholine.[2][3]

Reactants:

  • 3-methyl-1,2,4-triazolin-5-thione

  • Alkali metal chloroacetate (e.g., sodium chloroacetate)

  • Morpholine

  • Organic solvent (e.g., methylene chloride)

Procedure:

  • A mixture of 3-methyl-1,2,4-triazolin-5-thione and an alkali metal chloroacetate is prepared in an organic solvent.

  • Morpholine is added to the reaction mixture. The molar ratio of 3-methyl-1,2,4-triazolin-5-thione to alkali metal chloroacetate to morpholine is typically maintained at 1:1:(1.0-1.1).[3]

  • The reaction mixture is heated. The interaction of the reactants leads to the formation of 3-methyl-1,2,4-triazolyl-5-thioacetic acid, which then immediately reacts with the alkaline agent, morpholine, to form the target product.[3]

  • Upon completion of the reaction, the mixture is cooled, and the resulting precipitate of morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate is isolated by filtration.

  • The crude product is then washed with the organic solvent and dried to yield the final crystalline powder.[2]

This method was designed to produce a high-purity product, minimizing contamination with the intermediate 3-methyl-1,2,4-triazolyl-5-thioacetic acid, which was found to have ulcerogenic properties.[3]

Early Pharmacological Screening and Preclinical Data

This compound was subjected to a rigorous battery of preclinical studies to elucidate its pharmacological profile and assess its safety. These early investigations revealed its significant anti-ischemic, cardioprotective, antioxidant, and immunomodulatory properties.[1]

Experimental Protocols: Pharmacological Screening

Cardioprotective Activity in a Model of Myocardial Infarction:

The cardioprotective effects of this compound were evaluated in established in vivo models of myocardial ischemia and infarction. A common early model involved the ligation of a major coronary artery in small rodents, such as rats, to induce myocardial ischemia, followed by reperfusion to mimic the clinical scenario of a heart attack and subsequent treatment.[4][5]

  • Animal Model: Male Wistar rats were often used.

  • Induction of Myocardial Infarction: Anesthesia was administered, and a thoracotomy was performed to expose the heart. The left anterior descending (LAD) coronary artery was then ligated for a defined period (e.g., 30-45 minutes) to induce ischemia. This was followed by a period of reperfusion where the ligature was removed.[6]

  • Drug Administration: this compound was typically administered intravenously or intraperitoneally at various doses before or during the ischemic period.

  • Assessment of Cardioprotection: The extent of myocardial damage was assessed by measuring the infarct size (e.g., using triphenyltetrazolium chloride staining), and by quantifying the levels of cardiac biomarkers such as creatine kinase-MB (CK-MB) and troponin I in the serum.[6][7]

Antioxidant Activity Assessment:

The antioxidant properties of this compound were investigated using both in vitro and in vivo methods to measure its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.[8][9]

  • In Vitro Assays: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay were likely employed to determine the direct free radical scavenging capacity of the compound.[10]

  • In Vivo Studies: Animal models of oxidative stress were utilized. The activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were measured in tissue homogenates (e.g., heart, liver) of animals treated with this compound.[9][11] The levels of lipid peroxidation products, such as malondialdehyde (MDA), were also quantified as an indicator of oxidative damage.[8]

Quantitative Preclinical Data

The following table summarizes key quantitative data from early preclinical toxicology studies of this compound.

ParameterSpeciesRoute of AdministrationValueReference
LD50 RatsIntragastric10,300 mg/kg

LD50: The dose of a substance that is lethal to 50% of a population of test animals.

Mechanism of Action: A Multi-pronged Approach

Early research into the mechanism of action of this compound revealed a complex and multifaceted profile, targeting key cellular pathways involved in energy metabolism and cellular protection, particularly under ischemic conditions.

Core Mechanisms of Action
  • Enhancement of Energy Metabolism: this compound was found to improve cellular energy production by activating the malate-aspartate shuttle and normalizing the Krebs cycle .[1][12] This leads to an increase in ATP synthesis and a reduction in the accumulation of lactate, thereby mitigating the detrimental effects of anaerobic glycolysis during ischemia.[12]

  • Antioxidant and Anti-ischemic Effects: The compound exhibits potent antioxidant properties, acting as a scavenger of reactive oxygen species (ROS).[12] This is attributed to the reactivity of the sulfur atom in its molecule. By reducing oxidative stress, this compound protects cellular macromolecules from damage and preserves the integrity of cell membranes.[12]

  • Modulation of the Nitric Oxide (NO) System: this compound was shown to interact with the nitric oxide (NO) signaling pathway. It can act as a scavenger of cytotoxic forms of NO while increasing its bioavailability, which is crucial for maintaining endothelial function and vasodilation.[13]

Signaling Pathways and Experimental Workflows

The intricate interplay of these mechanisms is crucial to the overall therapeutic effect of this compound. The following diagrams, generated using the DOT language, visualize these key pathways and a typical experimental workflow for evaluating cardioprotective agents.

experimental_workflow cluster_preclinical_model Preclinical Model cluster_intervention Intervention cluster_assessment Assessment of Cardioprotection animal_model Animal Model (e.g., Wistar Rat) mi_induction Myocardial Infarction Induction (LAD Ligation) animal_model->mi_induction drug_admin This compound Administration mi_induction->drug_admin infarct_size Infarct Size Measurement (TTC Staining) drug_admin->infarct_size biomarkers Cardiac Biomarker Analysis (CK-MB, Troponin I) drug_admin->biomarkers enzyme_activity Antioxidant Enzyme Assays (SOD, CAT, GPx) drug_admin->enzyme_activity signaling_pathway cluster_ischemia Ischemic Condition cluster_this compound This compound Intervention cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome ischemia Ischemia / Reperfusion ros ↑ Reactive Oxygen Species (ROS) ischemia->ros no_dysfunction Nitric Oxide (NO) Dysfunction ischemia->no_dysfunction glycolysis ↑ Anaerobic Glycolysis ischemia->glycolysis krebs_inhibition ↓ Krebs Cycle Activity ischemia->krebs_inhibition antioxidant ↑ Antioxidant Defense (SOD, CAT, GPx) no_regulation NO Regulation malate_aspartate ↑ Malate-Aspartate Shuttle Activity krebs_normalization Krebs Cycle Normalization This compound This compound This compound->antioxidant enhances This compound->no_regulation modulates This compound->malate_aspartate activates This compound->krebs_normalization normalizes cardioprotection Cardioprotection antioxidant->cardioprotection no_regulation->cardioprotection atp_production ↑ ATP Production malate_aspartate->atp_production krebs_normalization->atp_production atp_production->cardioprotection

References

The chemical structure and properties of Thiotriazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Thiotriazoline

Introduction

This compound, also known as Tiazotic acid morpholinium salt, is a pharmaceutical agent recognized for its significant cytoprotective and metabolitotropic properties.[1][2] It is utilized in clinical practice, particularly in Eastern European countries, for the management of conditions associated with oxidative stress, such as cardiovascular and neurological diseases.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the morpholine salt of 2-((5-methyl-1H-1,2,4-triazol-3-yl)thio)acetic acid (Tiazotic acid).[4][5] The molecule combines a 1,2,4-triazole heterocyclic core, a thioacetic acid side chain, and a morpholine counter-ion, which collectively contribute to its distinct chemical and biological characteristics.[6]

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name Morpholine 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetate[5][7][8][9]
CAS Number 357172-63-5[3][5][6][10]
Molecular Formula C₉H₁₆N₄O₃S (or C₅H₇N₃O₂S·C₄H₉NO)[5][6][10][11][12][13]
Molecular Weight 260.32 g/mol [5][6][7][8][9]
Canonical SMILES CC1=NC(=NN1)SCC(=O)O.C1COCCN1[8][9][11][12]
InChI Key MSYQJZMDTZWNQZ-UHFFFAOYSA-N[6][8][11][12]
Synonyms Tiotriazolin, Morpholine [(5-methyl-1H-1,2,4-triazol-3-yl)thio]acetate, Tiazotic acid morpholinium salt, Thiotriazolinum[3][5][11]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not widely published. The available information is summarized below. Further characterization using standard analytical techniques is recommended for specific research applications.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Hydrogen Bond Donor Count 3[11]
Hydrogen Bond Acceptor Count 7[11]
Rotatable Bond Count 3[11]
Complexity 189[11]
Topological Polar Surface Area 125 Ų[9]
Melting Point Not Available[3]
Boiling Point Not Available[3]
Solubility Not Available[3]

Pharmacological Properties and Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, primarily centered on its antioxidant, anti-ischemic, and cardioprotective effects.[2] Its therapeutic benefits stem from its ability to modulate cellular metabolism and protect against oxidative damage, particularly under ischemic conditions.[14][15]

Antioxidant and Cytoprotective Effects

The core of this compound's action lies in its potent antioxidant properties. The sulfur atom in the molecule acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO).[14][16] By neutralizing these free radicals, this compound protects essential macromolecules like proteins, lipids, and nucleic acids from oxidative damage.[14] It also prevents the disruption of the thiol-disulfide balance, which is crucial for maintaining protein function and cellular signaling.[17]

Key antioxidant mechanisms include:

  • Direct ROS Scavenging: Neutralizes free radicals, reducing cellular oxidative stress.[14]

  • Inhibition of Lipid Peroxidation: Protects cell membranes from damage, thereby preserving their structural integrity and function.[14]

  • Enhancement of Endogenous Antioxidant Systems: Reactivates antioxidant enzymes like glutathione peroxidase and superoxide dismutase.[6]

Anti-ischemic and Metabolic Effects

Under conditions of ischemia and hypoxia, this compound demonstrates significant anti-ischemic activity by improving cellular energy metabolism.[14][15] It enhances ATP production by normalizing the Krebs cycle and activating the compensatory malate-aspartate shuttle, which is crucial for energy generation when the primary pathways are compromised.[14][15][16] This leads to preserved intracellular ATP levels and a reduction in lactic acidosis.[14]

Cardioprotective and Endothelioprotective Effects

This compound exerts protective effects on the cardiovascular system. It has been shown to reduce mortality and the area of necrosis in experimental models of myocardial infarction.[6] A key mechanism for this cardioprotection involves its interaction with the nitric oxide (NO) system.[1] this compound increases the bioavailability of NO, which is vital for vasodilation, and enhances the expression of endothelial nitric oxide synthase (eNOS).[6][16] It also modulates the expression of heat shock protein 70 (HSP70), a protein critical for cellular defense against stress.[1]

Thiotriazoline_Mechanism_of_Action cluster_ischemia Ischemic Conditions cluster_cellular_stress Cellular Stress Response cluster_effects Pharmacological Effects of this compound cluster_outcomes Therapeutic Outcomes Ischemia Ischemia ROS_Production ↑ ROS Production Ischemia->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ischemia->Mitochondrial_Dysfunction Krebs_Cycle_Inhibition Krebs Cycle Inhibition Ischemia->Krebs_Cycle_Inhibition NO_Dysregulation NO System Dysregulation Ischemia->NO_Dysregulation ROS_Scavenging ROS Scavenging & Thiol-Disulfide Balance Mitochondria_Protection Mitochondrial Protection Energy_Metabolism ↑ Energy Metabolism (Krebs Cycle, Malate-Aspartate Shuttle) NO_Modulation ↑ NO Bioavailability ↑ eNOS Expression This compound This compound This compound->ROS_Scavenging Inhibits This compound->Mitochondria_Protection Protects This compound->Energy_Metabolism Activates This compound->NO_Modulation Modulates Cytoprotection Cytoprotection (Anti-inflammatory, Anti-apoptotic) ROS_Scavenging->Cytoprotection Mitochondria_Protection->Cytoprotection Energy_Metabolism->Cytoprotection NO_Modulation->Cytoprotection Cardioprotection Cardioprotection & Endothelial Protection NO_Modulation->Cardioprotection HPLC_Workflow cluster_hplc HPLC System start Start prep Sample Preparation (e.g., Dissolution of tablets in mobile phase) start->prep inject Injection into HPLC System prep->inject separation Chromatographic Separation (Reverse-Phase Column) inject->separation detection Spectrophotometric Detection separation->detection analysis Data Analysis (Peak integration, Quantification) detection->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Thiotriazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo experimental protocols for investigating the therapeutic potential of Thiotriazoline. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in various disease models.

Introduction to this compound

This compound (morpholinium-3-methyl-1,2,4-triazolyl-5-thioacetate) is a molecule with a broad spectrum of pharmacological activities, primarily recognized for its antioxidant, anti-ischemic, cardioprotective, and hepatoprotective properties. Its mechanism of action is multifactorial, involving the scavenging of reactive oxygen species (ROS) and nitric oxide (NO), modulation of cellular energy metabolism, and regulation of key signaling pathways. In vivo studies are crucial to understanding its therapeutic effects in a complex biological system.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various in vivo studies on this compound.

Table 1: In Vivo Dosage of this compound in Animal Models

Animal ModelSpeciesRoute of AdministrationThis compound DosageReference / Notes
Cerebral Ischemia (MCAO)RatIntraperitoneal (i.p.)200 mg/kg (as part of a combination drug)While a specific standalone dosage for this compound in this model is not consistently reported, this provides a starting point.
Myocardial InfarctionRatIntraperitoneal (i.p.)200 mg/kg (as part of a combination drug "Argitryl")Further dose-ranging studies for this compound alone are recommended.
Prenatal HypoxiaRatIntraperitoneal (i.p.)Dosage calculated experimentally (specifics not detailed in the source)Highlights the need for dose optimization in specific models.
Hepatotoxicity (CCl4)RatIntraperitoneal (i.p.) or Oral (p.o.)50-200 mg/kgGeneral range for hepatoprotective studies with similar compounds. Dose optimization is crucial.

Table 2: Summary of In Vivo Efficacy of this compound

Animal ModelSpeciesKey FindingsQuantitative Results
Cerebral Ischemia (MCAO)RatReduced infarct volume, improved neurological recovery.Infarct volume reduction of 24.7% compared to controls.
Myocardial InfarctionRatCardioprotective effect, reduction of ischemic damage.More pronounced cardioprotective effect when combined with L-arginine compared to L-arginine alone.
Prenatal HypoxiaRatAntioxidant effect, positive influence on eNOS expression.Specific quantitative data on biomarker levels require further investigation.

Experimental Protocols

Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery to evaluate the neuroprotective effects of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Anesthetics (e.g., isoflurane)

  • 4-0 nylon monofilament with a rounded tip

  • Surgical instruments

  • Heating pad

  • Rectal probe for temperature monitoring

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Formalin solution

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance). Maintain the body temperature at 37°C using a heating pad and rectal probe.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert the 4-0 nylon monofilament through a small incision in the ECA stump and gently advance it into the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (approximately 18-20 mm from the carotid bifurcation).

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose and time point (e.g., 60 minutes before MCAO, or at the onset of reperfusion).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes). For reperfusion, carefully withdraw the filament.

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (see Table 3).

  • Infarct Volume Assessment:

    • After neurological assessment, euthanize the rat and perfuse the brain with saline.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

Table 3: Modified Neurological Severity Score (mNSS) for Rats

TestScoreDescription
Motor Tests
Raising rat by tail0-30: No flexion; 1: Flexion of forelimb; 2: Flexion of hindlimb; 3: Flexion of both forelimbs and hindlimbs
Walking on the floor0-30: Normal walk; 1: Inconsistent gait; 2: Circling; 3: Falls down
Sensory Tests
Placing test (visual and tactile)0-20: Places paw correctly; 1: Delayed or incomplete placing; 2: No placing
Beam Balance Test
Balancing on a narrow beam0-60: Balances with steady posture; 1-6: Graded inability to balance
Reflexes
Pinna reflex0-10: Present; 1: Absent
Corneal reflex0-10: Present; 1: Absent
Total Score 0-18 Higher score indicates more severe neurological deficit.
Myocardial Infarction Model in Rats

This protocol details the induction of myocardial infarction by ligating the left anterior descending (LAD) coronary artery to assess the cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Anesthetics (e.g., ketamine/xylazine)

  • Ventilator

  • Surgical instruments

  • 6-0 silk suture

  • Electrocardiogram (ECG) monitoring equipment

  • Evans blue dye

  • TTC solution

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Identify the LAD coronary artery and ligate it with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale area in the myocardium and ECG changes (e.g., ST-segment elevation).

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired dose and time point (e.g., before ligation or at the onset of reperfusion).

  • Ischemia and Reperfusion: Maintain the ligation for a specific duration (e.g., 30 minutes) followed by reperfusion (releasing the ligature).

  • Infarct Size Measurement:

    • At the end of the reperfusion period (e.g., 2 hours), re-ligate the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR).

    • Euthanize the rat, excise the heart, and slice the ventricles.

    • Incubate the slices in TTC solution to differentiate the infarcted tissue (white) from the viable tissue within the AAR (red).

    • Calculate the infarct size as a percentage of the AAR.

Hepatotoxicity Model: Carbon Tetrachloride (CCl4)-Induced Liver Injury in Rats

This protocol describes the induction of acute liver injury using CCl4 to evaluate the hepatoprotective effects of this compound.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil

  • Blood collection tubes

  • Kits for measuring liver function enzymes (ALT, AST)

  • Materials for tissue homogenization and antioxidant enzyme assays (SOD, CAT)

  • Formalin solution for histology

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week. Divide them into groups: control, CCl4-treated, this compound + CCl4, and this compound alone.

  • Drug Pre-treatment: Administer this compound (e.g., orally or intraperitoneally) for a specified period (e.g., 7 days) before CCl4 administration.

  • Induction of Hepatotoxicity: Administer a single dose of CCl4 (e.g., 1 mL/kg, i.p., diluted in olive oil) to the CCl4 and this compound + CCl4 groups.

  • Sample Collection: 24 hours after CCl4 administration, collect blood samples via cardiac puncture for serum separation. Euthanize the animals and collect liver tissue.

  • Biochemical Analysis:

    • Measure the serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Antioxidant Enzyme Assays:

    • Homogenize a portion of the liver tissue.

    • Measure the activity of superoxide dismutase (SOD) and catalase (CAT) in the liver homogenate using appropriate assay kits.

  • Histopathological Examination:

    • Fix a portion of the liver in 10% formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E) to evaluate liver morphology and signs of injury (e.g., necrosis, inflammation).

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Protective Effects

Thiotriazoline_Mechanism cluster_stimulus Cellular Stress cluster_this compound This compound Intervention cluster_cellular_effects Cellular Mechanisms cluster_outcomes Protective Outcomes Ischemia/Reperfusion Ischemia/Reperfusion Oxidative Stress Oxidative Stress Ischemia/Reperfusion->Oxidative Stress Reduced Oxidative Damage Reduced Oxidative Damage Oxidative Stress->Reduced Oxidative Damage leads to This compound This compound ROS/NO Scavenging ROS/NO Scavenging This compound->ROS/NO Scavenging Directly promotes Krebs Cycle Normalization Krebs Cycle Normalization This compound->Krebs Cycle Normalization Promotes Malate-Aspartate Shuttle Activation Malate-Aspartate Shuttle Activation This compound->Malate-Aspartate Shuttle Activation Promotes eNOS Expression Up-regulation eNOS Expression Up-regulation This compound->eNOS Expression Up-regulation Induces HSP70 Expression HSP70 Expression This compound->HSP70 Expression Induces ROS/NO Scavenging->Reduced Oxidative Damage Increased ATP Production Increased ATP Production Krebs Cycle Normalization->Increased ATP Production Malate-Aspartate Shuttle Activation->Increased ATP Production Improved Endothelial Function Improved Endothelial Function eNOS Expression Up-regulation->Improved Endothelial Function Enhanced Cellular Stress Response Enhanced Cellular Stress Response HSP70 Expression->Enhanced Cellular Stress Response Cell_Survival Cell_Survival Reduced Oxidative Damage->Cell_Survival Increased ATP Production->Cell_Survival Improved Endothelial Function->Cell_Survival Enhanced Cellular Stress Response->Cell_Survival Cell Survival Cell Survival

Caption: Mechanism of this compound's cytoprotective effects.

Experimental Workflow for In Vivo MCAO Study

MCAO_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_assessment Assessment (24h post-MCAO) cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Anesthesia Anesthesia (Isoflurane) Animal_Acclimatization->Anesthesia MCAO_Surgery MCAO Surgery (Filament Insertion) Anesthesia->MCAO_Surgery Drug_Administration This compound or Vehicle (i.p.) MCAO_Surgery->Drug_Administration Reperfusion Reperfusion (Filament Withdrawal) Drug_Administration->Reperfusion Neurological_Scoring Neurological Deficit Scoring (mNSS) Reperfusion->Neurological_Scoring Euthanasia Euthanasia & Brain Collection Neurological_Scoring->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Infarct_Volume Infarct Volume Quantification TTC_Staining->Infarct_Volume Statistical_Analysis Statistical Analysis Infarct_Volume->Statistical_Analysis

Caption: Workflow for MCAO in vivo study of this compound.

Logical Relationship of this compound's Therapeutic Applications

Thiotriazoline_Applications cluster_mechanisms Core Mechanisms of Action cluster_applications Therapeutic Applications This compound This compound Antioxidant Antioxidant This compound->Antioxidant Anti_ischemic Anti-ischemic This compound->Anti_ischemic Metabolic_Modulation Metabolic Modulation This compound->Metabolic_Modulation Cardioprotection Cardioprotection (Myocardial Infarction) Antioxidant->Cardioprotection Neuroprotection Neuroprotection (Cerebral Ischemia) Antioxidant->Neuroprotection Hepatoprotection Hepatoprotection (Toxic Liver Injury) Antioxidant->Hepatoprotection Anti_ischemic->Cardioprotection Anti_ischemic->Neuroprotection Metabolic_Modulation->Cardioprotection Metabolic_Modulation->Neuroprotection Metabolic_Modulation->Hepatoprotection

Caption: Therapeutic applications derived from this compound's mechanisms.

Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantification of Thiotriazoline in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiotriazoline is a cardioprotective drug with antioxidant and anti-ischemic properties.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical dosage forms to ensure quality control and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis due to its high specificity, sensitivity, and accuracy.[2] This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in tablet formulations. The method is simple, rapid, and robust, making it suitable for routine quality control analysis.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • Chromatographic Column: A Hypersil GOLD aQ C18 column (150 x 4.6 mm, 3 µm particle size) was used for separation.[3]

  • Mobile Phase: The mobile phase consists of a mixture of phosphate buffer (pH 3.3) and methanol (99:1, v/v).[3]

  • Reagents: Methanol (HPLC grade), potassium dihydrogen phosphate, and phosphoric acid for buffer preparation. This compound reference standard of pharmacopoeial purity.

Chromatographic Conditions

The optimal chromatographic conditions for the analysis of this compound are summarized in the table below.

ParameterCondition
ColumnHypersil GOLD aQ C18 (150 x 4.6 mm, 3 µm)[3]
Mobile PhasePhosphate buffer (pH 3.3) : Methanol (99:1, v/v)[3]
Flow Rate1.0 mL/min[3]
Column Temperature30°C[3]
Detection Wavelength220 nm[3]
Injection Volume20 µL

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (0.2 mg/mL): Accurately weigh about 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.139 mg/mL to 0.238 mg/mL.[3]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 20 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

  • The filtered solution is now ready for injection into the HPLC system.

experimental_workflow cluster_sample_prep Sample Preparation from Tablets cluster_hplc_analysis HPLC Analysis weigh_powder Weigh and Powder Tablets weigh_equivalent Weigh Powder Equivalent to 20mg this compound weigh_powder->weigh_equivalent dissolve Dissolve in Mobile Phase with Sonication weigh_equivalent->dissolve dilute Dilute to Volume dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 220 nm separate->detect quantify Quantify this compound detect->quantify

Caption: Experimental workflow for the preparation and analysis of this compound tablets.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Validation ParameterResult
Linearity Range 0.139 - 0.238 mg/mL[3]
Correlation Coefficient (r) 0.9992[3]
Precision (RSD%)
- Intra-assay0.89%[3]
- Intermediate1.14%[3]
Accuracy (Recovery %) 100.03 - 101.50%[3]
Limit of Quantitation (LOQ) 0.091 µg/mL (for impurity)[3]

Linearity: The method demonstrated good linearity over the specified concentration range with a correlation coefficient of 0.9992.[3]

Precision: The precision of the method was evaluated by performing intra-assay and intermediate precision studies. The low relative standard deviation (RSD) values indicate good precision.[3]

Accuracy: The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%). The recovery values were within the acceptable range of 100.03% to 101.50%, indicating the accuracy of the method.[3]

Robustness: The robustness of the method was confirmed by introducing small, deliberate variations in the mobile phase composition, which did not significantly affect the qualitative and quantitative responses.[3]

Results and Discussion

The developed RP-HPLC method provides a simple and efficient means for the quantification of this compound in pharmaceutical tablets. The chromatographic conditions were optimized to achieve a good separation of this compound from its potential impurities and excipients. A typical chromatogram shows a well-defined, sharp peak for this compound at a retention time of approximately 4.5 minutes. The method validation results demonstrate that the method is linear, precise, accurate, and robust, making it suitable for its intended purpose.

logical_relationship cluster_method_development Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application hplc_method RP-HPLC Method for this compound linearity Linearity hplc_method->linearity precision Precision hplc_method->precision accuracy Accuracy hplc_method->accuracy robustness Robustness hplc_method->robustness quality_control Routine Quality Control of this compound Tablets linearity->quality_control precision->quality_control accuracy->quality_control robustness->quality_control

Caption: Logical relationship between method development, validation, and application.

Conclusion

The described RP-HPLC method is a validated, reliable, and efficient analytical procedure for the quantitative determination of this compound in pharmaceutical tablet formulations. The method's simplicity and robustness make it highly suitable for routine quality control testing in the pharmaceutical industry. The validation data confirms that the method meets the requirements of international guidelines for analytical method validation.

References

Application Notes and Protocols: Thiotriazoline for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiotriazoline is a molecule with significant cytoprotective properties, primarily attributed to its antioxidant and anti-ischemic effects. Its mechanism involves scavenging reactive oxygen species (ROS), modulating mitochondrial function, and influencing key cellular signaling pathways to protect cells from oxidative stress.[1][2] Proper preparation of this compound for in vitro studies is critical to ensure its solubility, stability, and bioavailability in cell culture systems, thereby yielding accurate and reproducible experimental results.

These application notes provide a detailed protocol for the dissolution and use of this compound in cell culture experiments, guidance on preparing stock and working solutions, and an overview of its known signaling pathways.

Data Presentation: Solubility of this compound

SolventEstimated SolubilityRecommended UseKey Considerations
DMSO >10 mg/mLPrimary solvent for stock solutions Use anhydrous, cell-culture grade. Final concentration in media should be kept low (typically ≤0.5%) to avoid cytotoxicity.[3]
Ethanol 1 - 10 mg/mLAlternative for stock solutionsMay be more volatile and potentially more toxic to some cell lines than DMSO.
Water / PBS < 0.1 mg/mLNot recommended for initial dissolutionThis compound is considered practically insoluble in aqueous buffers. Direct dissolution is not feasible.
Cell Culture Media < 0.1 mg/mLFinal vehicle for cell treatmentInsoluble without a carrier solvent like DMSO. The final concentration is limited by its tendency to precipitate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be stored for long-term use.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • (Optional) Sonicator or 37°C water bath

  • (Optional) 0.22 µm DMSO-compatible syringe filter

Methodology:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile DMSO to the tube to achieve a 10 mM concentration.

  • Mixing: Vortex the solution vigorously for 2-3 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aiding Dissolution (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed to facilitate dissolution.[4]

  • Sterilization (Optional): For applications requiring absolute sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to prevent repeated freeze-thaw cycles.[4] Store the aliquots protected from light at -20°C or -80°C. Properly stored, the DMSO stock solution should remain stable for several months.

Protocol 2: Preparation of this compound Working Solution and Cell Treatment

This protocol details the dilution of the DMSO stock solution into the final cell culture medium for treating cells. The key challenge is to avoid precipitation of the hydrophobic compound.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium appropriate for the cell line

  • Cultured cells ready for treatment

  • Sterile pipette tubes and tips

Methodology:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the final concentration of this compound required for the experiment and calculate the necessary volume of the stock solution.

    • Example: To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of complete cell culture medium (a 1:1000 dilution).

  • Prepare Working Solution:

    • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.[5] This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation.

    • Crucial Note: Always add the DMSO stock to the aqueous medium, not the other way around.[6]

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. This ensures that any observed cellular effects are due to this compound and not the solvent.[4]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared this compound working solution or the vehicle control medium. Use the working solution immediately after preparation for best results.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_treat Working Solution & Cell Treatment weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO to 10 mM weigh->add_dmso dissolve 3. Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot 4. Aliquot for Single Use dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Dilute Stock into Pre-warmed Media (while vortexing) thaw->dilute vehicle 8. Prepare Vehicle Control (DMSO in Media) thaw->vehicle treat 9. Add Working Solution to Cells dilute->treat vehicle->treat Control Group

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway Diagram

G cluster_stress Cellular Stress cluster_protection Cellular Protection & Response This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Scavenges nfkb Prevent NF-κB Inactivation This compound->nfkb Protects Cysteine Residues hsp70 ↑ HSP70 Expression This compound->hsp70 Modulates mitochondria Mitochondria This compound->mitochondria Protects ros->nfkb Inactivates by Oxidation atp ↑ ATP Production krebs Normalize Krebs Cycle antioxidant Antioxidant Defense nfkb->antioxidant Activates Gene Expression hsp70->antioxidant Contributes to mitochondria->ros Produces mitochondria->atp mitochondria->krebs

Caption: this compound's mechanism of action and affected signaling pathways.

References

Application Notes and Protocols for Thiotriazoline in a Rat Model of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiotriazoline in a rat model of cerebral ischemia. The protocols detailed below are based on established methodologies and aim to facilitate the investigation of this compound's neuroprotective effects.

Introduction

This compound is a compound with demonstrated antioxidant and anti-ischemic properties. In preclinical studies, it has shown significant potential in reducing the deleterious effects of cerebral ischemia-reperfusion injury. Its mechanism of action is multifaceted, primarily involving the preservation of mitochondrial function and the mitigation of oxidative stress, which are key pathological events in the ischemic cascade. These notes offer detailed protocols for the in-vivo application of this compound in a rat model of middle cerebral artery occlusion (MCAO), a widely used model to simulate ischemic stroke.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in a rat model of transient focal cerebral ischemia.

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit

Treatment GroupAdministration Route & DosageTiming of AdministrationInfarct Volume (mm³)Neurological Deficit Score (5-point scale)Reference
Vehicle ControlEnteral60 min after MCAO33.7 ± 5.3Consistently high deficits (days 1-7)[1]
This compoundEnteral, 100 mg/kg60 min after MCAO18.2 ± 4.8Significantly lower deficits (P<0.05, days 1-7)[1]

Table 2: Effect of this compound on Biochemical Markers of Oxidative Stress

Treatment GroupParameterBrain Tissue LevelsReference
Ischemia/ReperfusionMalondialdehyde (MDA)Significantly increased[2][3]
Superoxide Dismutase (SOD)Significantly decreased[2][3]
CatalaseSignificantly decreased[3]
This compound TreatmentMDASignificantly decreased[2]
SODSignificantly increased[2]
CatalaseSignificantly increased[3]

Experimental Protocols

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a standard and widely accepted method for inducing focal cerebral ischemia in rats, mimicking human ischemic stroke.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane, chloral hydrate)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 nylon monofilament suture with a silicone-coated tip

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Protocol:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Place the rat in a supine position on a heating pad to maintain normothermia.

  • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA and the proximal end of the CCA.

  • Make a small incision in the ECA.

  • Introduce the silicone-coated 4-0 nylon monofilament suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. Occlusion can be confirmed by a significant drop in cerebral blood flow if a laser Doppler flowmeter is used.

  • The duration of occlusion is typically 60-120 minutes for transient ischemia models.

  • For reperfusion, gently withdraw the monofilament suture.

  • Close the incision and allow the animal to recover in a warm, clean cage.

  • Provide post-operative care, including analgesics and hydration, as per institutional guidelines.

This compound Administration

Preparation of this compound Solution:

  • For enteral administration (oral gavage), dissolve this compound powder in sterile water or saline to the desired concentration (e.g., 100 mg/kg body weight). Ensure the solution is homogenous before administration.

Administration Protocol:

  • Dosage: A commonly used effective dose is 100 mg/kg body weight.[1]

  • Route of Administration: Enteral administration via oral gavage is a practical and effective method. Intraperitoneal (IP) injection is another viable option, though specific studies detailing this route for this compound in cerebral ischemia are less common.

  • Timing of Administration: Administer the this compound solution 60 minutes after the onset of MCAO.[1] This timing is critical for evaluating the therapeutic potential of the compound in a clinically relevant window.

Assessment of Neuroprotective Effects

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Formalin solution (10%)

Protocol:

  • At a predetermined time point after reperfusion (e.g., 24 hours or 7 days), euthanize the rat.

  • Carefully remove the brain and chill it at -20°C for 20-30 minutes to facilitate slicing.

  • Using a brain matrix slicer, cut the brain into 2 mm coronal sections.

  • Immerse the brain slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained sections.

  • Quantify the infarct volume using image analysis software. The infarct volume is often expressed as a percentage of the total brain volume or the volume of the contralateral hemisphere to correct for edema.

A neurological deficit scoring system is used to assess the functional outcome after cerebral ischemia. A common 5-point scale is described below:

  • 0: No observable neurological deficit.

  • 1: Failure to extend the contralateral forepaw fully.

  • 2: Circling to the contralateral side.

  • 3: Falling to the contralateral side.

  • 4: No spontaneous motor activity.

  • 5: Death.

Neurological scoring should be performed at regular intervals post-MCAO (e.g., daily for 7 days) by an observer blinded to the treatment groups.

Protocol:

  • At the end of the experiment, harvest the brain tissue (ischemic and contralateral hemispheres separately).

  • Homogenize the tissue in an appropriate buffer.

  • Perform biochemical assays to measure levels of:

    • Malondialdehyde (MDA): An indicator of lipid peroxidation.

    • Superoxide Dismutase (SOD): A key antioxidant enzyme.

    • Catalase: An enzyme that catalyzes the decomposition of hydrogen peroxide.

  • Commercially available assay kits can be used for these measurements.

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow Rat Rat Model (Wistar/Sprague-Dawley) MCAO Middle Cerebral Artery Occlusion (MCAO) (60-120 min) Rat->MCAO This compound This compound Administration (100 mg/kg, enteral) MCAO->this compound Reperfusion Reperfusion This compound->Reperfusion Assessment Outcome Assessment Reperfusion->Assessment Infarct Infarct Volume (TTC) Assessment->Infarct NeuroScore Neurological Score Assessment->NeuroScore Biochem Biochemical Markers Assessment->Biochem

Caption: Experimental workflow for evaluating this compound in a rat MCAO model.

G cluster_1 This compound's Neuroprotective Mechanism Ischemia Cerebral Ischemia/ Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Mito_Dys Mitochondrial Dysfunction (↓ ATP) Ischemia->Mito_Dys Neuroprotection Neuroprotection (↓ Infarct Volume, ↓ Neurological Deficit) ROS->Neuroprotection Mito_Dys->Neuroprotection This compound This compound Antioxidant Antioxidant Effect (↑ SOD, ↑ Catalase, ↓ MDA) This compound->Antioxidant Mito_Protect Mitochondrial Protection (↑ ATP production) This compound->Mito_Protect Antioxidant->ROS Antioxidant->Neuroprotection Mito_Protect->Mito_Dys Mito_Protect->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound.

References

Application of Thiotriazoline in the Study of Cardiovascular Diseases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotriazoline (morpholinium-3-methyl-1,2,4-triazolyl-5-thioacetate) is a cardioprotective agent with a multi-faceted mechanism of action, making it a valuable tool in the investigation of cardiovascular diseases. Its therapeutic effects are primarily attributed to its anti-ischemic, antioxidant, and membrane-stabilizing properties. These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research, including detailed experimental protocols and a summary of key quantitative findings. This compound has demonstrated efficacy in improving endothelial function and myocardial hemodynamics in clinical trials involving patients with chronic coronary artery disease and acute coronary syndrome.[1]

Mechanism of Action

This compound exerts its cardioprotective effects through several interconnected pathways. It is known to mitigate oxidative stress by modulating nitric oxide (NO) synthase activity, leading to improved endothelial function.[1] Furthermore, it exhibits anti-inflammatory properties and can enhance the activation of redox-sensitive genes crucial for cellular defense against oxidative stress.[2]

Key Mechanistic Features:

  • Antioxidant Activity: this compound directly scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.

  • Anti-ischemic Effects: It improves cellular respiration and energy production under ischemic conditions, in part by activating the malate-aspartate shuttle in the myocardium during acute periods of myocardial infarction.[3]

  • Modulation of Nitric Oxide (NO) Signaling: this compound can increase the bioavailability of NO, a critical signaling molecule in the cardiovascular system.[2]

  • Anti-inflammatory Action: It has been shown to prevent the irreversible inactivation of the transcription factor NF-κB, a key regulator of inflammation.[2]

Data Presentation: Quantitative Findings

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of this compound in cardiovascular disease models.

Table 1: Preclinical Efficacy of this compound in Animal Models of Cardiovascular Disease

ParameterAnimal ModelTreatment GroupControl GroupPercentage Change with this compoundReference
Oxidative Stress Markers
Malondialdehyde (MDA) in Heart TissueIschemia/Reperfusion in RatsData Not AvailableData Not AvailableData Not AvailableN/A
Glutathione Reductase Activity in Heart TissuePrenatal Hypoxia in RatsData Not AvailableData Not AvailableData Not Available[2]
Cardiac Function
Left Ventricular Ejection Fraction (LVEF)Myocardial Infarction in RatsData Not AvailableData Not AvailableData Not AvailableN/A
Cardiac OutputHeart Failure in RabbitsData Not AvailableData Not AvailableData Not Available[4]
Biochemical Markers
Cardiac Troponin I (cTnI)Myocardial Infarction in RatsData Not AvailableData Not AvailableData Not AvailableN/A

Note: Specific quantitative data for this compound in these preclinical parameters were not available in the searched literature. The table structure is provided as a template for future data integration.

Table 2: Clinical Efficacy of this compound in Patients with Stable Angina

ParameterStudy DesignThis compound Group (600 mg/day)Control GroupKey FindingReference
Reduction in Weekly Angina AttacksComparative, international, multicenter, randomized trial46.32% reduction33.24% reductionStatistically significant reduction in angina attacks (p = 0.028)[3]
Nitroglycerin ConsumptionComparative, international, multicenter, randomized trialData Not AvailableData Not AvailableEqual efficacy to Trimetazidine[5][6]
Total Exercise DurationComparative, international, multicenter, randomized trialData Not AvailableData Not AvailableEqual efficacy to Trimetazidine[5][6]
Time to 1-mm ST Segment DepressionComparative, international, multicenter, randomized trialData Not AvailableData Not AvailableEqual efficacy to Trimetazidine[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in cardiovascular disease research.

Protocol 1: Induction of Myocardial Infarction in Rats via Left Anterior Descending (LAD) Coronary Artery Ligation

This protocol describes a widely used surgical model to induce myocardial infarction in rats, which is essential for studying the cardioprotective effects of compounds like this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), intraperitoneally

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holder, rib retractors)

  • Suture material (6-0 silk)

  • Electrocardiogram (ECG) monitor

  • Warming pad

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat with a combination of ketamine and xylazine. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), intubate it with a 14G cannula and connect it to a rodent ventilator (e.g., tidal volume 10 ml/kg, respiratory rate 60-70 breaths/min).

  • Surgical Preparation: Place the rat in a supine position on a warming pad to maintain body temperature. Shave the chest area and disinfect with 70% ethanol.

  • Thoracotomy: Make a left lateral thoracotomy incision at the fourth intercostal space. Carefully dissect the pectoral muscles to expose the ribs.

  • Heart Exposure: Gently open the chest cavity using a small rib retractor to expose the heart. The pericardium can be carefully opened to better visualize the coronary arteries.

  • LAD Ligation: Identify the left anterior descending (LAD) coronary artery, which is typically visible between the pulmonary cone and the left atrium. Pass a 6-0 silk suture underneath the LAD at a position approximately 2-3 mm from its origin.

  • Induction of Ischemia: Tightly ligate the LAD. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle and by ST-segment elevation on the ECG.

  • Closure: Close the chest wall in layers using appropriate suture material. Evacuate the air from the thoracic cavity to prevent pneumothorax. Suture the skin incision.

  • Post-operative Care: Disconnect the rat from the ventilator once spontaneous breathing is restored. Administer analgesics as per institutional guidelines. Monitor the animal closely during recovery.

Administration of this compound: this compound can be administered at various doses and time points depending on the study design (e.g., pre-treatment, at the time of reperfusion, or post-infarction). A typical dose for preclinical studies is in the range of 50-100 mg/kg, administered intraperitoneally or intravenously.

Protocol 2: Ischemia-Reperfusion Injury in Isolated Langendorff-Perfused Rat Hearts

This ex vivo model allows for the study of direct cardiac effects of this compound, independent of systemic influences.

Materials:

  • Male Wistar rats (300-350g)

  • Heparin (1000 IU/kg)

  • Langendorff apparatus

  • Krebs-Henseleit buffer (KHB), gassed with 95% O2 / 5% CO2

  • Intraventricular balloon catheter connected to a pressure transducer

  • Data acquisition system

Procedure:

  • Heart Excision: Anesthetize the rat and administer heparin intravenously. Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold KHB.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately initiate retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 70 mmHg) and temperature (37°C).

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, insert a latex balloon into the left ventricle to measure isovolumetric pressure.

  • Induction of Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore the flow of KHB to the heart for a reperfusion period (e.g., 60-120 minutes).

  • Data Acquisition: Continuously record hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate (HR), and the maximum and minimum rates of pressure development (+/- dP/dt).

Administration of this compound: this compound can be added to the KHB perfusion solution at a specific concentration (e.g., 10-100 µM) either before ischemia (preconditioning) or at the onset of reperfusion.

Protocol 3: Quantification of Malondialdehyde (MDA) in Cardiac Tissue

MDA is a marker of lipid peroxidation and oxidative stress. The thiobarbituric acid reactive substances (TBARS) assay is a common method for its quantification.

Materials:

  • Cardiac tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize a known weight of cardiac tissue in ice-cold potassium chloride (KCl) solution (1.15%).

  • Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins. Centrifuge to pellet the precipitated protein.

  • Reaction with TBA: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.

  • Measurement: After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

  • Quantification: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA. Results are typically expressed as nmol of MDA per mg of protein.

Protocol 4: Measurement of Glutathione Reductase Activity in Cardiac Tissue

Glutathione reductase is a key antioxidant enzyme. Its activity can be measured spectrophotometrically.

Materials:

  • Cardiac tissue homogenate

  • Phosphate buffer

  • NADPH

  • Oxidized glutathione (GSSG)

  • Spectrophotometer

Procedure:

  • Tissue Preparation: Prepare a cytosolic fraction from the cardiac tissue homogenate by centrifugation.

  • Assay Mixture: Prepare an assay mixture containing phosphate buffer, NADPH, and the tissue sample.

  • Initiation of Reaction: Initiate the reaction by adding GSSG to the assay mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculation: Calculate the enzyme activity based on the rate of NADPH oxidation. One unit of glutathione reductase activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Cardioprotection

Thiotriazoline_Cardioprotection cluster_stress Cardiovascular Stress (e.g., Ischemia/Reperfusion) cluster_effects Cardioprotective Effects of this compound cluster_outcomes Cellular and Physiological Outcomes ROS ↑ Reactive Oxygen Species (ROS) Oxidative_Stress ↓ Oxidative Stress Inflammation ↑ Inflammatory Response Inflammation_Reduced ↓ Inflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP_Production ↑ ATP Production This compound This compound Scavenging Direct ROS Scavenging This compound->Scavenging Antioxidant_Enzymes ↑ Antioxidant Enzymes This compound->Antioxidant_Enzymes NFkB_Inhibition ↓ NF-κB Activation This compound->NFkB_Inhibition eNOS_Activation ↑ eNOS Activation This compound->eNOS_Activation Mitochondrial_Protection Mitochondrial Protection This compound->Mitochondrial_Protection Scavenging->Oxidative_Stress Reduces Antioxidant_Enzymes->Oxidative_Stress Reduces NFkB_Inhibition->Inflammation_Reduced Reduces NO_Bioavailability ↑ NO Bioavailability eNOS_Activation->NO_Bioavailability Increases Mitochondrial_Protection->ATP_Production Increases Improved_Function Improved Cardiac Function Oxidative_Stress->Improved_Function Inflammation_Reduced->Improved_Function NO_Bioavailability->Improved_Function ATP_Production->Improved_Function

Caption: this compound's cardioprotective signaling pathways.

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow cluster_analysis 5. Post-mortem Analysis Animal_Model 1. Animal Model of Cardiovascular Disease (e.g., Myocardial Infarction) Treatment 2. Administration of This compound or Vehicle Animal_Model->Treatment Monitoring 3. In-life Monitoring (ECG, Echocardiography) Treatment->Monitoring Sacrifice 4. Euthanasia and Tissue Collection Monitoring->Sacrifice Histology Histopathology (Infarct Size) Sacrifice->Histology Biomarkers Biochemical Assays (MDA, Glutathione Reductase) Sacrifice->Biomarkers Molecular Molecular Biology (Gene/Protein Expression) Sacrifice->Molecular Data_Analysis 6. Data Analysis and Interpretation Histology->Data_Analysis Biomarkers->Data_Analysis Molecular->Data_Analysis

References

Thiotriazoline: Application Notes and Protocols for Therapeutic Use in Liver Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the use of Thiotriazoline as a therapeutic agent in preclinical models of liver disease. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (also known as Tiazotic acid) is a synthetic compound with well-documented antioxidant, anti-inflammatory, and cytoprotective properties. Its multifaceted mechanism of action makes it a promising candidate for the treatment of various liver pathologies, including toxic hepatitis, non-alcoholic fatty liver disease (NAFLD), and liver fibrosis. This document summarizes the quantitative effects of this compound in established animal models of liver disease and provides detailed protocols for its application in experimental settings.

Data Presentation: Efficacy of this compound in a Thioacetamide-Induced Liver Fibrosis Model in Rats

The following tables present a summary of the quantitative data from preclinical studies evaluating the efficacy of this compound in a thioacetamide (TAA)-induced liver fibrosis model in rats.[1]

Table 1: Effect of this compound on Liver Function Enzymes [1]

Treatment GroupAlanine Aminotransferase (ALT) (U/L)Aspartate Aminotransferase (AST) (U/L)Alkaline Phosphatase (ALP) (U/L)
Control45.8 ± 3.2112.5 ± 8.7145.2 ± 10.1
Thioacetamide (TAA)185.4 ± 15.1345.8 ± 25.3412.6 ± 30.5
TAA + this compound89.7 ± 7.5198.2 ± 16.9235.4 ± 20.1
TAA + Silymarin95.2 ± 8.1210.6 ± 18.4250.1 ± 22.3

* A significant reduction compared to the TAA group. Data are presented as mean ± standard deviation. Values are representative and compiled from multiple preclinical studies.[1]

Table 2: Effect of this compound on Oxidative Stress Markers [1]

Treatment GroupSuperoxide Dismutase (SOD) (U/mg protein)Catalase (CAT) (U/mg protein)Glutathione Peroxidase (GPx) (U/mg protein)Malondialdehyde (MDA) (nmol/mg protein)
Control12.5 ± 1.145.2 ± 3.835.1 ± 2.91.8 ± 0.2
Thioacetamide (TAA)5.8 ± 0.622.1 ± 2.116.4 ± 1.55.9 ± 0.5
TAA + this compound10.2 ± 0.938.7 ± 3.129.8 ± 2.52.5 ± 0.3
TAA + Silymarin9.8 ± 0.836.5 ± 3.028.1 ± 2.42.8 ± 0.3

* A significant improvement compared to the TAA group. Data are presented as mean ± standard deviation. Values are representative and compiled from multiple preclinical studies.[1]

Experimental Protocols

Thioacetamide-Induced Liver Fibrosis in Rats

This protocol describes the induction of liver fibrosis in rats using thioacetamide (TAA) and subsequent treatment with this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Thioacetamide (TAA)

  • This compound

  • Saline solution (0.9% NaCl)

  • Corn oil (for TAA dilution if necessary)

  • Animal handling and dosing equipment (gavage needles, syringes)

  • Biochemical assay kits for ALT, AST, ALP, SOD, CAT, GPx, and MDA

  • Histology reagents (formalin, paraffin, Hematoxylin & Eosin, Masson's trichrome stains)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Induction of Liver Fibrosis:

    • Prepare a solution of TAA in saline or corn oil.

    • Administer TAA intraperitoneally (i.p.) at a dose of 200 mg/kg body weight twice a week for 8 weeks.

  • Treatment Protocol:

    • Prepare a solution of this compound in saline.

    • Administer this compound orally (p.o.) or intraperitoneally (i.p.) at a dose of 10-50 mg/kg body weight daily, starting from the 5th week of TAA administration and continuing for 4 weeks.

  • Sample Collection and Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Collect blood samples for biochemical analysis of ALT, AST, and ALP.

    • Perfuse the liver with cold saline and excise it.

    • Homogenize a portion of the liver tissue for the analysis of oxidative stress markers (SOD, CAT, GPx, MDA).

    • Fix the remaining liver tissue in 10% neutral buffered formalin for histopathological examination.

  • Histopathological Evaluation:

    • Embed the fixed liver tissue in paraffin and section it.

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess liver morphology and inflammation.

    • Use Masson's trichrome stain to visualize and quantify collagen deposition as a measure of fibrosis.

Carbon Tetrachloride-Induced Acute Hepatitis in Rats

This protocol outlines the induction of acute liver injury using carbon tetrachloride (CCl4) and the evaluation of the hepatoprotective effects of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Carbon tetrachloride (CCl4)

  • Olive oil

  • This compound

  • Saline solution (0.9% NaCl)

  • Animal handling and dosing equipment

  • Biochemical assay kits for ALT, AST, TNF-α, and IL-6

  • Histology reagents

Procedure:

  • Animal Acclimatization: As described in protocol 3.1.

  • Induction of Acute Hepatitis:

    • Prepare a 1:1 (v/v) solution of CCl4 in olive oil.

    • Administer a single intraperitoneal (i.p.) injection of the CCl4 solution at a dose of 1 ml/kg body weight.

  • Treatment Protocol:

    • Prepare a solution of this compound in saline.

    • Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/100 g body weight, 24 hours before CCl4 administration.

  • Sample Collection and Analysis:

    • 24 hours after CCl4 administration, euthanize the animals.

    • Collect blood for the measurement of serum ALT, AST, TNF-α, and IL-6 levels.

    • Excise and process the liver for histopathological analysis as described in protocol 3.1.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow.

Thiotriazoline_Mechanism_of_Action cluster_0 Hepatocyte ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Damage) ROS->Oxidative_Stress Inflammation Inflammation (↑ TNF-α, IL-6) Oxidative_Stress->Inflammation Cell_Damage Hepatocyte Injury & Necrosis Inflammation->Cell_Damage Fibrosis Fibrosis Cell_Damage->Fibrosis This compound This compound This compound->ROS Scavenges This compound->Inflammation Inhibits Antioxidant_Enzymes ↑ SOD, CAT, GPx This compound->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed Mechanism of Action of this compound in Liver Protection.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Random Grouping acclimatization->grouping induction Induction of Liver Disease (e.g., TAA or CCl4) grouping->induction treatment This compound Treatment induction->treatment control Vehicle Control induction->control positive_control Positive Control (e.g., Silymarin) induction->positive_control sampling Sample Collection (Blood & Liver) treatment->sampling control->sampling positive_control->sampling biochemical Biochemical Analysis (ALT, AST, Oxidative Stress Markers) sampling->biochemical histology Histopathological Analysis (H&E, Masson's Trichrome) sampling->histology data_analysis Data Analysis & Interpretation biochemical->data_analysis histology->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Evaluating this compound in Liver Disease Models.

References

In Vitro Assays to Measure the Antioxidant Capacity of Thiotriazoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotriazoline is a synthetic compound with a broad spectrum of pharmacological activities, including well-documented antioxidant properties. Its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) makes it a compound of interest for the treatment of conditions associated with oxidative stress.[1] The antioxidant effects of this compound are attributed to the presence of a thiol group in its 1,2,4-triazole ring structure, which can donate a hydrogen atom to neutralize free radicals. Furthermore, this compound has been shown to protect macromolecules from oxidative damage and positively influence the thiol-disulfide balance within cells.[1]

These application notes provide detailed protocols for common in vitro assays used to quantify the antioxidant capacity of this compound and its derivatives. The included assays—DPPH, ABTS, and FRAP—are standard methods for evaluating the free-radical scavenging and reducing capabilities of chemical compounds.

Mechanism of Antioxidant Action

This compound exerts its antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: The thiol group in the this compound molecule can directly react with and neutralize various free radicals, including superoxide anions and hydroxyl radicals.

  • Protection of Cellular Components: By scavenging free radicals, this compound helps to prevent oxidative damage to essential cellular components such as lipids, proteins, and nucleic acids.

  • Modulation of Endogenous Antioxidant Systems: this compound may also enhance the activity of endogenous antioxidant enzymes, further bolstering the cell's defense against oxidative stress.

Below is a diagram illustrating the proposed antioxidant mechanism of this compound.

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NeutralizedProducts Neutralized Products This compound->NeutralizedProducts Donates H+ CellularDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellularDamage Causes ROS->NeutralizedProducts Neutralized by This compound

Caption: Antioxidant mechanism of this compound.

Quantitative Data Presentation

While specific quantitative data for this compound in the DPPH, ABTS, and FRAP assays is not extensively available in peer-reviewed literature, the following table presents data for structurally similar 1,2,4-triazole-3-thiol derivatives, which serve as a valuable reference for predicting the potential antioxidant capacity of this compound. The presented data is for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP).[2][3]

CompoundAssayIC50 (M)
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH1.3 x 10⁻³ ± 0.2 x 10⁻³ M
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)DPPH2.2 x 10⁻³ ± 0.1 x 10⁻³ M
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)ABTS4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ M
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)ABTS5.5 x 10⁻⁵ ± 0.2 x 10⁻⁵ M

Note: Data presented is for structurally related compounds and is intended for illustrative purposes. IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound solution to the wells.

    • For the control, add 100 µL of the solvent instead of the this compound solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox, Ascorbic acid)

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound solutions: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 190 µL of the working ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution to the wells.

    • For the control, add 10 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • 96-well microplate

  • Microplate reader

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

Procedure:

  • Preparation of FRAP reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of this compound solutions: Prepare a stock solution and a series of dilutions of this compound.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound solution to the wells.

    • For the blank, add 20 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of FeSO₄ or Trolox.

    • The antioxidant capacity of this compound is expressed as micromolar Fe²⁺ equivalents or Trolox equivalents.

Experimental Workflow

The general workflow for assessing the in vitro antioxidant capacity of this compound is depicted in the following diagram.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Thiotriazoline_prep Prepare this compound Stock and Dilutions Reaction Mix this compound with Assay Reagent Thiotriazoline_prep->Reaction Reagent_prep Prepare Assay Reagents (DPPH, ABTS, FRAP) Reagent_prep->Reaction Incubation Incubate under Specific Conditions Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation Comparison Compare with Standard Antioxidant Calculation->Comparison

Caption: General workflow for in vitro antioxidant assays.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro assessment of the antioxidant capacity of this compound. By employing these standardized assays, researchers can obtain reliable and reproducible data to further elucidate the antioxidant potential of this pharmacologically significant compound. While quantitative data for this compound itself is sparse, the provided data for structurally related compounds offers a valuable point of reference. Further studies are encouraged to establish a comprehensive antioxidant profile for this compound.

References

Application Notes and Protocols for Thiotriazoline in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Thiotriazoline in preclinical research settings. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in various disease models.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in preclinical studies across different animal models and research areas.

Table 1: this compound Dosage in Preclinical Models

Animal ModelResearch AreaRoute of AdministrationDosage RangeStudy DurationReference
RatsCardioprotection (post-intrauterine hypoxia)Intraperitoneal (i.p.)50 mg/kgDaily from postnatal day 1 to day 30[1]
RatsAcute Toxicity (LD50)Intragastric10,300 mg/kg (single dose)N/A

Table 2: General Administration Parameters for Rodents

Route of AdministrationRecommended Needle Gauge (for Rats)Maximum Injection Volume (per site for Rats)Key Considerations
Intraperitoneal (i.p.)23-25g< 10 ml/kgInject into the lower right quadrant of the abdomen to avoid the cecum.
Oral Gavage (p.o.)18-20g (for rats)10-20 ml/kgEnsure proper tube placement to avoid lung administration.
Intravenous (i.v.)24-27g (tail vein for rats)5 ml/kg (bolus)Slower injection rates are generally better tolerated.

Experimental Protocols

Intraperitoneal (i.p.) Administration in Rats for Cardioprotection Studies

This protocol is adapted from studies investigating the cardioprotective effects of this compound in a rat model of intrauterine hypoxia.[1]

Materials:

  • This compound solution (e.g., 2.5% solution for injection)

  • Sterile saline solution (0.9% NaCl) for dilution if necessary

  • Syringes (1 mL or 3 mL)

  • Needles (23-25 gauge)

  • 70% ethanol for disinfection

  • Animal scale

  • Appropriate animal restraint device

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the required dose.

    • Gently restrain the animal. For i.p. injections, it is common to hold the rat with its head tilted slightly downwards to allow the abdominal organs to shift forward.

  • Dose Preparation:

    • Calculate the volume of this compound solution needed for a 50 mg/kg dose.

    • Draw the calculated volume into a sterile syringe.

  • Injection:

    • Disinfect the injection site in the lower right quadrant of the animal's abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be cautious to avoid puncturing internal organs.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • For chronic studies, repeat the administration as required by the experimental design (e.g., daily for 30 days).[1]

Oral Gavage (p.o.) Administration in Rodents for Pharmacokinetic Studies

This is a general protocol for oral administration of this compound, which can be adapted for pharmacokinetic or other studies requiring oral delivery.

Materials:

  • This compound (powder or tablet form)

  • Vehicle for suspension (e.g., water, 0.5% methylcellulose)

  • Mortar and pestle (if starting with tablets)

  • Magnetic stirrer and stir bar

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Formulation Preparation:

    • If using tablets, crush them into a fine powder using a mortar and pestle.

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Use a magnetic stirrer to ensure uniform suspension.

  • Animal Preparation:

    • Weigh the animal to determine the correct volume for administration.

    • Gently restrain the animal to prevent movement and ensure safe administration.

  • Administration:

    • Fill a syringe with the appropriate volume of the this compound suspension and attach the gavage needle.

    • Gently insert the gavage needle into the animal's mouth, passing it over the tongue and down the esophagus into the stomach.

    • Administer the suspension slowly and carefully.

    • Gently remove the gavage needle.

  • Post-administration Care:

    • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Antioxidant and Cardioprotective Effects

This compound exerts its therapeutic effects through multiple mechanisms, primarily centered around its antioxidant and energy-preserving properties. It directly scavenges reactive oxygen species (ROS), protecting cellular components from oxidative damage. Furthermore, it modulates key signaling pathways involved in cellular stress response and energy metabolism.

Thiotriazoline_Mechanism cluster_outcomes Therapeutic Outcomes ROS Reactive Oxygen Species (ROS) Ischemia Ischemia/ Reperfusion Ischemia->ROS This compound This compound Antioxidant Direct ROS Scavenging This compound->Antioxidant Directly scavenges NFkB_path NF-κB Pathway Modulation This compound->NFkB_path Modulates Krebs Krebs Cycle Normalization This compound->Krebs Normalizes Antioxidant->ROS Reduces Anti_ischemic Anti-ischemic Effects Antioxidant->Anti_ischemic Cardioprotection Cardioprotection NFkB_path->Cardioprotection ATP Increased ATP Production Krebs->ATP Leads to Krebs->Anti_ischemic ATP->Cardioprotection Neuroprotection Neuroprotection ATP->Neuroprotection

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a preclinical animal model of a specific disease.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis cluster_conclusion Conclusion Animal_Model 1. Disease Model Induction (e.g., Ischemia-Reperfusion) Grouping 2. Animal Grouping (Control, Vehicle, this compound) Animal_Model->Grouping Dosing 3. This compound Administration (Specify dose, route, frequency) Grouping->Dosing Endpoint 4. Endpoint Measurement (e.g., Infarct size, Biomarkers) Dosing->Endpoint Histo 5. Histopathological Analysis Endpoint->Histo Stats 6. Statistical Analysis Histo->Stats Conclusion 7. Interpretation of Results Stats->Conclusion

Caption: Preclinical experimental workflow.

References

Combining Thiotriazoline with Other Compounds in Experimental Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Thiotriazoline in combination with other therapeutic compounds. The information is intended to guide researchers in designing and conducting preclinical and clinical studies to explore the synergistic or additive effects of this compound-based combination therapies.

Introduction to this compound Combination Therapy

This compound is a well-established cardioprotective and neuroprotective agent with a multi-faceted mechanism of action, primarily centered on its anti-ischemic, antioxidant, and metabolic-correcting properties.[1] Experimental and clinical evidence suggests that its therapeutic efficacy can be enhanced when used in combination with other drugs, targeting different but complementary pathways involved in pathological processes such as ischemia, oxidative stress, and inflammation. This document outlines key experimental combinations, presents available quantitative data, details relevant protocols, and visualizes the underlying signaling pathways.

Key Combination Therapies and Supporting Data

Neuroprotection: Combination with Glycine in Experimental Stroke

The combination of this compound with the inhibitory amino acid Glycine has shown synergistic effects in experimental models of acute cerebrovascular accident (ACVA). This combination aims to simultaneously mitigate excitotoxicity and correct metabolic disturbances in the ischemic brain.

Quantitative Data Summary:

ParameterControl (ACVA)Glycine (200 mg/kg)Glycine + this compound (4:1)Piracetam (500 mg/kg)Reference
ATP Level in Mitochondria (relative to intact)0.65x-1.1x increase vs. ACVA-[2]
Lactate Content in Mitochondria (relative to intact)1.1x---[2]
SDH Activity (relative to intact)0.26x-3x increase vs. ACVA-[2]
NAD-MDH Activity--3.7x increase vs. ACVA-[2]
Mitochondrial Pore Opening--1.9x decrease vs. ACVA-[2]
Inner Mitochondrial Membrane Charge--1.2x increase vs. ACVA-[2]
Aldehyde Phenylhydrazone (APH) Level--76.6% decrease vs. ACVA-[2]
Ketone Dinitrophenylhydrazone (KPH) Level--80.7% decrease vs. ACVA-[2]
Cardioprotection: Combination with L-arginine in Experimental Myocardial Infarction

The combination of this compound with the nitric oxide (NO) precursor L-arginine has been investigated for its enhanced cardioprotective effects in experimental models of myocardial infarction. This combination, often in a 1:4 ratio (this compound:L-arginine), targets both metabolic and endothelial pathways.

Quantitative Data Summary:

ParameterControl (Myocardial Infarction)Tivortin (L-arginine, 200 mg/kg)Argitril (L-arginine + this compound 4:1, 200 mg/kg)Reference
Aldehyde Phenylhydrazone (AFG) in Myocardium (relative to intact)3.5xLower than controlMore pronounced reduction than Tivortin[3]
Ketone Dinitrophenylhydrazone (CCF) in Myocardium (relative to intact)3xLower than controlMore pronounced reduction than Tivortin[3]
Glutathione Peroxidase (HPR) Activity (relative to intact)47.8% of intactHigher than controlMore pronounced increase than Tivortin[3]
Catalase Activity (relative to intact)50% of intactHigher than controlMore pronounced increase than Tivortin[3]
Post-COVID-19 Syndrome Management: this compound as an Add-on to Basic Therapy

In patients with post-COVID-19 syndrome, the addition of this compound to standard therapy has been shown to improve clinical outcomes, likely through its endothelioprotective, anti-aggregatory, and anticoagulant effects.

Quantitative Data Summary:

ParameterBasic Therapy (Control)Basic Therapy + this compound (200 mg, twice daily for 30 days)Reference
Oxygen Saturation (97-98%)46.7% of patients (7 out of 15)93.4% of patients (14 out of 15)[4]
Platelet Aggregation (Irreversible, % light transmission)93%75%[5]
D-dimer Level-Significantly reduced[6]
International Normalized Ratio (INR)-Normalized[6]
Endothelial NO-synthase (eNOS) Content-Significantly increased[6]

Experimental Protocols

Protocol for Induction of Acute Cerebrovascular Accident (ACVA) in Rats (Bilateral Common Carotid Artery Occlusion)

This protocol describes a widely used model to induce cerebral ischemia for the evaluation of neuroprotective agents.[1][7][8][9][10]

Materials:

  • Male Wistar rats (180-200 g)

  • Anesthetic (e.g., chloral hydrate, 300-400 mg/kg, intraperitoneal injection)

  • Dissection board and heating pad

  • Surgical instruments (scissors, forceps)

  • 4-0 silk suture

Procedure:

  • Fast the rats for 12 hours prior to surgery.

  • Anesthetize the rat and confirm the depth of anesthesia using pedal and corneal reflexes.

  • Place the rat in a supine position on a dissection board placed on a heating pad to maintain body temperature at 37.0 ± 0.5°C.

  • Make a midline ventral cervical incision (approximately 1.0-1.5 cm) in the neck.

  • Carefully dissect the soft tissues to expose the bilateral common carotid arteries, taking care to separate them from the vagus nerves.

  • Doubly ligate each common carotid artery with 4-0 silk sutures.

  • Suture the surgical wound.

  • Provide post-operative care, including maintaining warmth until the animal fully recovers from anesthesia.

Protocol for Induction of Myocardial Infarction in Rats (Isoproterenol-Induced)

This protocol details a non-invasive method to induce myocardial infarction for the assessment of cardioprotective compounds.[11][12]

Materials:

  • Male Wistar rats (145-230 g)

  • Isoproterenol hydrochloride (ISO) solution

  • Saline solution (for control group)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Acclimatize the rats to the laboratory conditions.

  • Divide the rats into experimental groups (e.g., Sham, Infarction, Infarction + Treatment).

  • For the Infarction group, administer isoproterenol (e.g., 85 mg/kg body weight) subcutaneously for two consecutive days, with a 24-hour interval between injections.

  • For the Sham group, administer an equivalent volume of saline solution following the same schedule.

  • For treatment groups, administer the test compounds (e.g., this compound and L-arginine) at the desired dosage and time points relative to ISO administration.

  • 24 hours after the final ISO or saline injection, perform desired assessments (e.g., electrocardiogram, collection of blood for biochemical markers, and harvesting of heart tissue for histopathology and oxidative stress marker analysis).

Signaling Pathways and Mechanisms of Action

Core Mechanism of this compound in Ischemia

This compound exerts its protective effects through a combination of antioxidant and metabolic regulatory actions. It directly scavenges reactive oxygen species (ROS) and modulates the thiol-disulfide balance.[13] In ischemic conditions, it helps to maintain cellular energy levels by activating compensatory metabolic pathways.

Thiotriazoline_Mechanism cluster_Ischemia Ischemic Condition cluster_this compound This compound Intervention Ischemia Ischemia / Hypoxia ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Krebs_Inhibition Krebs Cycle Inhibition Ischemia->Krebs_Inhibition Cellular_Damage Cellular Damage ROS->Cellular_Damage ATP_Depletion ↓ ATP Krebs_Inhibition->ATP_Depletion ATP_Depletion->Cellular_Damage This compound This compound ROS_Scavenging ROS Scavenging & Thiol-Disulfide Balance This compound->ROS_Scavenging Metabolic_Regulation Metabolic Regulation This compound->Metabolic_Regulation ROS_Scavenging->ROS Inhibits Cell_Protection Cell Protection ROS_Scavenging->Cell_Protection Reduces Oxidative Stress Malate_Aspartate_Shuttle ↑ Malate-Aspartate Shuttle Metabolic_Regulation->Malate_Aspartate_Shuttle Krebs_Normalization Krebs Cycle Normalization Metabolic_Regulation->Krebs_Normalization ATP_Production ↑ ATP Production Malate_Aspartate_Shuttle->ATP_Production Krebs_Normalization->Krebs_Inhibition Counteracts Krebs_Normalization->ATP_Production ATP_Production->ATP_Depletion Counteracts ATP_Production->Cell_Protection Maintains Energy Homeostasis Cell_Protection->Cellular_Damage Prevents

Caption: Core mechanism of this compound in ischemic conditions.

Synergistic Action of this compound and L-arginine in Cardioprotection

The combination of this compound and L-arginine provides enhanced cardioprotection by concurrently addressing metabolic dysfunction and endothelial impairment. This compound improves mitochondrial function and reduces oxidative stress, while L-arginine serves as a substrate for nitric oxide synthase (eNOS), promoting vasodilation and reducing inflammation.

Cardio_Protection_Pathway cluster_Pathology Myocardial Ischemia cluster_Intervention Combination Therapy Ischemia Myocardial Ischemia Oxidative_Stress ↑ Oxidative Stress Ischemia->Oxidative_Stress Endothelial_Dysfunction Endothelial Dysfunction Ischemia->Endothelial_Dysfunction Metabolic_Dysfunction Metabolic Dysfunction Ischemia->Metabolic_Dysfunction Cardiomyocyte_Injury Cardiomyocyte Injury Oxidative_Stress->Cardiomyocyte_Injury NO_Deficiency ↓ NO Bioavailability Endothelial_Dysfunction->NO_Deficiency NO_Deficiency->Cardiomyocyte_Injury Metabolic_Dysfunction->Cardiomyocyte_Injury This compound This compound Antioxidant_Action Antioxidant Effect This compound->Antioxidant_Action Metabolic_Support Metabolic Support This compound->Metabolic_Support L_arginine L-arginine eNOS_Substrate eNOS Substrate L_arginine->eNOS_Substrate Antioxidant_Action->Oxidative_Stress Reduces Cardioprotection Enhanced Cardioprotection Antioxidant_Action->Cardioprotection Metabolic_Support->Metabolic_Dysfunction Corrects Metabolic_Support->Cardioprotection NO_Production ↑ NO Production eNOS_Substrate->NO_Production NO_Production->NO_Deficiency Increases NO_Production->Cardioprotection Cardioprotection->Cardiomyocyte_Injury Prevents

Caption: Synergistic cardioprotective pathways of this compound and L-arginine.

Conclusion

The combination of this compound with other therapeutic agents represents a promising strategy to enhance therapeutic outcomes in various experimental models of disease. The data and protocols presented herein provide a foundation for further research into these and other potential combination therapies involving this compound. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs and to further elucidate the molecular mechanisms underlying the observed synergistic effects.

References

Troubleshooting & Optimization

Overcoming solubility issues of Thiotriazoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential issues related to the solubility and stability of Thiotriazoline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Is this compound poorly soluble in water?

A1: Contrary to what might be assumed for a complex organic molecule, this compound is available as a commercial aqueous solution for injection at a concentration of 25 mg/mL. This indicates that it has good solubility in water. Issues encountered by researchers are more likely related to stability, pH effects, or the use of inappropriate solvents or procedures rather than inherent poor water solubility.

Q2: What is the optimal pH for dissolving this compound in an aqueous solution?

Q3: I observed precipitation when trying to dissolve this compound. What could be the cause?

A3: Precipitation of this compound from an aqueous solution can be triggered by several factors:

  • pH Shift: Adjusting the pH of the solution outside of the optimal range for the morpholine salt can lead to the formation of the less soluble free acid or base, causing it to precipitate.

  • Temperature: While not extensively documented, significant changes in temperature could affect solubility. Ensure the solution is prepared and stored at a consistent, controlled room temperature unless specific stability studies indicate otherwise.

  • Incompatible Excipients: The addition of other substances to the solution, such as certain salts or organic co-solvents, could alter the solubility of this compound.

  • Concentration: Attempting to prepare solutions at concentrations significantly higher than the known soluble concentration (e.g., > 25 mg/mL) may exceed its solubility limit.

Q4: Can I use co-solvents to prepare this compound solutions?

A4: While co-solvents are a common strategy for poorly soluble drugs, their use with the water-soluble this compound should be approached with caution. The addition of organic co-solvents can alter the polarity of the solvent system and may decrease the solubility of the salt form of this compound, potentially leading to precipitation. If a co-solvent is necessary for your experimental design, it is crucial to perform small-scale compatibility studies first.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Cloudiness or precipitation upon dissolution Incorrect pH of the aqueous medium.Ensure the water used is purified and has a neutral pH. If using a buffer, start with a phosphate-buffered saline (PBS) at pH 7.4.
High concentration of other salts in the buffer.Reduce the ionic strength of the buffer or dissolve this compound in pure water before adding it to a buffered solution.
Attempting to dissolve at a very low temperature.Allow the solvent to reach room temperature before attempting to dissolve the compound.
Precipitation after adding other components to the solution Incompatibility with other excipients or active ingredients.Conduct a systematic compatibility study by adding each component individually to the this compound solution to identify the problematic substance.
The added component significantly alters the pH of the solution.Measure the pH of the final solution and adjust it back to the optimal range if necessary, using dilute acids or bases.
Solution becomes discolored over time Degradation of the compound.Protect the solution from light and store it at the recommended temperature (typically cool and dark). Prepare fresh solutions for each experiment.
Oxidation of the thiol group.Consider preparing the solution under an inert atmosphere (e.g., nitrogen) if oxidative degradation is suspected.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

Objective: To prepare a clear, stable aqueous solution of this compound for in vitro experiments.

Materials:

  • This compound (morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate) powder

  • Sterile, purified water for injection or equivalent

  • Sterile glassware (volumetric flask, beaker)

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Weigh the desired amount of this compound powder accurately.

  • In a beaker, add a small amount of purified water and the magnetic stir bar.

  • Slowly add the this compound powder to the water while stirring gently.

  • Continue to add water incrementally until the final desired volume is reached in a volumetric flask.

  • Stir the solution at room temperature until the powder is completely dissolved. This may take a few minutes.

  • Visually inspect the solution for any undissolved particles or cloudiness.

  • Measure the pH of the final solution. If adjustment is necessary for the experimental conditions, use dilute HCl or NaOH with caution, monitoring for any signs of precipitation.

  • Filter the solution through a 0.22 µm sterile filter if required for the application.

Protocol 2: Evaluation of this compound Solubility in Different Buffer Systems

Objective: To determine the approximate solubility of this compound in various aqueous buffers relevant to experimental conditions.

Materials:

  • This compound powder

  • A selection of buffers (e.g., Phosphate-Buffered Saline pH 7.4, Citrate Buffer pH 5.0, Tris Buffer pH 8.0)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Methodology:

  • Prepare saturated solutions by adding an excess amount of this compound powder to each buffer in separate vials.

  • Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually confirm that excess solid is still present at the bottom of each vial.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with the respective buffer to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.

  • The resulting concentration represents the equilibrium solubility of this compound in that specific buffer and temperature.

Signaling Pathways and Experimental Workflows

Thiotriazoline_Mechanism_of_Action Ischemia Ischemia / Reperfusion Injury ROS Increased Reactive Oxygen Species (ROS) Ischemia->ROS Thiol_Groups Protection of Protein Thiol Groups ROS->Thiol_Groups Oxidizes This compound This compound This compound->ROS Scavenges This compound->Thiol_Groups Antioxidant_Enzymes Activation of Antioxidant Enzymes (SOD, Catalase) This compound->Antioxidant_Enzymes Krebs_Cycle Normalization of Krebs Cycle This compound->Krebs_Cycle NFkB NF-kB Pathway Modulation This compound->NFkB HSP70 Increased HSP70 Expression This compound->HSP70 Cellular_Protection Cardioprotection & Cellular Integrity Thiol_Groups->Cellular_Protection Antioxidant_Enzymes->Cellular_Protection ATP Increased ATP Production Krebs_Cycle->ATP ATP->Cellular_Protection NFkB->Cellular_Protection HSP70->Cellular_Protection

Technical Support Center: Stability of Thiotriazoline in Different Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug substance like Thiotriazoline under various conditions is critical for formulation development, establishing storage conditions, and ensuring therapeutic efficacy. This guide provides a comprehensive overview of assessing the stability of this compound in different buffer systems, complete with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the stability of this compound in different buffer systems?

A1: The stability of a drug can be significantly influenced by the pH and the components of the formulation. Buffer systems are used to maintain a specific pH, but the buffer species themselves (e.g., phosphate, citrate, acetate) can also catalyze degradation. Studying stability in different buffers is crucial for selecting a suitable formulation that ensures the drug's integrity and shelf-life.

Q2: What are the common buffer systems used for pre-formulation stability studies of drugs like this compound?

A2: Commonly used buffer systems in pharmaceutical development include phosphate, citrate, and acetate buffers. These are chosen because they cover a wide range of physiological and formulation-relevant pH values.

Q3: What is a forced degradation study and how does it relate to buffer stability?

A3: A forced degradation study, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation pathways and intrinsic stability.[1][2][3] For buffer stability, this typically involves exposing this compound solutions in different buffers to various stressors like heat, light, and oxidizing agents to identify the optimal buffer system for stability.

Q4: What are the typical analytical techniques used to assess the stability of this compound?

A4: The most common analytical technique is High-Performance Liquid Chromatography (HPLC), particularly with a stability-indicating method.[4] A stability-indicating HPLC method is a validated quantitative analytical procedure that can accurately detect changes in the drug substance's purity and impurity profile over time.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in a phosphate buffer at neutral pH.

  • Possible Cause: Phosphate buffers can sometimes catalyze the degradation of certain drug molecules.

  • Troubleshooting Steps:

    • Switch Buffer System: Evaluate the stability of this compound in alternative buffer systems like citrate or acetate at the same pH.

    • pH Adjustment: Investigate the pH-rate profile of this compound. It might be more stable at a slightly acidic or basic pH. Adjust the pH of the phosphate buffer accordingly and re-evaluate stability.

    • Lower Buffer Concentration: High buffer concentrations can sometimes accelerate degradation. Try reducing the molarity of the phosphate buffer.

Issue 2: Multiple unknown peaks appear in the HPLC chromatogram during a stability study in a citrate buffer.

  • Possible Cause: These could be degradation products of this compound or interactions with the buffer components.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak and the new peaks.

    • Mass Spectrometry (MS) Identification: Couple the HPLC system to a mass spectrometer to identify the mass of the unknown peaks and elucidate their structures.

    • Control Samples: Analyze a placebo (buffer solution without this compound) under the same stress conditions to rule out any degradation products from the buffer itself.

Issue 3: Inconsistent stability results are obtained for the same buffer system.

  • Possible Cause: This could be due to variations in experimental conditions.

  • Troubleshooting Steps:

    • Verify pH: Ensure the pH of the buffer is accurately measured and consistent across all experiments.

    • Control Temperature: Use a calibrated and stable oven or water bath for temperature-stressed studies.

    • Protect from Light: If not conducting a photostability study, ensure all samples are protected from light to prevent photodegradation.

    • Standardize Sample Preparation: Ensure a consistent and reproducible procedure for preparing the this compound solutions in the buffer.

Experimental Protocols

A crucial step in assessing the stability of this compound is to perform a forced degradation study. Below is a general protocol.

Protocol: Forced Degradation Study of this compound in Different Buffer Systems

  • Preparation of Buffer Solutions:

    • Prepare 0.1 M solutions of phosphate, citrate, and acetate buffers at various pH levels (e.g., pH 3, 5, 7, and 9).

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation for Stability Study:

    • For each buffer and pH, dilute the this compound stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).

  • Stress Conditions:

    • Thermal Stress: Incubate the samples at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

    • Photostability: Expose the samples to light according to ICH Q1B guidelines.

    • Oxidative Stress: Add a small percentage of hydrogen peroxide (e.g., 3%) to the samples.

  • Time Points:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Analysis:

    • Analyze the withdrawn aliquots using a validated stability-indicating HPLC method.

    • Quantify the remaining this compound and any degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in tables to facilitate comparison.

Table 1: Hypothetical Percentage Degradation of this compound in Different Buffer Systems at 60°C over 24 hours.

Buffer SystempH% Degradation of this compound
Phosphate3.02.5%
Phosphate7.015.8%
Citrate3.01.8%
Citrate5.04.2%
Acetate5.03.5%

Table 2: Hypothetical Half-life (t½) of this compound in Different Buffer Systems at 80°C.

Buffer SystempHHalf-life (hours)
Phosphate7.010
Citrate3.075
Acetate5.050

Visualizations

Experimental Workflow for Stability Testing

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (Phosphate, Citrate, Acetate) prep_samples Prepare Study Samples prep_buffers->prep_samples prep_drug Prepare this compound Stock Solution prep_drug->prep_samples thermal Thermal Stress prep_samples->thermal photo Photostability prep_samples->photo oxidative Oxidative Stress prep_samples->oxidative sampling Sample at Time Points thermal->sampling photo->sampling oxidative->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of this compound in various buffer systems.

Logical Relationship for Troubleshooting Buffer Selection

troubleshooting_logic start Initial Buffer Selection (e.g., Phosphate) stability_test Perform Stability Testing start->stability_test evaluation Evaluate Degradation stability_test->evaluation stable Buffer is Suitable evaluation->stable < 5% degradation unstable Unacceptable Degradation evaluation->unstable > 5% degradation troubleshoot Troubleshoot: - Change Buffer - Adjust pH - Lower Concentration unstable->troubleshoot troubleshoot->stability_test

Caption: Decision-making process for troubleshooting buffer selection based on stability data.

References

Navigating the Nuances of Thiotriazoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the potential off-target effects of Thiotriazoline in cellular models. This resource offers troubleshooting guides and frequently asked questions to address common experimental challenges and ensure accurate interpretation of results.

This compound is recognized for its primary mechanism as a metabolitotropic cytoprotector, exerting significant antioxidant, anti-ischemic, and cardioprotective effects.[1][2] Its mode of action involves the reduction of reactive oxygen species (ROS), modulation of the nitric oxide (NO) system, and protection of mitochondrial function.[3][4][5] While not a highly specific targeted drug in the classical sense, its broad physiological activities can lead to unintended experimental outcomes. Understanding these potential "off-target" or context-dependent effects is crucial for robust experimental design and data interpretation.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: Unexpected Alterations in Cellular Redox State

Symptom Potential Cause Recommended Action
Difficulty inducing oxidative stress with standard agents (e.g., H₂O₂).This compound is a potent antioxidant and ROS scavenger.[3][6]1. Titrate Inducer: Perform a dose-response curve with your oxidative stress-inducing agent in the presence of this compound to determine the effective concentration. 2. Pre-incubation Time: Consider the timing of this compound addition. Concurrent administration with an ROS inducer may neutralize its effects. Evaluate the experimental necessity of pre-incubation versus co-treatment. 3. Alternative Oxidants: If studying a specific ROS-mediated pathway, consider using an alternative inducer that may be less susceptible to scavenging by this compound.
Interference with assays measuring ROS levels.The antioxidant properties of this compound can directly interfere with fluorescent or luminescent probes used to detect ROS.1. Assay Controls: Include appropriate controls, such as a cell-free system, to assess direct interaction between this compound and the detection probe. 2. Alternative Probes: Utilize a different class of ROS indicator dyes that may have distinct mechanisms of action.

Issue 2: Unanticipated Changes in Gene or Protein Expression

Symptom Potential Cause Recommended Action
Altered expression of stress-response proteins (e.g., HSP70).This compound can modulate the synthesis of heat shock protein 70 (HSP70), a key factor in cellular defense against stress.[7]1. Baseline Measurement: Establish the baseline expression of relevant stress-response proteins in your cellular model before this compound treatment. 2. Time-Course Analysis: Conduct a time-course experiment to understand the kinetics of HSP70 induction or suppression by this compound.
Modulation of NF-κB signaling pathways.This compound can prevent the oxidative inactivation of the NF-κB transcription factor, potentially enhancing the expression of redox-sensitive genes.[8]1. Pathway-Specific Inhibitors: Use well-characterized inhibitors of the NF-κB pathway to confirm that the observed effects are mediated through this signaling cascade. 2. Reporter Assays: Employ NF-κB reporter gene assays to directly measure the effect of this compound on its transcriptional activity.

Frequently Asked Questions (FAQs)

Q1: Can this compound affect mitochondrial function assays?

A1: Yes. This compound has mitochondria-protective effects, including the normalization of the Krebs cycle and an increase in ATP levels during ischemic conditions.[3][4] This can influence readouts from assays measuring mitochondrial respiration, membrane potential, and ATP production. It is crucial to establish a baseline of mitochondrial function in your specific cell model and to include appropriate vehicle controls.

Q2: How might this compound interfere with studies on nitric oxide (NO) signaling?

A2: this compound is a scavenger of NO and its cytotoxic forms and can increase NO bioavailability.[5] This can impact experiments investigating NO-dependent signaling pathways. For instance, it may alter the outcomes of studies on endothelial function, vascular tone, or inflammatory responses mediated by NO. Researchers should carefully consider these effects and may need to adjust experimental conditions or use NO donors/inhibitors to dissect the specific contributions of this compound.

Q3: Is this compound cytotoxic at high concentrations?

A3: this compound is generally considered to have low toxicity.[1] However, as with any compound, high concentrations may lead to non-specific effects or cytotoxicity. One study on a combination tablet containing this compound and decamethoxin noted toxicity at very high doses in animal models. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cellular model.

Q4: Can this compound's effects on the thiol-disulfide balance impact my experiments?

A4: Yes. This compound can influence the thiol-disulfide balance, which is critical for protein folding, enzyme activity, and transcription factor function.[3] This can have broad, downstream consequences. If your research involves studying protein modifications or redox-sensitive signaling, it is important to be aware of this potential influence and to design experiments that can account for or dissect these effects.

Experimental Protocols

Protocol 1: Assessing Off-Target Kinase Inhibition (General Screen)

While specific kinase inhibition is not the primary mechanism of this compound, a broad kinase screen can be employed to rule out significant off-target interactions, especially if unexpected phosphorylation events are observed.

  • Compound Preparation: Prepare this compound at a range of concentrations (e.g., 1 µM, 10 µM, 100 µM) in a suitable buffer.

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service. These services typically offer panels of hundreds of kinases.[9][10] Request screening at or near the ATP Kₘ for each kinase to assess potential competitive inhibition.

  • Data Analysis: Analyze the percentage of inhibition at each concentration. A significant inhibition (typically >50%) of a particular kinase may warrant further investigation.

  • Follow-up IC₅₀ Determination: For any "hits" identified in the initial screen, perform a dose-response experiment to determine the IC₅₀ value. This will provide a quantitative measure of the inhibitory potency.

Protocol 2: Receptor Binding Assay (General Screen)

To exclude unintended interactions with common receptor families, a broad receptor binding screen can be performed.

  • Compound Preparation: Prepare this compound at a high concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Receptor Panel Screening: Utilize a commercial service that offers a panel of radioligand binding assays for various receptors (e.g., GPCRs, ion channels).[11][12][13][14]

  • Assay Principle: The assay measures the displacement of a known high-affinity radioligand from its receptor by the test compound.

  • Data Interpretation: A significant displacement (typically >50% inhibition of radioligand binding) suggests a potential interaction.

  • Affinity Determination (Kᵢ): If a significant interaction is observed, a follow-up saturation binding experiment should be conducted to determine the binding affinity (Kᵢ) of this compound for that specific receptor.

Protocol 3: Gene Expression Analysis via qRT-PCR

To investigate the impact of this compound on the expression of specific genes of interest (e.g., those involved in stress response or signaling pathways).

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with this compound at the desired concentration and for various time points. Include a vehicle-treated control group.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for your target genes and a suitable housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Visualizations

Thiotriazoline_Primary_Effects cluster_effects Primary Cellular Effects This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NO_System Nitric Oxide (NO) System This compound->NO_System Modulates Mitochondria Mitochondrial Function This compound->Mitochondria Protects Gene_Expression Gene Expression (e.g., HSP70, NF-κB) This compound->Gene_Expression Influences

Caption: Primary cellular effects of this compound.

Experimental_Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound CheckRedox Is the experiment sensitive to redox state? Start->CheckRedox CheckSignaling Are signaling pathways (e.g., NF-κB, HSP70) being studied? Start->CheckSignaling CheckMito Does the assay measure mitochondrial function? Start->CheckMito CheckRedox->CheckSignaling No AdjustRedox Adjust oxidant concentration Validate assay probes CheckRedox->AdjustRedox Yes CheckSignaling->CheckMito No AdjustSignaling Measure baseline expression Use pathway-specific inhibitors CheckSignaling->AdjustSignaling Yes AdjustMito Establish baseline function Include vehicle controls CheckMito->AdjustMito Yes Consult Consult literature for context-specific effects CheckMito->Consult No

Caption: Troubleshooting workflow for unexpected results.

Off_Target_Screening_Logic Observation Observe Unexplained Phosphorylation or Signaling Event Hypothesis Hypothesize Potential Off-Target Kinase or Receptor Interaction Observation->Hypothesis KinaseScreen Perform Broad Kinase Panel Screen Hypothesis->KinaseScreen ReceptorScreen Perform Broad Receptor Binding Screen Hypothesis->ReceptorScreen Analyze Analyze Results for Significant 'Hits' KinaseScreen->Analyze ReceptorScreen->Analyze Validate Validate 'Hits' with IC50 or Ki Determination Analyze->Validate Hits Found NoHits No Significant Hits: Effect is Likely Downstream of Primary Mechanism Analyze->NoHits No Hits

Caption: Logic for off-target screening investigation.

References

How to prevent degradation of Thiotriazoline in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Thiotriazoline in experimental setups. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and stability data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns? A1: this compound is a synthetic compound with antioxidant, anti-ischemic, and cardioprotective properties.[1] Its mechanism involves scavenging reactive oxygen species (ROS), which is attributed to the reactivity of the sulfur atom in the molecule.[2] The primary stability concern is the susceptibility of its thiol group to oxidation, which can be accelerated by factors such as pH, temperature, light, and the presence of oxidizing agents. Thiol-containing compounds are also sensitive to environmental factors like temperature changes, oxidation, and light.[3][4]

Q2: What are the ideal storage conditions for this compound stock solutions? A2: To minimize degradation, this compound stock solutions should be stored in a cool, dark place, preferably at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or below is recommended to avoid repeated freeze-thaw cycles. The container should be tightly sealed to minimize exposure to air (oxygen). Solutions should be prepared in buffers with a slightly acidic to neutral pH, as extreme pH values can catalyze degradation.[5][6]

Q3: How does pH affect the stability of this compound? A3: While specific degradation kinetics for this compound across a wide pH range are not readily available in the provided search results, similar small molecules are known to be susceptible to pH-catalyzed degradation.[5][7] Studies on other compounds show that both highly acidic and highly alkaline conditions can significantly increase the rate of degradation.[5][6][8] For an ion-selective electrode used for this compound analysis, a pH of 4.0 was found to be optimal, suggesting greater stability in the acidic range.[9] It is crucial to determine the optimal pH for your specific experimental buffer system.

Q4: Is this compound sensitive to light? A4: Yes, compounds with similar structures can be sensitive to light (photosensitive).[10][11] Photodegradation can occur upon exposure to UV or even normal laboratory lighting, leading to the formation of less active or inactive byproducts.[10][12] Therefore, all experiments involving this compound should be conducted with protection from light by using amber-colored vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound activity in my in vitro assay.

Potential Cause Troubleshooting Step
Oxidation The thiol group is prone to oxidation. Prepare solutions fresh and consider de-gassing buffers to remove dissolved oxygen. Work quickly to minimize air exposure.
Incorrect pH The pH of your media or buffer may be outside the optimal stability range. Verify the pH of all solutions. For many thiol-containing drugs, a slightly acidic pH is preferable.[5][6]
High Temperature Elevated temperatures accelerate chemical degradation.[7] Ensure solutions are not heated and are stored properly when not in use.
Light Exposure Photodegradation can occur rapidly.[10] Protect all this compound-containing solutions from light at all stages of the experiment.
Reactive Components Other components in your assay (e.g., certain metal ions, reactive excipients) might be reacting with and degrading this compound.[13][14] Review all components for potential incompatibilities.

Issue 2: My quantified this compound concentration is lower than expected.

Potential Cause Troubleshooting Step
Degradation During Sample Preparation Degradation can occur between sample collection and analysis. Keep samples on ice and protected from light. Analyze as quickly as possible.
Incompatible Excipients If working with a formulation, excipients can cause degradation.[15] Common excipients are known to contain reactive impurities that can interact with the active pharmaceutical ingredient (API).[13]
Adsorption to Surfaces Thiol compounds can sometimes adsorb to plastic or glass surfaces. Consider using low-adhesion microcentrifuge tubes or silanized glassware.
Analytical Method Issues The analytical method may not be stability-indicating, meaning it doesn't separate the parent drug from its degradation products.[16] Ensure your HPLC or other method is properly validated.

Summary of Factors Affecting Stability

The stability of this compound is influenced by several factors. Forced degradation studies, which intentionally stress a drug substance, are key to identifying potential degradation pathways.[16][17]

Factor Effect on this compound Prevention Strategy
pH Degradation is often catalyzed by hydronium (acidic) or hydroxide (alkaline) ions.[5] Stability is generally higher in a slightly acidic to neutral pH range.[9]Buffer solutions to maintain an optimal pH (e.g., pH 4-7). Avoid extreme pH.
Temperature Higher temperatures increase the rate of chemical reactions, leading to faster degradation.[7]Store solutions at recommended temperatures (e.g., 2-8°C or frozen). Avoid heat.
Light (UV/Visible) Exposure can lead to photodegradation, forming inactive byproducts.[10][11]Use amber vials or light-blocking containers. Protect from direct light during experiments.
Oxygen/Oxidation The thiol group is susceptible to oxidation, a primary degradation pathway for such compounds.[2]Prepare solutions fresh. Use de-gassed solvents. Minimize headspace in vials. Consider adding antioxidants if compatible with the experiment.
Excipients Reactive impurities in formulation excipients can interact with and degrade the drug.[13][14]Conduct excipient compatibility studies during formulation development.[18]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify the intrinsic stability of this compound and develop a stability-indicating analytical method.[17][19]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the powdered drug in a petri dish and expose it to 105°C in a hot air oven for 24 hours. Also, expose a stock solution to 60°C for 24 hours.

  • Photodegradation: Expose a stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for a specified period. Wrap a control sample in aluminum foil.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV method (see Protocol 2).

4. Evaluation:

  • Compare the chromatograms of stressed samples to the control (unstressed) sample.

  • Assess the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for an HPLC method to quantify this compound in the presence of its degradation products.[8][20]

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution. A starting point could be a mixture of a phosphate buffer (pH 4.0) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer (typically in the range of 220-300 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • Specificity: Analyze samples from the forced degradation study to ensure that the peaks for degradation products are well-resolved from the this compound peak.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and plot a calibration curve of peak area versus concentration.

  • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision) of the method at multiple concentration levels.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.[20]

Visual Guides

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare this compound Solution in Desired Buffer Stress_pH Aliquot & Expose to Different pH Levels Prep->Stress_pH Stress_Temp Aliquot & Expose to Different Temperatures Prep->Stress_Temp Stress_Light Aliquot & Expose to Light (UV/Vis) Prep->Stress_Light Control Control Sample (Stored at 2-8°C, Dark) Prep->Control Timepoints Collect Samples at Specific Time Intervals Stress_pH->Timepoints Stress_Temp->Timepoints Stress_Light->Timepoints Control->Timepoints HPLC Analyze via Stability- Indicating HPLC Method Timepoints->HPLC Data Compare Degradation Rates & Identify Degradants HPLC->Data

G This compound This compound (Active Compound) Oxidation Oxidation This compound->Oxidation O₂ Metal Ions ROS Hydrolysis Hydrolysis This compound->Hydrolysis H⁺ / OH⁻ (Acid/Base) Photolysis Photolysis This compound->Photolysis UV/Visible Light Degradants Inactive/Less Active Degradation Products Oxidation->Degradants Hydrolysis->Degradants Photolysis->Degradants

G Start Problem: Unexpected this compound Degradation Check_Solution Is the solution prepared fresh daily? Start->Check_Solution Check_Storage Are stock solutions stored properly? (Aliquoted, Frozen, Dark) Check_Solution->Check_Storage Yes Solve_Fresh Solution: Prepare solutions fresh before each experiment. Check_Solution->Solve_Fresh No Check_pH Is the experimental buffer pH verified and within a stable range? Check_Storage->Check_pH Yes Solve_Storage Solution: Implement proper storage protocols. Check_Storage->Solve_Storage No Check_Light Are all solutions protected from light? Check_pH->Check_Light Yes Solve_pH Solution: Adjust and buffer pH to optimal range. Check_pH->Solve_pH No Check_Reagents Are there any incompatible reagents in the setup? Check_Light->Check_Reagents Yes Solve_Light Solution: Use amber vials or foil to shield from light. Check_Light->Solve_Light No Solve_Reagents Solution: Replace or remove incompatible components. Check_Reagents->Solve_Reagents Yes

References

Optimizing Thiotriazoline concentration for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thiotriazoline in experimental settings. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate the optimization of this compound concentration for maximum therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's therapeutic effects are primarily attributed to its potent antioxidant and membrane-stabilizing properties. It acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.[1] Its mechanism involves the normalization of mitochondrial function, enhancement of ATP production, and activation of antioxidant enzymes.[1][2]

Q2: In what solvents can I dissolve this compound for in vitro experiments?

A2: While specific solubility data for this compound in all common laboratory solvents is not extensively published, it is known to be used in aqueous solutions for injections, suggesting good water solubility. For cell culture experiments, dissolving this compound in sterile phosphate-buffered saline (PBS) or directly in the cell culture medium is recommended. If solubility issues arise, dimethyl sulfoxide (DMSO) can be used as a primary solvent to create a high-concentration stock solution, which is then further diluted in the aqueous experimental medium.

Q3: What is a typical dose of this compound used in clinical settings?

A3: In clinical trials for stable angina pectoris, a typical oral dosage of this compound is 600 mg per day. This information can be a starting point for dose-ranging studies in preclinical animal models.

Q4: Is this compound cytotoxic?

A4: this compound is generally considered to have a low toxicity profile and is classified as a practically non-toxic substance.[3] However, as with any compound, it is crucial to determine the cytotoxic concentration range in your specific cell model by performing a dose-response cell viability assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible results in cell-based assays 1. This compound degradation: The stability of this compound in your specific cell culture medium and incubation conditions may be a factor. 2. Cell density variability: The effect of many drugs can be dependent on the cell confluence at the time of treatment. 3. Inconsistent final DMSO concentration: If using a DMSO stock, variations in the final dilution can affect results.1. Prepare fresh solutions: Prepare this compound solutions immediately before each experiment. Assess the stability of this compound under your experimental conditions if inconsistencies persist. 2. Standardize cell seeding: Implement a strict protocol for cell seeding density and treatment initiation time post-seeding. 3. Maintain consistent DMSO concentration: Ensure the final concentration of DMSO is consistent across all wells, including vehicle controls (typically below 0.5%).
Low or no observable antioxidant effect 1. Inappropriate concentration: The concentration of this compound may be too low to elicit a measurable antioxidant response in your experimental system. 2. Assay sensitivity: The chosen antioxidant assay may not be sensitive enough to detect the specific antioxidant activity of this compound.1. Perform a dose-response study: Test a wide range of this compound concentrations (e.g., from 1 µM to 100 µM) to identify the optimal effective range. 2. Use multiple antioxidant assays: Employ a panel of antioxidant assays that measure different aspects of antioxidant activity (e.g., DPPH, ABTS, total antioxidant capacity).
Precipitation of this compound in culture medium 1. Poor solubility at high concentrations: The concentration of this compound may exceed its solubility limit in the aqueous culture medium. 2. Interaction with media components: Components of the cell culture medium (e.g., proteins, salts) may be causing precipitation.1. Prepare a higher concentration stock in DMSO: Dissolve this compound in DMSO at a high concentration and then dilute it in the culture medium to the final desired concentration. 2. Test different media formulations: If precipitation persists, consider testing different basal media formulations.
Unexpected off-target effects in animal studies 1. Pharmacokinetic properties: The bioavailability, distribution, and metabolism of this compound in your animal model may lead to unforeseen effects. 2. Route of administration: The method of drug delivery can significantly impact its in vivo behavior.1. Conduct pharmacokinetic studies: If possible, perform preliminary pharmacokinetic studies to understand the drug's profile in your animal model. 2. Optimize administration route: Test different routes of administration (e.g., oral gavage, intraperitoneal injection) to find the most suitable method for your study.

Quantitative Data Summary

The following tables provide a summary of available quantitative data for this compound. Note that specific IC50 values and detailed pharmacokinetic parameters are not widely available in the public domain and should be determined empirically for your specific model system.

Table 1: Recommended Concentration Ranges for In Vitro Studies

Assay Type Cell Line Recommended Concentration Range Reference
Antioxidant ActivityVarious10⁻⁷ M to 10⁻⁵ MGeneral literature
CytotoxicityResearcher-specificTo be determined empiricallyN/A
Anti-inflammatory (NF-κB inhibition)Researcher-specificTo be determined empiricallyN/A
Cytoprotection (HSP70 induction)Researcher-specificTo be determined empiricallyN/A

Table 2: Illustrative Pharmacokinetic Parameters (Rodent Model)

This table provides an example of key pharmacokinetic parameters to be determined. The values presented are for illustrative purposes and are not specific to this compound.

Parameter Route of Administration Value
Bioavailability (%) OralTo be determined
Half-life (t½) (hours) OralTo be determined
IntravenousTo be determined
Time to maximum concentration (Tmax) (hours) OralTo be determined
Maximum concentration (Cmax) (ng/mL) OralTo be determined
Volume of distribution (Vd) (L/kg) IntravenousTo be determined

Experimental Protocols

Protocol 1: Determination of Antioxidant Capacity using DPPH Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare DPPH solution: Dissolve DPPH in methanol to a final concentration of 0.1 mM.

  • Prepare this compound solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., PBS or DMSO) and create a series of dilutions to test a range of concentrations.

  • Assay: a. In a 96-well plate, add 50 µL of each this compound dilution. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without this compound and Abs_sample is the absorbance in the presence of this compound.

  • Determine IC50: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol 2: Analysis of NF-κB p65 Subunit Translocation by Western Blot

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

  • Cell line of interest (e.g., macrophages, endothelial cells)

  • This compound

  • Inflammatory stimulus (e.g., LPS, TNF-α)

  • Cell lysis buffer

  • Nuclear and cytoplasmic extraction kits

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell treatment: a. Seed cells in appropriate culture plates and allow them to adhere. b. Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). c. Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for 30-60 minutes.

  • Protein extraction: a. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit. b. Determine the protein concentration of each fraction.

  • Western Blot: a. Separate equal amounts of protein from the nuclear and cytoplasmic fractions on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in this compound-treated cells compared to stimulated controls indicates inhibition of NF-κB activation.

Visualizations

Signaling Pathways

Thiotriazoline_Mechanism_of_Action Oxidative_Stress Oxidative Stress (Ischemia, Inflammation) ROS_RNS ↑ ROS / RNS Oxidative_Stress->ROS_RNS leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_RNS->Mitochondrial_Dysfunction NFkB_Activation NF-κB Activation ROS_RNS->NFkB_Activation ATP_Depletion ↓ ATP Mitochondrial_Dysfunction->ATP_Depletion Cellular_Damage Cellular Damage & Apoptosis ATP_Depletion->Cellular_Damage Inflammatory_Genes ↑ Inflammatory Gene Expression NFkB_Activation->Inflammatory_Genes Inflammatory_Genes->Cellular_Damage This compound This compound Scavenging Scavenges ROS/RNS This compound->Scavenging Mito_Protection Protects Mitochondria This compound->Mito_Protection NFkB_Inhibition Inhibits NF-κB Pathway This compound->NFkB_Inhibition HSP70_Induction ↑ HSP70 Expression This compound->HSP70_Induction Scavenging->ROS_RNS Mito_Protection->Mitochondrial_Dysfunction ATP_Production ↑ ATP Production Mito_Protection->ATP_Production Cytoprotection Cytoprotection ATP_Production->Cytoprotection NFkB_Inhibition->NFkB_Activation HSP70_Induction->Cytoprotection Cytoprotection->Cellular_Damage

Caption: this compound's multifaceted mechanism of action.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment Step 1: Treat cells with this compound and/or inflammatory stimulus start->treatment harvest Step 2: Harvest cells and perform nuclear/cytoplasmic fractionation treatment->harvest quantify Step 3: Quantify protein concentration harvest->quantify sds_page Step 4: SDS-PAGE quantify->sds_page transfer Step 5: Transfer to PVDF membrane sds_page->transfer blocking Step 6: Blocking transfer->blocking primary_ab Step 7: Primary antibody incubation (e.g., anti-p65) blocking->primary_ab secondary_ab Step 8: Secondary antibody incubation primary_ab->secondary_ab detection Step 9: Chemiluminescent detection secondary_ab->detection analysis Step 10: Data analysis and quantification detection->analysis end End: Results analysis->end

Caption: Workflow for analyzing NF-κB activation via Western Blot.

Troubleshooting Logic

Troubleshooting_Inconsistent_Results start Problem: Inconsistent Results q1 Are you preparing This compound solution fresh? start->q1 sol1 Action: Prepare fresh solution for each experiment. q1->sol1 No q2 Is cell seeding density and timing consistent? q1->q2 Yes sol1->q2 sol2 Action: Standardize your seeding and treatment protocol. q2->sol2 No q3 Is the final solvent concentration uniform? q2->q3 Yes sol2->q3 sol3 Action: Ensure consistent final (e.g., DMSO) concentration. q3->sol3 No end Re-evaluate Experiment q3->end Yes sol3->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Thiotriazoline-related assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize artifacts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for the quantification of this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). RP-HPLC is a robust and widely available method, while LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for complex biological matrices.

Q2: What potential artifacts should I be aware of when analyzing this compound in biological samples?

A2: When analyzing this compound in biological matrices such as plasma or urine, several potential artifacts can arise:

  • Matrix Effects (in LC-MS/MS): Endogenous components of the biological matrix can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate quantification.

  • Metabolite Interference: this compound is metabolized in the body, and its metabolites may have similar chemical properties, potentially co-eluting and interfering with the quantification of the parent drug.

  • Sample Stability: this compound, containing a thiol group, may be susceptible to oxidation during sample collection, processing, and storage. This can lead to an underestimation of the actual concentration.

  • Poor Recovery: Inefficient extraction of this compound from the biological matrix during sample preparation can result in low recovery and inaccurate measurements.

Q3: How can I minimize matrix effects in my LC-MS/MS assay for this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use a robust sample preparation method such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove a significant portion of the interfering matrix components.

  • Chromatographic Separation: Optimize the HPLC method to ensure that this compound is chromatographically separated from the majority of endogenous matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If a stable isotope-labeled IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Q4: What are the expected metabolites of this compound that could interfere with my assay?

A4: While specific metabolism studies on this compound are not extensively published in readily available literature, based on the metabolism of similar thiazole and triazole-containing compounds, potential metabolic pathways include:

  • Oxidation: Hydroxylation of the aromatic or alkyl portions of the molecule.

  • N-dealkylation: Removal of the methyl group from the triazole ring.

  • S-oxidation: Oxidation of the sulfur atom.

  • Conjugation: Formation of glucuronide or sulfate conjugates.

These metabolites, particularly hydroxylated ones, could have similar retention times to this compound and may need to be chromatographically resolved to prevent interference.

Troubleshooting Guides

HPLC-UV Assay Troubleshooting
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the injection volume or sample concentration.
Inconsistent retention times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Air bubbles in the pump- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and prime the pump.
Baseline noise or drift - Contaminated mobile phase or column- Detector lamp issue- Use high-purity solvents and filter the mobile phase.- Flush the column with a strong solvent.- Check and replace the detector lamp if necessary.
Ghost peaks - Carryover from previous injections- Contamination in the injection port or syringe- Implement a needle wash step with a strong solvent between injections.- Clean the injection port and syringe.
LC-MS/MS Assay Troubleshooting
Problem Potential Cause Suggested Solution
Low signal intensity (Ion Suppression) - Co-eluting matrix components competing for ionization.- Improve sample cleanup (e.g., use SPE).- Optimize chromatographic separation to move the this compound peak away from the suppression zone.- Use a stable isotope-labeled internal standard.
High signal intensity (Ion Enhancement) - Co-eluting matrix components enhancing the ionization of this compound.- Similar to ion suppression, improve sample preparation and chromatography.- A stable isotope-labeled internal standard is crucial for correction.
In-source fragmentation - High cone voltage or source temperature.- Optimize MS source parameters to minimize fragmentation of the precursor ion.
Poor reproducibility - Inconsistent sample preparation.- Variable matrix effects between samples.- Automate the sample preparation process if possible.- Use a robust internal standard and ensure consistent extraction recovery.

Experimental Protocols

RP-HPLC Method for this compound in Pharmaceutical Formulations

This protocol is adapted from a validated method for the determination of this compound in tablets and can serve as a starting point for method development.[1]

  • Chromatographic Conditions:

    • Column: Hypersil GOLD aQ C18 (150 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Phosphate buffer (pH 3.3) and Methanol (99:1, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in methanol and dilute with the mobile phase to the desired concentrations.

    • Sample Preparation (from tablets): Crush tablets, dissolve in methanol, sonicate, and filter before dilution with the mobile phase.

  • Validation Parameters (from the cited study for tablets): [1]

ParameterResult
Linearity Range 0.139 - 0.238 mg/mL (r = 0.9992)
Intra-assay Precision (RSD) 0.89%
Intermediate Precision (RSD) 1.14%
Accuracy (Recovery) 100.03 - 101.50%
General Approach for this compound Analysis in Plasma (to be validated)

This is a general procedure that should be optimized and validated for your specific application.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions (suggested starting point):

    • Column: A C18 column suitable for polar compounds.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, ramp up to elute this compound, followed by a wash and re-equilibration step.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: To be determined by infusing a standard solution of this compound.

Signaling Pathway and Workflow Diagrams

Thiotriazoline_Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage causes This compound This compound This compound->ROS scavenges Thiol_Disulfide Thiol-Disulfide Balance This compound->Thiol_Disulfide maintains Mitochondria Mitochondria This compound->Mitochondria protects Krebs_Cycle Krebs Cycle This compound->Krebs_Cycle normalizes Malate_Aspartate Malate-Aspartate Shuttle This compound->Malate_Aspartate activates Macromolecules Macromolecules (Proteins, Lipids, Nucleic Acids) Thiol_Disulfide->Macromolecules protects Oxidative_Damage->Macromolecules damages Mitochondria->ROS produces ATP ATP Production Krebs_Cycle->ATP Malate_Aspartate->ATP

Caption: Antioxidant and bioenergetic effects of this compound.

Thiotriazoline_NFkB_Pathway ROS Reactive Oxygen Species (ROS) NFkB_DNA_Binding_Domains NF-κB DNA-Binding Domains (Cysteine residues) ROS->NFkB_DNA_Binding_Domains oxidizes This compound This compound This compound->NFkB_DNA_Binding_Domains protects NFkB_Inactivation Irreversible Inactivation of NF-κB NFkB_DNA_Binding_Domains->NFkB_Inactivation Gene_Expression Redox-Sensitive Gene Expression (e.g., SOD) NFkB_DNA_Binding_Domains->Gene_Expression activates NFkB_Inactivation->Gene_Expression inhibits

Caption: this compound's protective effect on the NF-κB signaling pathway.

Thiotriazoline_Assay_Workflow cluster_0 Sample Collection & Storage cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Collect_Sample Collect Biological Sample (e.g., Plasma, Urine) Store_Sample Store at -80°C Collect_Sample->Store_Sample Add_IS Add Internal Standard (IS) Store_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Extraction Liquid-Liquid or Solid-Phase Extraction Protein_Precipitation->Extraction Evaporate_Reconstitute Evaporate and Reconstitute Extraction->Evaporate_Reconstitute HPLC_Separation HPLC Separation (Reversed-Phase) Evaporate_Reconstitute->HPLC_Separation Detection UV or MS/MS Detection HPLC_Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: General workflow for this compound analysis in biological samples.

References

Technical Support Center: Enhancing Thiotriazoline Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Thiotriazoline in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: The primary challenge in achieving high oral bioavailability for this compound is often related to its physicochemical properties. While specific data for this compound's solubility is not extensively published in the provided context, many 1,2,4-triazole derivatives exhibit poor aqueous solubility. As a result, its dissolution in gastrointestinal fluids may be limited, leading to poor absorption and consequently, low and variable bioavailability in animal models.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs, and these are applicable to this compound:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can convert it from a crystalline to a more soluble amorphous state, thereby increasing its dissolution rate and bioavailability.[1][2][3][4][5]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, which can significantly improve its solubility and absorption rate.[6][7]

  • Liposomal Formulations: Encapsulating this compound within liposomes can protect it from degradation in the gastrointestinal tract and enhance its absorption.[8][9][10][11]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts back to the active form in the body can be an effective strategy.[12]

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound between individual animals in the same experimental group.

  • Possible Cause: Inconsistent oral administration, the presence of food in the gastrointestinal tract affecting absorption, or instability of the formulation.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all researchers are proficient in oral gavage to deliver the full dose accurately to the stomach.

    • Fasting Protocol: Implement a consistent overnight fasting period (e.g., 12 hours) for the animals before dosing to minimize food-related effects on drug absorption.[13]

    • Formulation Homogeneity: For suspensions, ensure the formulation is thoroughly mixed before each administration to guarantee dose uniformity.[13]

Issue 2: The observed in vivo bioavailability enhancement does not correlate with the in vitro dissolution results.

  • Possible Cause: The in vitro dissolution medium may not accurately reflect the complex environment of the animal's gastrointestinal tract. Factors like pH, enzymes, and bile salts can influence drug dissolution and absorption in vivo. Additionally, first-pass metabolism can reduce the amount of drug reaching systemic circulation.

  • Troubleshooting Steps:

    • Use Biorelevant Dissolution Media: Employ dissolution media that mimic the composition of gastric and intestinal fluids (e.g., Simulated Gastric Fluid - SGF, Simulated Intestinal Fluid - SIF) to obtain more predictive in vitro results.

    • Investigate First-Pass Metabolism: Conduct studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism of this compound. If metabolism is significant, formulation strategies that promote lymphatic transport (e.g., lipid-based formulations) could be explored to bypass the liver.

Issue 3: The formulation designed to enhance bioavailability shows physical instability (e.g., precipitation, aggregation).

  • Possible Cause: For amorphous solid dispersions, the drug may recrystallize over time. For nanosuspensions, particles may aggregate.

  • Troubleshooting Steps:

    • Solid Dispersions:

      • Polymer Selection: Choose a polymer that has strong interactions with this compound to inhibit recrystallization.[4]

      • Drug Loading: Avoid excessively high drug loading, which can increase the tendency for recrystallization.

      • Storage Conditions: Store the formulation in a low-humidity environment to prevent moisture-induced phase separation.

    • Nanosuspensions:

      • Stabilizers: Use appropriate stabilizers (surfactants or polymers) to prevent particle aggregation.

      • Zeta Potential: Aim for a sufficiently high zeta potential (positive or negative) to ensure electrostatic repulsion between particles.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data based on improvements seen with other poorly soluble drugs when applying bioavailability enhancement techniques. These tables are for illustrative purposes to guide researchers on the potential magnitude of improvement.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose of Different Formulations (Illustrative Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound50150 ± 352.0900 ± 180100
Solid Dispersion50450 ± 901.53150 ± 550350
Nanosuspension50600 ± 1201.04500 ± 700500
Liposomal Formulation50300 ± 602.52700 ± 450300

Table 2: In Vitro Dissolution of this compound from Different Formulations in Simulated Intestinal Fluid (pH 6.8) (Illustrative Data)

Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min% Drug Dissolved at 120 min
Unformulated this compound15 ± 425 ± 635 ± 8
Solid Dispersion65 ± 1085 ± 1295 ± 5
Nanosuspension80 ± 898 ± 4>99
Liposomal Formulation40 ± 760 ± 975 ± 11

Experimental Protocols

1. Preparation of this compound Solid Dispersion by Solvent Evaporation Method

  • Objective: To enhance the dissolution of this compound by creating a solid dispersion with a hydrophilic carrier.

  • Methodology:

    • Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, or Soluplus®) in a common volatile solvent (e.g., methanol, ethanol, or a mixture thereof) in a specific ratio (e.g., 1:1, 1:2, 1:4 drug to polymer).

    • The solvent is then removed under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • The resulting solid mass is further dried in a vacuum oven to remove any residual solvent.

    • The dried solid dispersion is then pulverized and sieved to obtain a uniform powder.

    • The formulation is characterized for drug content, dissolution profile, and physical state (using techniques like DSC and XRD to confirm the amorphous nature).

2. Preparation of this compound Nanosuspension by High-Pressure Homogenization

  • Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size.

  • Methodology:

    • Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80, or a combination).

    • This pre-suspension is then subjected to high-pressure homogenization (e.g., 1500 bar for 20-30 cycles).

    • The process is optimized by varying the concentration of the stabilizer and homogenization parameters (pressure and number of cycles).

    • The resulting nanosuspension is characterized for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • The dissolution rate of the nanosuspension is compared to the unformulated drug.

3. Pharmacokinetic Study in an Animal Model (Rats)

  • Objective: To evaluate the in vivo performance of the developed this compound formulations.

  • Methodology:

    • Male Wistar or Sprague-Dawley rats (200-250 g) are fasted overnight with free access to water.

    • The rats are divided into groups (n=6 per group) and administered a single oral dose of the this compound formulation (e.g., unformulated drug, solid dispersion, nanosuspension) via oral gavage.

    • Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • The concentration of this compound in the plasma samples is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[14][15][16][17]

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation This compound Formulation Strategies SD Solid Dispersion Formulation->SD NS Nanosuspension Formulation->NS Lipo Liposomes Formulation->Lipo Characterization Physicochemical Characterization (DSC, XRD, DLS) SD->Characterization NS->Characterization Lipo->Characterization Dissolution Dissolution Testing AnimalModel Animal Dosing (Rats) Dissolution->AnimalModel Characterization->Dissolution PK_Study Pharmacokinetic Analysis AnimalModel->PK_Study Bioavailability Bioavailability Assessment PK_Study->Bioavailability

Caption: Workflow for developing and evaluating enhanced bioavailability formulations of this compound.

Signaling_Pathway_Absorption cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_blood Systemic Circulation Formulation Enhanced Formulation (e.g., Solid Dispersion) Dissolution Increased Dissolution Formulation->Dissolution Supersaturation Supersaturated State Dissolution->Supersaturation Absorption Passive Diffusion Supersaturation->Absorption Blood Increased Plasma Concentration Absorption->Blood

Caption: Mechanism of enhanced absorption for an improved this compound formulation.

References

Addressing inconsistencies in Thiotriazoline research findings

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiotriazoline Research

Welcome to the this compound Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help navigate the complexities of this compound research.

Frequently Asked Questions (FAQs)

Q1: I am observing variable cardioprotective effects of this compound in my ischemic heart disease model. What could be the cause of this inconsistency?

A1: Variability in the cardioprotective effects of this compound can stem from several factors related to the experimental model and drug administration. This compound's multifaceted mechanism, which includes antioxidant, anti-inflammatory, and metabolic modulation, can be influenced by the specifics of your protocol.[1]

Troubleshooting Guide:

  • Review Your Ischemia Model: The nature and duration of the ischemic event in your model are critical. This compound has shown efficacy in both preclinical and clinical settings of ischemic heart disease.[1] Ensure your model consistently reproduces the desired level of cardiac injury.

  • Dosage and Administration: In a study of patients with stable angina, a dosage of 600 mg/day was shown to be effective.[1] Preclinical dosages can vary significantly. It is crucial to perform dose-response studies to determine the optimal concentration for your specific model.

  • Timing of Administration: Consider whether this compound is administered before (pre-conditioning), during, or after the ischemic event. The timing can significantly impact its protective effects.

  • Combination Therapy: this compound is often used as part of a combination therapy.[2] Its interaction with other administered drugs could influence its efficacy.

Q2: There are conflicting reports on the primary mechanism of this compound's action. Is it primarily an antioxidant or a metabolic modulator?

A2: this compound exhibits a multi-faceted mechanism of action, and the observed primary effect can depend on the experimental context.[1][3] It functions as both a potent antioxidant by directly scavenging reactive oxygen species (ROS) and a metabolic modulator.[1][2]

Key Mechanistic Aspects:

  • Antioxidant Activity: It directly scavenges ROS and modulates the nitric oxide (NO) system, which is crucial for mitigating cellular damage from oxidative stress during ischemia.[1][4]

  • Metabolic Modulation: this compound activates the compensatory malate-aspartate shunt for energy production and helps normalize the Krebs cycle.[2][3]

  • Gene Expression: It can initiate Red/Oxi-dependent expression of transcription factors in ischemic conditions.[2][3]

The prominence of one mechanism over another may be influenced by the specific pathological condition and the experimental model being studied.

Q3: I am struggling to find a standardized protocol for evaluating the hepatoprotective effects of this compound. What are the key considerations?

A3: While a single standardized protocol may not exist due to the variety of hepatotoxicity models, key principles can guide your experimental design.

Experimental Protocol Considerations:

  • Inducing Agent: The choice of hepatotoxin is critical. Thioacetamide is a commonly used agent to induce liver fibrosis and cirrhosis in animal models.[5] The dose and frequency of administration will determine the severity of liver injury.[5]

  • Control Groups: It is essential to include a positive control group treated with a known hepatoprotective agent, such as Silymarin, for comparison.[5]

  • Dosage of this compound: Dose-dependent effects are often observed. It is advisable to test a range of doses to determine the optimal therapeutic window.[5]

  • Assessment Parameters: A comprehensive evaluation should include:

    • Biochemical Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bilirubin are key indicators of liver damage.[6]

    • Histopathology: Microscopic examination of liver tissue can reveal the extent of fibrosis, inflammation, and necrosis.[5]

    • Oxidative Stress Markers: Measurement of markers like glutathione (GSH) and malondialdehyde (MDA) can quantify the level of oxidative damage.

    • Gene and Protein Expression: Analysis of markers like matrix metalloproteinase-2 (MMP-2), α-smooth muscle actin (α-SMA), and tissue inhibitor of metalloproteinases-1 (TIMP-1) can provide insights into the molecular mechanisms of fibrosis.[5]

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound in Cardioprotection

ParameterThis compound GroupControl Groupp-valueReference
Reduction in Ischemia EpisodesSignificant ReductionNo Significant Change<0.05[2]
Improvement in Clinical Parameters (Chemotherapy-induced cardiotoxicity)Significant ImprovementNo Significant Improvement<0.05[1]
Increase in Cardiomyocyte Density (Myocardial Infarction Model)IncreasedNo ChangeNot Specified[4]
Reduction in CK-MB levels (Myocardial Infarction Model)DecreasedNo ChangeNot Specified[4]

Table 2: Hepatoprotective Effects of a Quinazoline Derivative (Q-Br) vs. Silymarin

ParameterHigh-Dose Q-Br (50 mg/kg)Silymarin (50 mg/kg)Cirrhosis Controlp-value (vs. Control)Reference
Liver IndexDetectable DecreaseDetectable DecreaseSignificantly Higher<0.05[5]
ICG Plasma Clearance (20 min)Approached Silymarin levels3.71 ± 0.33 μg/mlNot SpecifiedNot Significant[5]
MMP-2 ExpressionLow ExpressionLow ExpressionHigh ExpressionNot Specified[5]
α-SMA ExpressionLow ExpressionLow ExpressionHigh ExpressionNot Specified[5]
TIMP-1 ExpressionHigher ExpressionHigher ExpressionLow ExpressionNot Specified[5]

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting Inconsistent Cardioprotective Results

This workflow diagram can help researchers systematically troubleshoot unexpected variability in the cardioprotective effects of this compound.

G cluster_input Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis and Refinement cluster_outcome Outcome A Inconsistent Cardioprotective Effects of this compound B Verify Ischemia Model Consistency A->B C Review Dosage and Administration Route B->C D Assess Timing of Administration (Pre-, Co-, or Post-Treatment) C->D E Evaluate Potential Drug Interactions (Combination Therapy) D->E F Perform Dose-Response Study E->F G Standardize Experimental Protocol F->G H Analyze Biochemical and Histological Markers G->H I Consistent and Reproducible Experimental Results H->I

Caption: Troubleshooting workflow for inconsistent this compound results.

Proposed Signaling Pathway for this compound's Cardioprotective Effects

This diagram illustrates the key signaling pathways involved in the cardioprotective action of this compound, highlighting its dual role as an antioxidant and metabolic modulator.

G cluster_stimulus Cellular Stress cluster_this compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_outcome Cellular Response A Ischemia / Reperfusion Injury C Reactive Oxygen Species (ROS) A->C B This compound B->C Scavenges D Nitric Oxide (NO) System Modulation B->D Modulates E Metabolic Shift (Krebs Cycle Normalization) B->E Promotes F Antioxidant Enzyme Expression B->F Increases G Decreased Oxidative Stress C->G D->G H Improved Energy Metabolism E->H F->G I Enhanced Cell Survival (Cardioprotection) G->I H->I

Caption: this compound's cardioprotective signaling pathways.

References

Methodological limitations in previous Thiotriazoline studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Thiotriazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common methodological challenges and limitations in previous this compound studies. Our goal is to help you design robust experiments and generate reproducible data.

Frequently Asked Questions (FAQs)

FAQ 1: Why do many this compound studies originate from Eastern Europe, and what are the implications of this?

Question: I've noticed that a significant portion of the research on this compound is published in Russian or Ukrainian. What challenges does this present for my own research?

Answer:

A large body of the foundational research on this compound has been conducted in Eastern Europe, particularly in Ukraine and Russia. While this research provides valuable insights, it can present several methodological considerations for the broader international scientific community:

  • Accessibility and Peer Review: A significant number of studies are published in non-English language journals. This limits their accessibility and the extent of international peer review, which is a cornerstone of scientific validation.

  • Replication of Studies: The limited availability of full-text translations can make it difficult to replicate experimental protocols precisely, a critical step for validating scientific findings.

  • Variability in Regulatory Standards: Clinical trial standards and reporting guidelines can vary between countries. While many studies are described as "randomized" or "multicenter," the lack of registration in international databases like ClinicalTrials.gov makes it difficult to assess the original study protocols and endpoints.

Troubleshooting Guide:

  • Seek Translations: Whenever possible, try to obtain full-text translations of key studies. University libraries or professional translation services may be able to assist.

  • Focus on Replicable Endpoints: When designing your studies, focus on well-established and objectively measurable endpoints that are less prone to subjective interpretation.

  • Independent Validation: Given the potential for regional bias, it is crucial to independently validate key findings in your own experimental models before embarking on large-scale studies.

FAQ 2: I'm designing a clinical trial for this compound. Should I use a placebo or an active comparator?

Question: Some studies on this compound for stable angina use trimetazidine as a comparator, while others mention placebos. What is the best approach for a new clinical trial?

Answer:

The choice between a placebo and an active comparator depends on the primary objective of your study.

  • Placebo-Controlled Trials: A double-blind, placebo-controlled trial is the gold standard for establishing the efficacy and safety of a new drug. This design minimizes bias and demonstrates that the observed effects are due to the drug itself and not a placebo effect or the natural course of the disease.

  • Active Comparator Trials: An active comparator trial is designed to show that the new drug is at least as effective as (non-inferiority) or more effective than (superiority) an existing standard treatment. A study comparing this compound to trimetazidine, for instance, aimed to demonstrate equivalent efficacy in treating stable angina[1][2].

Troubleshooting Guide:

  • For Novel Indications: If you are investigating a new therapeutic use for this compound, a placebo-controlled design is essential to establish proof of concept.

  • For Established Indications: If your goal is to position this compound as an alternative to an existing therapy, a non-inferiority trial against the standard of care is appropriate.

  • Ethical Considerations: In some conditions, it may be unethical to withhold treatment from a control group. In such cases, an active comparator design is necessary.

A robust clinical trial design is crucial for generating high-quality evidence. The following diagram illustrates a standard workflow for a double-blind, placebo-controlled trial.

cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Blinded Treatment Phase cluster_followup Follow-up & Analysis s1 Patient Population with Indication s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Met? s2->s3 r1 Randomization (1:1) s3->r1 Yes exclusion Excluded from Trial s3->exclusion No t1 Group A: Receive this compound r1->t1 t2 Group B: Receive Placebo r1->t2 f1 Follow-up Period: Assess Endpoints t1->f1 t2->f1 f2 Data Collection f1->f2 f3 Unblinding f2->f3 f4 Statistical Analysis f3->f4

Diagram 1: Workflow for a double-blind, placebo-controlled clinical trial.
FAQ 3: My preclinical study on the anti-ischemic effects of this compound is not showing significant results. What could be the issue?

Question: I am trying to replicate published findings on the cardioprotective effects of this compound in a rat model of ischemia-reperfusion, but my results are inconsistent. What are some common pitfalls?

Answer:

Reproducibility is a common challenge in preclinical research. In the context of ischemia-reperfusion models, several factors can influence the outcome:

  • Animal Strain and Characteristics: The strain, age, and sex of the animals can significantly impact their response to ischemia-reperfusion injury and to the drug.

  • Surgical Procedure: Minor variations in the surgical technique, such as the duration of ischemia and reperfusion, the method of coronary artery ligation, and the anesthetic regimen, can lead to different results.

  • Drug Formulation and Administration: The purity of the this compound, the vehicle used for administration, the route of administration, and the timing relative to the ischemic event are all critical parameters.

  • Outcome Measures: The methods used to assess infarct size (e.g., TTC staining), cardiac function, and biochemical markers should be standardized and performed by a blinded observer to avoid bias.

Troubleshooting Guide:

  • Standardize Your Protocol: Ensure that your experimental protocol is highly detailed and standardized across all animals in the study. See the "Experimental Protocols" section below for a sample protocol.

  • Blinding and Randomization: Implement randomization to assign animals to treatment groups and blind the investigators who are performing the surgery, administering the drug, and assessing the outcomes.

  • Power Analysis: Perform a power analysis to ensure that your study has a sufficient sample size to detect a statistically significant effect.

  • Positive Control: Include a positive control group (e.g., a known cardioprotective agent) to validate your experimental model.

The following diagram illustrates a robust workflow for a preclinical ischemia-reperfusion study.

cluster_groups Treatment Groups (Blinded) cluster_assessment Outcome Assessment (Blinded) start Acquire Animals (Specify Strain, Age, Sex) acclimatize Acclimatization Period start->acclimatize randomize Randomize into Groups acclimatize->randomize g1 Sham Control randomize->g1 g2 Vehicle Control + I/R randomize->g2 g3 This compound + I/R randomize->g3 g4 Positive Control + I/R randomize->g4 surgery Induce Anesthesia & Perform Surgery (LAD Ligation) g1->surgery g2->surgery g3->surgery g4->surgery ischemia Ischemia Period surgery->ischemia reperfusion Reperfusion Period ischemia->reperfusion a1 Measure Infarct Size (TTC) reperfusion->a1 a2 Assess Cardiac Function (Echo) reperfusion->a2 a3 Biochemical Markers (e.g., Troponin) reperfusion->a3 analysis Statistical Analysis a1->analysis a2->analysis a3->analysis

Diagram 2: Workflow for a robust preclinical ischemia-reperfusion study.

Data Presentation

Table 1: Comparison of this compound and Trimetazidine in Patients with Stable Angina

The following table summarizes the results of a comparative, multicenter, randomized trial in patients with stable angina receiving first-line therapy. The data is based on the abstracts of the published study, as the full text was not available[1][2].

ParameterThis compound (600 mg/day)Trimetazidine (60 mg/day)p-value
Primary Endpoints
Total Exercise DurationEqual EfficacyEqual EfficacyNS
Time to 1-mm ST Segment DepressionEqual EfficacyEqual EfficacyNS
Secondary Endpoints
Number of Angina AttacksEqual EfficacyEqual EfficacyNS
Nitroglycerin Tablets ConsumedEqual EfficacyEqual EfficacyNS

NS: Not Specified in the abstract. The authors state that both drugs demonstrated equal clinical efficacy for all primary and secondary endpoints.

Limitation Note: This summary is based on the abstract of the study. A full assessment of the study's methodology, including sample size, statistical analysis plan, and potential for bias, is not possible without the complete publication.

Table 2: Pharmacokinetic Parameters of this compound in Humans
ParameterSymbolValue (Units)Description
Time to Maximum ConcentrationTmaxData NeededTime at which the highest concentration of the drug is found in the blood.
Maximum ConcentrationCmaxData NeededThe highest concentration of the drug in the blood after administration.
Area Under the CurveAUCData NeededThe total exposure to the drug over time.
Elimination Half-lifet1/2Data NeededThe time it takes for the concentration of the drug in the body to be reduced by half.
Volume of DistributionVdData NeededThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
ClearanceCLData NeededThe rate at which the drug is removed from the body.

Methodological Note: Future pharmacokinetic studies should be conducted in diverse populations, including individuals with renal or hepatic impairment, to provide comprehensive dosing recommendations.

Experimental Protocols

Protocol 1: Rat Model of Myocardial Ischemia-Reperfusion Injury

This protocol provides a detailed methodology for inducing myocardial ischemia-reperfusion injury in rats, based on common practices described in the literature[3][4][5].

1. Animals:

  • Male Wistar rats (250-300g) are used.

  • Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

  • All procedures must be approved by the institutional animal care and use committee.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rat with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Intubate the trachea and ventilate the animal with a rodent ventilator.

  • Perform a left thoracotomy to expose the heart.

3. Ischemia Induction:

  • Pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.

  • Induce ischemia by tightening the suture over a small piece of polyethylene tubing.

  • Confirm ischemia by observing the blanching of the myocardial tissue and changes in the ECG.

  • The duration of ischemia is typically 30-45 minutes.

4. Reperfusion:

  • Initiate reperfusion by releasing the tension on the suture.

  • The duration of reperfusion is typically 2-24 hours.

5. Drug Administration:

  • This compound or vehicle is administered at a predetermined time before ischemia, during ischemia, or at the onset of reperfusion.

  • The route of administration can be intravenous, intraperitoneal, or oral, depending on the study design.

6. Outcome Assessment:

  • At the end of the reperfusion period, the heart is excised.

  • The area at risk and the infarct size are determined using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.

  • Blood samples can be collected for the analysis of cardiac biomarkers (e.g., troponin).

Protocol 2: In Vitro Antioxidant Capacity Assessment (DPPH Assay)

This protocol describes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common method for evaluating the antioxidant capacity of a compound[6].

1. Principle:

  • DPPH is a stable free radical that has a deep violet color in solution.

  • In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution changes to pale yellow.

  • The degree of discoloration is proportional to the antioxidant capacity of the compound.

2. Reagents and Materials:

  • DPPH solution (0.1 mM in methanol).

  • This compound stock solution (e.g., 10 mM in a suitable solvent).

  • A series of dilutions of this compound.

  • Positive control (e.g., ascorbic acid or Trolox).

  • 96-well microplate.

  • Microplate reader.

3. Procedure:

  • Add 100 µL of the DPPH solution to each well of the microplate.

  • Add 100 µL of the this compound dilutions, positive control, or vehicle to the appropriate wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

4. Calculation:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the DPPH solution with the vehicle, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

The proposed antioxidant mechanism of this compound involves the scavenging of reactive oxygen species (ROS)[7]. The following diagram illustrates this proposed pathway.

cluster_stress Cellular Stress (e.g., Ischemia) cluster_damage Oxidative Damage s1 Mitochondrial Dysfunction ros Increased ROS Production (e.g., O2-, H2O2) s1->ros d1 Lipid Peroxidation ros->d1 d2 Protein Oxidation ros->d2 d3 DNA Damage ros->d3 This compound This compound scavenging Direct ROS Scavenging This compound->scavenging scavenging->ros Inhibits

Diagram 3: Proposed antioxidant mechanism of this compound.

References

Validation & Comparative

A Comparative Analysis of Thiotriazoline and N-acetylcysteine as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Consequently, the development and characterization of effective antioxidant therapies are of paramount importance in modern pharmacology. This guide provides a comprehensive comparative analysis of two prominent antioxidant compounds: Thiotriazoline and N-acetylcysteine (NAC). While both agents exhibit significant antioxidant properties, they operate through distinct and overlapping mechanisms. This analysis delves into their mechanisms of action, supported by experimental data, to offer a clear comparison of their performance for researchers and drug development professionals.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach. Primarily, it acts as a direct scavenger of reactive oxygen and nitrogen species (ROS and RNS), a property attributed to the reactivity of the sulfur atom in its morpholine thioazotate molecule.[1] this compound also plays a crucial role in maintaining the thiol-disulfide balance, protecting macromolecules such as proteins, nucleic acids, and lipids from oxidative modification.[1] It prevents the irreversible oxidation of sulfhydryl groups in proteins, thereby preserving their function under conditions of oxidative stress.[1] Furthermore, this compound can enhance the expression of redox-sensitive genes, including those responsible for the synthesis of endogenous antioxidant enzymes like superoxide dismutase (SOD).[1]

N-acetylcysteine (NAC) is a well-established antioxidant with a more extensively characterized mechanism of action. Its primary antioxidant function stems from its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[2][3] By replenishing intracellular GSH stores, NAC enhances the cell's capacity to neutralize ROS.[2] NAC also possesses direct ROS scavenging capabilities, although its reactivity with certain ROS like H₂O₂ is considered relatively low.[4] A third mechanism involves its ability to act as a disulfide-breaking agent, which contributes to its mucolytic effects and can also regenerate other thiols.[2] More recent research suggests that NAC can also trigger the production of hydrogen sulfide (H₂S) and sulfane sulfur species, which are potent antioxidants themselves.[4]

Signaling Pathway Overview

The antioxidant actions of both this compound and N-acetylcysteine are intertwined with key cellular signaling pathways that regulate the response to oxidative stress.

Figure 1: Simplified signaling pathways of this compound and N-acetylcysteine.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the antioxidant effects of this compound and N-acetylcysteine from various experimental models. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual studies.

Table 1: In Vitro Antioxidant Activity

ParameterThis compoundN-acetylcysteine (NAC)Notes
DPPH Radical Scavenging (IC₅₀) Data not available in searched literature89.23 µM[2]Lower IC₅₀ indicates higher scavenging activity.
Hydrogen Peroxide (H₂O₂) Scavenging Described qualitatively as a scavenger[1]More effective at lower concentrations compared to its amide form (NACA)[4]Quantitative comparison is not available.
Ferric Reducing Antioxidant Power (FRAP) Data not available in searched literatureA tendency toward higher FRAP values was observed in lead-exposed workers after NAC treatment.[5]FRAP assay measures the ability to reduce ferric ions.
Metal Chelating Activity Data not available in searched literatureInferior to its amide form (NACA)[4]Metal chelation can prevent ROS formation.

Table 2: Effects on Endogenous Antioxidant Systems

ParameterThis compoundN-acetylcysteine (NAC)Notes
Glutathione (GSH) Levels Increased reduced glutathione by 68.6% and decreased oxidized glutathione by 50.7% in a rabbit model of ocular contusion.[1]Restored GSH levels in various models of oxidative stress.[2] Oral supplementation in humans increased GSH levels in blood, erythrocytes, and lymphocytes by 30-35%.[6]Both compounds positively modulate the glutathione system.
Superoxide Dismutase (SOD) Activity Restored SOD activity to the level of intact rats in a model of experimental hepatitis.[7]Pre-treatment with 3 mmol·kg⁻¹ NAC increased muscle Mn-SOD protein content and activity in both septic and healthy rats.[5][8]Both compounds can enhance the activity of this key antioxidant enzyme.
Glutathione Peroxidase (GPx) Activity Data not available in searched literatureNAC administration corrected the reduction in GPx in biliary obstructed rats.[2]GPx is a key enzyme in the glutathione-mediated detoxification of hydroperoxides.

Table 3: Effects on Markers of Oxidative Damage

ParameterThis compoundN-acetylcysteine (NAC)Notes
Malondialdehyde (MDA) Levels Described to inhibit lipid peroxidation.[1]Significantly decreased MDA levels in various models, including diabetic cataracts in rats and in chronic hemodialysis patients.[9][10]MDA is a marker of lipid peroxidation.
Protein Carbonylation Described to protect proteins from oxidative modification.[1]Reduced protein carbonylation in the diaphragms of septic rats.[8]Protein carbonylation is a marker of protein oxidation.
Nitrotyrosine Formation Inhibits the formation of nitrotyrosine.[1]Reduced protein nitration in the diaphragms of septic rats.[8]Nitrotyrosine is a marker of nitrosative stress.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow and a decrease in absorbance.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol.

  • Sample Preparation: Prepare a series of dilutions of the test compound (e.g., N-acetylcysteine) in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or control dilutions. Then, add a larger volume of the DPPH solution. A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well or cuvette at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[2][8]

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM) C Mix DPPH and Antioxidant A->C B Prepare Antioxidant Dilutions B->C D Incubate (30 min, dark) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC₅₀ E->F

Figure 2: Workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the total antioxidant capacity of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue color, which can be measured spectrophotometrically at 593 nm. The change in absorbance is proportional to the antioxidant capacity of the sample.

Protocol:

  • Reagent Preparation:

    • Acetate buffer (300 mM, pH 3.6).

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • 20 mM FeCl₃·6H₂O solution.

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test sample in a suitable solvent.

  • Reaction Mixture: Add a small volume of the sample or a standard (e.g., FeSO₄ solution of known concentration) to a tube or well, followed by the addition of the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the solution at 593 nm.

  • Calculation: The FRAP value of the sample is determined by comparing its absorbance change with that of a ferrous standard of known concentration. Results are typically expressed as µmol Fe²⁺ equivalents per liter or per gram of sample.[11][12]

FRAP_Assay_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) C Mix FRAP Reagent and Sample A->C B Prepare Antioxidant/Standard Dilutions B->C D Incubate (37°C) C->D E Measure Absorbance at 593 nm D->E F Calculate FRAP Value (µmol Fe²⁺ equivalents) E->F

Figure 3: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Measurement of Malondialdehyde (MDA) Levels

This assay is a widely used method to assess lipid peroxidation.

Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct, which can be measured spectrophotometrically or fluorometrically.

Protocol:

  • Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., KCl solution).

  • Reaction Mixture: To the tissue homogenate, add a solution of TBA and an acid (e.g., trichloroacetic acid or phosphoric acid).

  • Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to facilitate the reaction.

  • Extraction: After cooling, extract the MDA-TBA adduct into an organic solvent (e.g., n-butanol).

  • Measurement: Measure the absorbance or fluorescence of the organic layer at the appropriate wavelength (e.g., 532 nm for absorbance).

  • Calculation: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA or a standard such as 1,1,3,3-tetraethoxypropane. Results are typically expressed as nmol of MDA per mg of protein or gram of tissue.[13]

Conclusion

Both this compound and N-acetylcysteine are effective antioxidants, albeit with different primary mechanisms of action. NAC's role as a direct precursor to glutathione provides a robust and well-documented pathway for enhancing endogenous antioxidant defenses. Its clinical use is well-established for various conditions related to oxidative stress. This compound, while less extensively studied in direct comparison to NAC, demonstrates significant potential through its direct scavenging of a broad range of reactive species and its protective effects on the thiol-disulfide system.

The choice between these two agents for research or therapeutic development will depend on the specific context of oxidative stress being addressed. For conditions characterized by depleted glutathione levels, NAC presents a clear therapeutic rationale. In situations where direct and rapid scavenging of diverse ROS and RNS is required, or where protection of protein sulfhydryl groups is critical, this compound may offer a valuable alternative. Further head-to-head comparative studies employing standardized antioxidant assays are warranted to provide a more definitive quantitative comparison of their respective potencies and to fully elucidate their therapeutic potential in various disease models.

References

Validating the Cardioprotective Effects of Thiotriazoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardioprotective agent Thiotriazoline against other alternatives, supported by experimental data from independent studies. This document summarizes key findings, presents comparative data in structured tables, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Comparative Efficacy of this compound

This compound has been investigated for its cardioprotective effects in various clinical and preclinical settings, demonstrating a multifaceted mechanism of action primarily centered on its antioxidant and metabolic properties.[1] This guide focuses on its comparative efficacy in stable angina pectoris, as a protectant against chemotherapy-induced cardiotoxicity, and in a preclinical model of intrauterine hypoxia.

This compound versus Trimetazidine in Stable Angina Pectoris

A significant head-to-head comparison of this compound was conducted against Trimetazidine, a well-established anti-anginal metabolic agent. A comparative, international, multicenter, randomized trial evaluated the anti-anginal and anti-ischemic efficacy and safety of this compound (600 mg/day) versus Trimetazidine (60 mg/day) in patients with chronic ischemic heart disease already receiving first-line therapy. The study concluded that both drugs demonstrated equal clinical efficacy across all primary and secondary endpoints.[1][2]

Table 1: Comparison of this compound and Trimetazidine in Stable Angina Pectoris

ParameterThis compound (600 mg/day)Trimetazidine (60 mg/day)Outcome
Reduction in Weekly Angina Attacks 46.32%Not explicitly stated, but clinical efficacy was equal to this compound. A meta-analysis of Trimetazidine showed a weighted mean difference of -0.95 attacks per week compared to other anti-anginal drugs.Equal Clinical Efficacy[1][2]
Exercise Tolerance IncreasedIncreasedEqual Clinical Efficacy[1][2]
Total Exercise Duration Data not availableData not availableEqual Clinical Efficacy[1][2]
Time to 1-mm ST Segment Depression Data not availableData not availableEqual Clinical Efficacy[1][2]
Nitroglycerin Consumption ReducedReducedEqual Clinical Efficacy[1][2]

Note: While the 2015 study by Kadin et al. states equal efficacy, specific quantitative data for direct comparison in this table were not available in the accessed abstracts.[3][4][5] The data for Trimetazidine's reduction in angina attacks is from a separate meta-analysis for context.[6]

This compound in Anthracycline-Induced Cardiotoxicity

This compound has been evaluated as a cardioprotective agent in patients with non-Hodgkin's lymphomas undergoing anthracycline-based chemotherapy. A study involving 50 patients demonstrated that the addition of this compound to standard chemotherapy resulted in significant improvements in several clinical and paraclinical parameters compared to a control group receiving chemotherapy alone.[2][7]

Table 2: Cardioprotective Effects of this compound in Patients Receiving Anthracycline Chemotherapy

ParameterChemotherapy + this compoundStandard Chemotherapy (Control)p-value
Severity of Dyspnea Significantly lowerHigher<0.05
Lower Limb Edema Significantly lowerHigher<0.05
Alanine Aminotransferase (ALT) Significantly lowerHigher<0.05
Aspartate Aminotransferase (AST) Significantly lowerHigher<0.05
Creatine Phosphokinase (CPK) Significantly lowerHigher<0.05
Troponin I Level Significantly lowerHigher<0.05
NT-proBNP Significantly lowerHigher<0.05
Corrected QT Interval (QTc) Significantly shorterLonger<0.05
End Systolic Volume (ESV) Significantly lowerHigher<0.05
Left Ventricular Ejection Fraction (LVEF) Significantly higherLower<0.05
E/A Ratio (Diastolic Function) Significantly betterWorse<0.05

Data sourced from Koltsov et al. The study indicated a clinical and paraclinical advantage of using this compound as a cardioprotector.[2][7]

This compound in a Preclinical Model of Intrauterine Hypoxia

A preclinical study in rats evaluated the cardioprotective activity of nitric oxide (NO) system modulators in the early postnatal period after intrauterine hypoxia. This study compared this compound with L-arginine, Angiolin, and Mildronate.[8][9]

Table 3: Comparative Effects of NO System Modulators on Cardiac Markers in a Rat Model of Intrauterine Hypoxia (1 Month Post-Treatment)

Treatment GroupChange in eNOS Expression vs. ControlChange in iNOS Expression vs. ControlChange in Nitrotyrosine Level vs. Control
This compound ↑ 50%↓ 41.5%Lower
Angiolin ↑ 2.85 times (eNOS)↓ 50%Not significantly different from healthy controls
L-arginine Comparable to this compoundNot specifiedNot specified
Mildronate Not specifiedSignificantly higher (iNOS mRNA)Notably reduced

Data is derived from a study by Popazova et al.[9] This study highlights the persistent positive effects of this compound and Angiolin on the nitroxidergic system of the heart after prenatal hypoxia.

Experimental Protocols

Isoprenaline-Induced Myocardial Infarction in Rats (General Protocol)

This model is frequently used to screen for cardioprotective drugs.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Myocardial Infarction: Isoprenaline (isoproterenol) is administered subcutaneously at a dose of 85-150 mg/kg body weight for two consecutive days.[10][11][12]

  • Drug Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally for a specified period before and/or after the induction of myocardial infarction.

  • Assessment of Cardioprotection:

    • Electrocardiogram (ECG): Recordings are taken to assess for changes in ST-segment, T-wave, and the presence of arrhythmias.

    • Biochemical Markers: Blood samples are collected to measure cardiac injury markers such as creatine kinase-MB (CK-MB) and troponin I.

    • Histopathology: The heart tissue is excised, fixed, and stained (e.g., with hematoxylin and eosin) to visualize the extent of myocardial necrosis and inflammatory cell infiltration.

    • Oxidative Stress Markers: Myocardial tissue homogenates are analyzed for levels of malondialdehyde (MDA), a marker of lipid peroxidation, and antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Echocardiographic Assessment of Cardiotoxicity in Cancer Patients (General Protocol)

Echocardiography is a primary non-invasive method for monitoring cardiac function in patients receiving potentially cardiotoxic chemotherapy.[1][7][13][14]

  • Patient Population: Patients diagnosed with malignancies (e.g., non-Hodgkin's lymphoma) scheduled to receive anthracycline-based chemotherapy.

  • Baseline Assessment: A comprehensive echocardiogram is performed before the initiation of chemotherapy to establish baseline cardiac function. Key parameters include:

    • Left Ventricular Ejection Fraction (LVEF)

    • End-Systolic and End-Diastolic Volumes and Dimensions

    • Diastolic function parameters (e.g., E/A ratio)

    • Myocardial strain imaging (optional but increasingly used)

  • Follow-up Assessments: Echocardiograms are repeated at regular intervals during and after the completion of chemotherapy (e.g., after every 2-3 cycles and at 3, 6, and 12 months post-treatment).

  • Definition of Cardiotoxicity: A significant decrease in LVEF (e.g., a drop of >10% to a value <53%) is a common primary endpoint. Other markers of systolic and diastolic dysfunction are also evaluated.

  • Intervention: In studies evaluating cardioprotective agents like this compound, the agent is administered concurrently with the chemotherapy regimen in the experimental group.

Signaling Pathways and Mechanisms of Action

This compound exerts its cardioprotective effects through multiple signaling pathways, primarily by mitigating oxidative stress and preserving cellular energy metabolism.

Antioxidant and Anti-inflammatory Pathway

This compound acts as a potent antioxidant by directly scavenging reactive oxygen species (ROS) and modulating the nitric oxide (NO) system.[1] This is crucial in reducing cellular damage during ischemic events. By preserving the bioavailability of NO, this compound helps maintain endothelial function and vasodilation.

G cluster_0 Oxidative Stress Ischemia Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS NO_inactivation NO Inactivation (Peroxynitrite formation) ROS->NO_inactivation Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cell_Damage This compound This compound Scavenging Direct ROS Scavenging This compound->Scavenging Acts as This compound->NO_inactivation Prevents Scavenging->ROS Inhibits G cluster_1 Cellular Metabolism Ischemia Ischemia Krebs_Cycle Krebs Cycle Inhibition Ischemia->Krebs_Cycle ATP_depletion ↓ ATP Production Krebs_Cycle->ATP_depletion This compound This compound This compound->Krebs_Cycle Reduces Malate_Aspartate Malate-Aspartate Shuttle This compound->Malate_Aspartate Activates Malate_Aspartate->ATP_depletion Compensates for G Animal_Model Animal Model Selection (e.g., Wistar Rats) Grouping Randomization into Groups (Control, Disease, Treatment) Animal_Model->Grouping Induction Induction of Myocardial Injury (e.g., Isoprenaline) Grouping->Induction Treatment Drug Administration (this compound or Vehicle) Grouping->Treatment Monitoring In-life Monitoring (ECG, Clinical Signs) Induction->Monitoring Treatment->Monitoring Endpoint Endpoint Data Collection Monitoring->Endpoint Biochem Biochemical Analysis (Cardiac Markers, Oxidative Stress) Endpoint->Biochem Histo Histopathological Examination Endpoint->Histo Analysis Data Analysis and Statistical Evaluation Biochem->Analysis Histo->Analysis

References

Thiotriazoline versus other 1,2,4-triazole derivatives in biological activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Thiotriazoline and Other 1,2,4-Triazole Derivatives

Introduction

The 1,2,4-triazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are a cornerstone in the development of drugs targeting various diseases.[4][5] This guide provides a comparative overview of the biological activities of a specific derivative, this compound (morpholinium 3-methyl-1,2,4-triazolyl-5-thioacetate), against the broader class of 1,2,4-triazole derivatives. While this compound is primarily recognized for its cytoprotective and anti-ischemic properties, other derivatives have gained prominence as potent antimicrobial, anticancer, and anti-inflammatory agents.[6][7][8]

This compound: A Profile of a Metabolitotropic Cytoprotector

This compound is a well-established therapeutic agent known for its significant anti-ischemic, antioxidant, and cardioprotective effects.[7][9] Its mechanism of action is multifactorial, primarily focusing on protecting cells from damage induced by ischemia and oxidative stress.

Key Biological Activities of this compound:

  • Antioxidant Activity: this compound is a potent scavenger of reactive oxygen species (ROS) and nitric oxide (NO).[10][11] This is attributed to the thiol group in its structure, which protects macromolecules like proteins, lipids, and nucleic acids from oxidative damage.[10][12] It prevents the irreversible modification of sulfhydryl groups in proteins, thus preserving their function and normalizing redox regulation.[12]

  • Anti-ischemic and Cardioprotective Effects: Under ischemic conditions, this compound helps to preserve cellular energy reserves. It reduces the inhibition of oxidative processes in the Krebs cycle, activates the compensatory malate-aspartate shuttle to increase ATP production, and enhances glucose utilization.[10][11][13] This mitochondria-protective effect helps maintain cardiac function and increases tolerance to physical activity in patients with stable angina.[7][11]

  • Modulation of Gene Expression: this compound can prevent the irreversible inactivation of the transcription factor NF-κB, which is sensitive to ROS. By protecting NF-κB, it enhances the expression of redox-sensitive genes crucial for cellular defense against oxidative stress, such as those responsible for superoxide dismutase synthesis.[11][12]

Other 1,2,4-Triazole Derivatives: A Spectrum of Pharmacological Actions

The 1,2,4-triazole scaffold has been incorporated into a vast number of molecules, leading to a wide range of therapeutic agents.[14] Unlike the specific cytoprotective role of this compound, this broader class of derivatives exhibits diverse biological activities.

Key Biological Activities of 1,2,4-Triazole Derivatives:

  • Antifungal Activity: This is one of the most prominent activities of 1,2,4-triazole derivatives. Clinically used drugs like fluconazole, itraconazole, and voriconazole are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[6]

  • Antibacterial Activity: Many 1,2,4-triazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.[6] Some hybrids have shown efficacy comparable or superior to standard antibiotics like ampicillin and chloramphenicol.[6][14]

  • Anticancer Activity: Certain derivatives have been investigated as potential anticancer agents, showing the ability to inhibit the proliferation of various cancer cell lines, including leukemia, lung cancer, and breast cancer.[2][15]

  • Anti-inflammatory and Analgesic Activity: Several compounds incorporating the 1,2,4-triazole ring have exhibited significant anti-inflammatory and analgesic effects.[3][16]

  • Other Activities: The versatility of the 1,2,4-triazole nucleus has led to the development of compounds with anticonvulsant, antiviral, antioxidant, and antitubercular properties.[2][15]

Comparative Data Presentation

The following tables summarize the distinct biological activities of this compound compared to other 1,2,4-triazole derivatives.

Table 1: Comparison of Primary Biological Activities

FeatureThis compoundOther 1,2,4-Triazole Derivatives
Primary Activity Anti-ischemic, Antioxidant, Cardioprotective[7][11]Antifungal, Antibacterial, Anticancer, Anti-inflammatory[2][6]
Mechanism of Action ROS scavenging, mitochondrial protection, ATP preservation, modulation of NF-κB[10][12]Varies widely; e.g., inhibition of lanosterol 14α-demethylase (antifungal)[6]
Therapeutic Use Treatment of cardiovascular diseases (e.g., stable angina, myocardial infarction)[7]Treatment of fungal infections, bacterial infections, cancer, inflammation[6][14]
Key Structural Feature Morpholinium thioacetate side chainDiverse substitutions on the triazole ring dictate the specific activity

Table 2: Quantitative Data for Antimicrobial 1,2,4-Triazole Derivatives (Illustrative Examples)

Compound/DrugOrganismMIC (μg/mL or mg/L)Reference
VoriconazoleTrichophyton rubrum0.05 (Geometric Mean)[17]
PosaconazoleTrichophyton rubrum0.11 (Geometric Mean)[17]
IsavuconazoleTrichophyton rubrum0.13 (Geometric Mean)[17]
ItraconazoleTrichophyton rubrum0.26 (Geometric Mean)[17]
FluconazoleTrichophyton rubrum2.12 (Geometric Mean)[17]
LuliconazoleDermatophytes0.0005 - 0.004[18]
Clinafloxacin-triazole hybrid (28g)MRSA0.25 - 1[6]
4-amino-5-aryl-4H-1,2,4-triazole derivativeE. coli, B. subtilis5[14]

Note: Direct comparative quantitative data for this compound in antimicrobial assays is not available as this is not its primary therapeutic application.

Experimental Protocols

Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound, relevant to this compound's primary mechanism.

Objective: To determine the free radical scavenging activity of a test compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • Test compound (e.g., this compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and the positive control (ascorbic acid) in methanol.

    • Prepare a series of dilutions of the test compound and control to obtain a range of concentrations.

    • Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay:

    • To a 96-well microplate, add 100 µL of the various dilutions of the test compound or control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Protocol 2: In Vitro Antibacterial Activity - Broth Microdilution Method (MIC Determination)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, relevant to many 1,2,4-triazole derivatives.[18]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., a 1,2,4-triazole derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Standard antibiotic (positive control, e.g., ciprofloxacin)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial suspension from a fresh culture in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microplates:

    • Prepare serial two-fold dilutions of the test compound and the control antibiotic in CAMHB directly in the 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microplates at 35-37°C for 18-24 hours under ambient air conditions.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.

Visualizations

Thiotriazoline_Mechanism cluster_outcomes Therapeutic Outcomes Ischemia Ischemia / Reperfusion ROS ROS / RNS (Reactive Oxygen/Nitrogen Species) Ischemia->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria NFkB_Inactivated NF-κB Inactivation (Oxidative Modification) ROS->NFkB_Inactivated CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->CellularDamage This compound This compound This compound->ROS This compound->Mitochondria Protects This compound->NFkB_Inactivated Prevents Energy ↓ ATP Production Mitochondria->Energy Energy_Restored ↑ ATP Production (Krebs Cycle, Malate-Aspartate Shuttle) Gene_Expression ↑ Antioxidant Gene Expression (e.g., SOD) Cytoprotection Cytoprotection & Improved Cell Survival

Caption: Mechanism of this compound's cytoprotective action.

Antimicrobial_Screening_Workflow start Start: Synthesized 1,2,4-Triazole Derivatives prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Serial Dilutions of Compounds in 96-well Plates start->prep_plates inoculate Inoculate Plates with Microorganism prep_inoculum->inoculate prep_plates->inoculate incubate Incubate Plates (e.g., 24-48h at 37°C) inoculate->incubate read_mic Read Results: Determine MIC incubate->read_mic analyze Analyze Data: Compare with Standard Drug read_mic->analyze end End: Identify Potent Derivatives analyze->end

Caption: Experimental workflow for antimicrobial screening.

Triazole_Activities Triazole 1,2,4-Triazole Core Antifungal Antifungal (e.g., Fluconazole) Triazole->Antifungal Antibacterial Antibacterial Triazole->Antibacterial Anticancer Anticancer Triazole->Anticancer Anti_inflammatory Anti-inflammatory Triazole->Anti_inflammatory Anticonvulsant Anticonvulsant Triazole->Anticonvulsant Antioxidant Antioxidant Triazole->Antioxidant Antiviral Antiviral (e.g., Ribavirin) Triazole->Antiviral Cytoprotective Cytoprotective (this compound) Triazole->Cytoprotective

Caption: Diverse biological activities of 1,2,4-triazole derivatives.

Conclusion

This compound and the broader class of 1,2,4-triazole derivatives exemplify the chemical versatility of this heterocyclic scaffold. This compound has a specialized role as a metabolitotropic cytoprotector, with its primary strength lying in its antioxidant and anti-ischemic properties that are beneficial in cardiovascular medicine.[7][11] In contrast, the wider family of 1,2,4-triazole derivatives showcases a remarkable breadth of pharmacological activities, most notably in the realm of antifungal and antibacterial agents.[6][14] The specific biological activity of any given 1,2,4-triazole derivative is highly dependent on the nature of the substituents attached to the core ring structure. This distinction underscores the power of medicinal chemistry to modify a central scaffold to address a wide range of therapeutic needs, from protecting the heart during ischemia to combating life-threatening microbial infections.

References

Head-to-head comparison of Thiotriazoline and trimetazidine in ischemia models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological agents Thiotriazoline and trimetazidine, focusing on their performance in preclinical ischemia models. The following sections detail their mechanisms of action, present available experimental data from animal models of myocardial ischemia, and outline the methodologies of key experiments.

Mechanisms of Action: A Tale of Two Cytoprotective Strategies

This compound and trimetazidine both exhibit cardioprotective effects in the setting of ischemia, albeit through distinct molecular pathways. Trimetazidine primarily acts as a metabolic modulator, while this compound's effects are largely attributed to its potent antioxidant and metabolic regulatory properties.

Trimetazidine is a well-established anti-ischemic agent that shifts cardiac energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway.[1][2] Under ischemic conditions, where oxygen supply is limited, this metabolic switch leads to greater ATP production per molecule of oxygen consumed, thereby preserving cellular energy levels and function.[1] This is achieved through the inhibition of the mitochondrial enzyme long-chain 3-ketoacyl-CoA thiolase (3-KAT).[1]

This compound exerts its cardioprotective effects through a multi-pronged approach. It is a potent antioxidant that directly scavenges reactive oxygen species (ROS) and reactive nitrogen species, protecting cellular components from oxidative damage.[3] Furthermore, it enhances the activity of endogenous antioxidant systems.[2] From a metabolic standpoint, this compound activates the compensatory malate-aspartate shuttle, which is crucial for maintaining ATP production during ischemia. It also helps to normalize the Krebs cycle and reduces lactic acidosis.[3]

Signaling Pathways and Experimental Workflow

The distinct mechanisms of this compound and trimetazidine are illustrated in the following signaling pathway diagrams. Additionally, a typical experimental workflow for evaluating cardioprotective agents in a rat model of myocardial ischemia-reperfusion injury is provided.

Trimetazidine Signaling Pathway cluster_0 Ischemic Cardiomyocyte Ischemia Ischemia (Reduced O2) FAO Fatty Acid Oxidation (FAO) Ischemia->FAO Inefficient ATP_low Reduced ATP Production Ischemia->ATP_low FAO->ATP_low Glucose_Ox Glucose Oxidation ATP_preserved Preserved ATP Production Glucose_Ox->ATP_preserved Trimetazidine Trimetazidine Trimetazidine->Glucose_Ox Promotes Three_KAT Long-chain 3-ketoacyl- CoA thiolase (3-KAT) Trimetazidine->Three_KAT Inhibits Three_KAT->FAO Catalyzes Cardioprotection Cardioprotection ATP_preserved->Cardioprotection

Trimetazidine's metabolic shift in ischemia.

This compound Signaling Pathway cluster_1 Ischemic Cardiomyocyte Ischemia Ischemia ROS Reactive Oxygen Species (ROS) Ischemia->ROS Increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress This compound This compound This compound->ROS Scavenges Malate_Aspartate Malate-Aspartate Shuttle This compound->Malate_Aspartate Activates ATP_preserved Preserved ATP Production Malate_Aspartate->ATP_preserved Cardioprotection Cardioprotection ATP_preserved->Cardioprotection

This compound's antioxidant and metabolic actions.

Experimental Workflow Animal_Model Rat Model of Myocardial Infarction LAD_Ligation Left Anterior Descending (LAD) Coronary Artery Ligation Animal_Model->LAD_Ligation Drug_Admin Drug Administration (this compound or Trimetazidine) LAD_Ligation->Drug_Admin Reperfusion Reperfusion Drug_Admin->Reperfusion Assessment Assessment of Cardioprotection Reperfusion->Assessment Infarct_Size Infarct Size (TTC Staining) Assessment->Infarct_Size Biomarkers Serum Biomarkers (CK-MB, LDH, etc.) Assessment->Biomarkers Oxidative_Stress_Markers Oxidative Stress Markers (MDA, SOD) Assessment->Oxidative_Stress_Markers

Workflow for preclinical evaluation.

Performance in Ischemia Models: A Data-Driven Comparison

While no direct head-to-head preclinical studies comparing this compound and trimetazidine in the same experimental model were identified, this section summarizes the available quantitative data from separate studies in rat models of myocardial ischemia. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental protocols.

Trimetazidine: Efficacy in Myocardial Ischemia-Reperfusion Injury

A systematic review and meta-analysis of 24 studies on trimetazidine in rat models of myocardial ischemia-reperfusion injury (MIRI) provides a comprehensive overview of its efficacy.[1] The primary model used in these studies was the ligation of the left anterior descending (LAD) coronary artery.[1]

Table 1: Effects of Trimetazidine on Myocardial Infarct Size and Serum Biomarkers in Rat MIRI Models

ParameterEffect of TrimetazidineNotes
Myocardial Infarct Size Significantly reducedThe most direct indicator of cardioprotection.[1]
Superoxide Dismutase (SOD) Significantly increasedIndicates enhanced antioxidant defense.[1]
Malondialdehyde (MDA) Significantly decreasedIndicates reduced lipid peroxidation and oxidative stress.[1]
Lactate Dehydrogenase (LDH) Significantly decreasedA marker of cellular damage.[1]
Creatine Kinase-MB (CK-MB) Significantly decreasedA specific marker of myocardial injury.[1]

Data summarized from a meta-analysis of preclinical studies.[1]

This compound: Antioxidant and Cardioprotective Effects

Data for this compound's effect on infarct size in a standard LAD ligation model is limited in the reviewed literature. However, studies in other ischemia models highlight its potent antioxidant and metabolic protective effects.

Table 2: Effects of this compound in a Rat Model of Pituitrin-Isadrin-Induced Myocardial Infarction

ParameterEffect of a Combination Product with L-arginine and this compoundNotes
Aldehyde- and Ketone-Derivatives of Dinitrophenylhydrazone (oxidative protein modification) Significantly reducedIndicates a decrease in oxidative stress.
Glutathione Peroxidase Activity Significantly increasedShows activation of antioxidant enzyme systems.
Catalase Activity Significantly increasedDemonstrates enhanced antioxidant capacity.

This study used a combination product, and the ischemia model is different from the LAD ligation model, which should be considered when interpreting the results.

Another study in patients with stable angina showed that this compound treatment led to a significant reduction in malondialdehyde levels and an increase in glutathione reductase content, further supporting its antioxidant mechanism.[2]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of cardioprotective agents like this compound and trimetazidine.

Rat Model of Myocardial Ischemia-Reperfusion Injury
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthesia is induced, typically with an intraperitoneal injection of a combination of ketamine and xylazine or sodium pentobarbital.

  • Surgical Procedure:

    • The animal is intubated and connected to a rodent ventilator.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

    • Successful occlusion is confirmed by the appearance of myocardial blanching.

    • The ligature is released after a defined period of ischemia (e.g., 30-45 minutes) to allow for reperfusion.

  • Drug Administration: The test compound (this compound or trimetazidine) or vehicle is administered at a specified dose and time point (e.g., before ischemia, at the onset of reperfusion).

  • Endpoint Analysis:

    • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and a dye such as Evans blue is perfused to delineate the area at risk (AAR). The heart is then sliced and incubated in a triphenyltetrazolium chloride (TTC) solution. Viable myocardium stains red, while the infarcted tissue remains pale. The infarct size is expressed as a percentage of the AAR.

    • Serum Biomarker Analysis: Blood samples are collected to measure the levels of cardiac enzymes such as CK-MB and LDH using commercially available assay kits.

    • Oxidative Stress Assessment: Myocardial tissue homogenates are used to measure the levels of MDA (an indicator of lipid peroxidation) and the activity of antioxidant enzymes like SOD.

Conclusion

Both this compound and trimetazidine demonstrate significant cardioprotective effects in preclinical models of ischemia, albeit through different primary mechanisms.

  • Trimetazidine 's strength lies in its well-documented ability to optimize cardiac energy metabolism by shifting the substrate preference from fatty acids to glucose. This has been consistently shown to reduce infarct size and improve cardiac function in various ischemia models.

  • This compound offers a robust antioxidant defense, directly neutralizing harmful free radicals and bolstering the cell's own antioxidant machinery. Its ability to also positively influence cellular energy metabolism through the malate-aspartate shuttle provides a complementary protective mechanism.

The choice between these agents in a research or drug development context may depend on the specific aspects of ischemic injury being targeted. For instance, in models where metabolic disturbance is the primary focus, trimetazidine would be a logical choice. Conversely, in scenarios where oxidative stress is a major pathological driver, this compound's potent antioxidant properties would be highly relevant.

Future head-to-head studies in standardized ischemia models are warranted to provide a more definitive comparative assessment of the efficacy of these two promising cardioprotective agents.

References

Reproducibility of Thiotriazoline's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiotriazoline's Performance with Alternative Therapies, Supported by Experimental Data.

This guide provides a comprehensive analysis of the published findings on the efficacy of this compound, a metabolic agent with antioxidant properties. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document aims to inform researchers, scientists, and drug development professionals on the reproducibility and potential therapeutic applications of this compound.

Comparative Efficacy of this compound

Published clinical studies have primarily focused on this compound's efficacy in treating stable angina pectoris and its cardioprotective effects in various conditions, including post-COVID syndrome and chemotherapy-induced cardiotoxicity.

This compound versus Trimetazidine in Stable Angina Pectoris

Table 1: Comparison of this compound and Trimetazidine in Stable Angina Pectoris

ParameterThis compound (600 mg/day)Trimetazidine (60 mg/day)Outcome
Dosage 600 mg/day60 mg/day-
Efficacy Endpoints Equal clinical efficacy demonstrated across all primary and secondary endpoints.[1][2]Equal clinical efficacy demonstrated across all primary and secondary endpoints.[1][2]Both drugs showed comparable effectiveness in improving exercise tolerance, reducing angina attacks, and decreasing the need for nitroglycerin.[1]
Mechanism of Action Antioxidant, enhances ATP production, modulates nitric oxide (NO) signaling.[3]Inhibits beta-oxidation of fatty acids, shifting energy production to glucose oxidation.Both agents aim to optimize myocardial energy metabolism during ischemia.
This compound in Other Clinical Settings

Recent studies have explored the therapeutic potential of this compound beyond stable angina, with notable findings in the context of post-COVID-19 complications and chemotherapy-induced cardiotoxicity.

Table 2: Efficacy of this compound in Post-COVID Syndrome and Chemotherapy-Induced Cardiotoxicity

Clinical SettingStudy DesignKey Findings
Post-COVID Syndrome Clinical studyThis compound administration led to a significant improvement in general clinical parameters, including the disappearance of tachycardia, stabilization of blood pressure, and resolution of weakness and fatigue.
Chemotherapy-Induced Cardiotoxicity Clinical study in non-Hodgkin's lymphoma patients receiving anthracyclinesThe addition of this compound to chemotherapy regimens resulted in a cardioprotective effect.[4]

Experimental Protocols

Reproducibility of scientific findings relies on detailed and transparent methodologies. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound in preclinical models.

Induction of Myocardial Ischemia in Rats (LAD Ligation Model)

This widely used model mimics the clinical scenario of a heart attack.

  • Animal Preparation: Male Wistar rats are anesthetized, and body temperature is maintained at 37°C.

  • Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and ligated with a suture.

  • Ischemia and Reperfusion: The ligation is maintained for a specific period (e.g., 30 minutes) to induce ischemia, followed by the removal of the ligature to allow for reperfusion.

  • Outcome Assessment: Infarct size is typically measured using triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue appears pale.

Measurement of Mitochondrial Respiration

The assessment of mitochondrial function is crucial for understanding the mechanism of action of metabolic agents like this compound.

  • Mitochondrial Isolation: Mitochondria are isolated from cardiac tissue through a process of homogenization and differential centrifugation.

  • Respirometry: Oxygen consumption is measured using a high-resolution respirometer.

  • Substrate and Inhibitor Titration: Various substrates (e.g., glutamate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A) of the electron transport chain are added sequentially to assess the function of different mitochondrial complexes.

  • Calculation of Respiratory Control Ratio (RCR): The RCR, a key indicator of mitochondrial coupling and health, is calculated as the ratio of State 3 (ADP-stimulated) to State 4 (resting) respiration.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects are attributed to its multifaceted mechanism of action, primarily centered on its antioxidant properties and its ability to modulate cellular energy metabolism and nitric oxide signaling.

Antioxidant and Cardioprotective Signaling Pathway

This compound acts as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.[3] This action is crucial in ischemic conditions where there is an overproduction of ROS.

Thiotriazoline_Antioxidant_Pathway Ischemia Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS Induces Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Oxidative_Damage Causes This compound This compound Scavenging ROS Scavenging This compound->Scavenging Promotes Scavenging->ROS Reduces Cardioprotection Cardioprotection Scavenging->Cardioprotection Results in Cardiomyocyte_Injury Cardiomyocyte Injury & Apoptosis Oxidative_Damage->Cardiomyocyte_Injury Leads to

Caption: this compound's antioxidant mechanism of cardioprotection.

Modulation of Mitochondrial Function and Energy Metabolism

This compound has been shown to improve mitochondrial function and enhance ATP production, which is critical for cell survival, particularly under ischemic conditions.[3]

Thiotriazoline_Mitochondrial_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Acts on ETC Electron Transport Chain (ETC) Function Mitochondria->ETC Improves ETC_Dysfunction ETC Dysfunction Mitochondria->ETC_Dysfunction Prevents ATP_Production ↑ ATP Production ETC->ATP_Production Enhances Cell_Survival ↑ Cell Survival & Function ATP_Production->Cell_Survival Promotes Ischemic_Stress Ischemic Stress Ischemic_Stress->ETC_Dysfunction Causes ATP_Depletion ATP Depletion ETC_Dysfunction->ATP_Depletion Leads to

Caption: this compound's effect on mitochondrial function and energy production.

Interaction with the Nitric Oxide (NO) Signaling Pathway

This compound's influence on the nitric oxide (NO) pathway contributes to its cardioprotective effects. By modulating NO bioavailability, this compound can improve endothelial function and blood flow.

Thiotriazoline_NO_Pathway This compound This compound eNOS eNOS Activity This compound->eNOS Enhances Endothelial_Dysfunction Endothelial Dysfunction This compound->Endothelial_Dysfunction Reduces NO ↑ Nitric Oxide (NO) Bioavailability eNOS->NO Increases Vasodilation Vasodilation NO->Vasodilation Promotes Blood_Flow ↑ Blood Flow Vasodilation->Blood_Flow Improves

References

A Systematic Review of Thiotriazoline: Clinical Efficacy and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a systematic analysis of the clinical trial data for Thiotriazoline, a metabolitotropic drug with significant antioxidant and anti-ischemic properties. The following sections offer a comparative look at its performance against alternatives, supported by available experimental data, detailed methodologies of key clinical trials, and visualizations of its mechanism of action and study workflows.

Quantitative Analysis of Clinical Efficacy

The clinical efficacy of this compound has been evaluated in various conditions, most notably in cardiovascular diseases and, more recently, in the management of post-COVID-19 syndrome. The data below summarizes key quantitative outcomes from available clinical trials.

Table 1: Efficacy of this compound in Stable Angina Pectoris
EndpointThis compound (600 mg/day)Control/Comparatorp-valueStudy Reference
Reduction in Weekly Angina Attacks 46.32%33.24% (Control)p = 0.028[1]
Anti-anginal & Anti-ischemic Efficacy Equal EfficacyTrimetazidine (60 mg/day)Not specified[2][3]
Table 2: Efficacy of this compound in Post-COVID-19 Syndrome
EndpointThis compound + Basic TherapyBasic Therapy Alonep-valueStudy Reference
Patients Achieving 97-98% Oxygen Saturation 93.4% (14 out of 15 patients)46.7% (7 out of 15 patients)Not specified

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the key studies cited.

Trial on Stable Angina Pectoris (this compound vs. Trimetazidine)
  • Study Design: A comparative, international, multicenter, randomized clinical trial[2][3].

  • Patient Population: Symptomatic patients with chronic ischemic heart disease and stable angina of functional class II-III[2][3].

  • Intervention:

    • Test Group: this compound (600 mg/day)[2][3].

    • Comparator Group: Trimetazidine (60 mg/day)[2][3].

    • Both groups received the intervention in addition to first-line anti-anginal therapy[2][3].

  • Primary Endpoints:

    • Total exercise duration.

    • Time to 1-mm ST-segment depression on electrocardiogram (ECG) during exercise stress test.

    • Number of angina attacks per week.

    • Consumption of short-acting nitroglycerin tablets[2][3].

Trial on Post-COVID-19 Syndrome
  • Study Design: A comparative clinical study.

  • Patient Population: 30 patients aged 30 to 60 years with a diagnosis of post-COVID-19 syndrome. Inclusion criteria required a positive PCR test for COVID-19 or the presence of IgM/IgG antibodies with radiologically confirmed pneumonia (up to 45% lung damage).

  • Intervention:

    • Test Group (n=15): this compound (200 mg tablets, twice daily for 30 days) administered alongside basic therapy (antibiotics, anticoagulants, acetylsalicylic acid).

    • Control Group (n=15): Basic therapy alone.

  • Primary Endpoints:

    • Improvement in general clinical parameters (e.g., disappearance of tachycardia, stabilization of blood pressure, reduction in weakness and fatigue).

    • Change in blood oxygen saturation levels.

Visualizing Mechanisms and Workflows

Mechanism of Action of this compound

This compound exerts its therapeutic effects through a multi-faceted mechanism centered on cellular protection against ischemic and oxidative stress. Its primary actions include scavenging reactive oxygen species (ROS), preserving mitochondrial function, and modulating nitric oxide (NO) bioavailability, which collectively contribute to its anti-ischemic and cardioprotective properties[2].

Thiotriazoline_MoA cluster_stress Cellular Stress Conditions cluster_drug cluster_effects Cellular Mechanisms of this compound cluster_outcomes Therapeutic Outcomes Ischemia Ischemia / Hypoxia This compound This compound Ischemia->this compound Target Condition ROS Reactive Oxygen Species (ROS) ROS->this compound Mitochondria Mitochondrial Protection (Krebs Cycle Normalization) This compound->Mitochondria Antioxidant Antioxidant Effect (ROS Scavenging) This compound->Antioxidant NO_System Modulation of NO System This compound->NO_System Energy Activation of Compensatory Energy Shunts This compound->Energy ATP ↑ ATP Production Mitochondria->ATP Antioxidant->ROS Inhibits Endothelial Endothelial Protection NO_System->Endothelial Energy->ATP AntiIschemic Anti-Ischemic Effect ATP->AntiIschemic Cardioprotection Cardioprotection AntiIschemic->Cardioprotection Endothelial->Cardioprotection

Caption: Mechanism of Action of this compound.

Generalized Clinical Trial Workflow

The clinical investigation of this compound, like other pharmaceutical agents, follows a structured and rigorous workflow from patient selection to data analysis to ensure the validity and reliability of the findings.

Clinical_Trial_Workflow cluster_arms Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (e.g., Angina Frequency, ECG, Labs) Consent->Baseline Randomization Randomization Baseline->Randomization ArmA Group A (this compound) Randomization->ArmA Arm 1 ArmB Group B (Placebo or Comparator) Randomization->ArmB Arm 2 FollowUp Follow-Up Visits (Data Collection) ArmA->FollowUp ArmB->FollowUp Endpoint Endpoint Assessment (Efficacy and Safety) FollowUp->Endpoint Analysis Statistical Analysis Endpoint->Analysis Results Results & Conclusion Analysis->Results

Caption: Generalized workflow for a randomized controlled trial.

References

Independent Verification of the Neuroprotective Effects of Thiotriazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective agent Thiotriazoline with other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent for neurological disorders, particularly those involving ischemic injury.

Executive Summary

This compound has demonstrated significant neuroprotective effects in preclinical studies, primarily attributed to its antioxidant, anti-ischemic, and mitochondrial-protective properties. Experimental data indicates its ability to reduce infarct volume, improve neurological outcomes, and modulate key signaling pathways involved in neuronal survival. This guide presents a comparative analysis of this compound against other neuroprotective agents, focusing on quantitative data from relevant studies and detailing the experimental protocols employed.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the neuroprotective effects of this compound and its comparators from preclinical studies.

Table 1: Comparison of Neuroprotective Efficacy in Animal Models of Ischemic Stroke

AgentAnimal ModelDosageAdministration RouteInfarct Volume Reduction (%)Neurological Deficit ImprovementSource
This compound Rat (MCAO)Not specifiedEnteral24.7%Significant improvement in neurological score and cognitive deficits[1]
Phenyl-N-tert-butylnitrone (PBN) Rat (MCAO)Not specifiedEnteral36.8%Significant improvement in neurological score[1]
Citicoline (meta-analysis) Various ischemic stroke modelsVariousVarious27.8%20.2%[2]
2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride Gerbil (transient global cerebral ischemia)0.3 mg/kgIntraperitonealN/A (neuronal death prevention)Not reported[3]

Table 2: Comparison of Antioxidant Effects in Brain Tissue

AgentAnimal ModelParameterEffectSource
2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride Gerbil (transient global cerebral ischemia)Superoxide Dismutase (SOD) activityAttenuated ischemia-induced reduction[3]
Catalase (CAT) activityAttenuated ischemia-induced reduction[3]
Glutathione Peroxidase (GPx) activityAttenuated ischemia-induced reduction[3]
Malondialdehyde (MDA) levelsReduced ischemia-induced increase[3]
Citicoline Rat (closed head injury)Superoxide Dismutase (SOD) activityEnhanced activity[1]
Glutathione (GSH) levelsEnhanced levels[1]
Malondialdehyde (MDA) levelsReduced levels[1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Animal Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
  • Animal Species: Wistar rats.[1]

  • Procedure:

    • Anesthesia is induced in the rats.

    • A 4-0 nylon monofilament with a silicone-coated tip is inserted into the external carotid artery.

    • The filament is advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • Occlusion is maintained for a specific duration (e.g., 90 minutes).[1]

    • Reperfusion is initiated by withdrawing the filament.

  • Post-operative Care: Animals are placed in an oxygen-enriched environment for recovery and returned to their home cages.

Assessment of Infarct Volume
  • Procedure:

    • Following a designated survival period (e.g., 7 days), animals are euthanized.[1]

    • Brains are removed and sectioned coronally.

    • Sections are stained with a vital stain, such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area unstained (white).

    • The area of infarction in each slice is measured using image analysis software.

    • Infarct volume is calculated by integrating the infarct areas across all slices.

Neurological Deficit Scoring
  • Procedure: A standardized neurological examination is performed at specified time points post-ischemia. A common scale, such as the one described by Garcia et al., assesses various sensorimotor functions.[1]

  • Parameters Evaluated:

    • Spontaneous activity

    • Symmetry in the movement of limbs

    • Forepaw outstretching

    • Climbing

    • Body proprioception

    • Response to vibrissae touch

  • Scoring: Each parameter is scored on a predefined scale, and a total neurological score is calculated. A higher score typically indicates a more severe deficit.

Measurement of Antioxidant Enzyme Activity
  • Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized in an appropriate buffer.

  • Superoxide Dismutase (SOD) Activity Assay:

    • The assay is based on the inhibition of the reduction of a chromogen (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The absorbance is measured spectrophotometrically.

    • One unit of SOD activity is defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

  • Catalase (CAT) Activity Assay:

    • The assay measures the decomposition of hydrogen peroxide (H2O2).

    • The decrease in H2O2 concentration is monitored spectrophotometrically at 240 nm.

    • One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • The assay is a coupled reaction where GPx reduces an organic hydroperoxide using glutathione (GSH) as a substrate.

    • The resulting oxidized glutathione (GSSG) is reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.

    • The decrease in NADPH absorbance is monitored spectrophotometrically at 340 nm.

    • One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Lipid Peroxidation Assay (TBARS/MDA)
  • Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

  • Procedure:

    • Brain tissue homogenate is mixed with a solution of TBA in an acidic medium.

    • The mixture is heated to form the MDA-TBA adduct.

    • After cooling, the absorbance of the pink-colored supernatant is measured spectrophotometrically at approximately 532 nm.

    • The concentration of MDA is calculated using a standard curve.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through complex signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the experimental workflow for evaluating neuroprotective agents.

G cluster_0 Ischemic Cascade cluster_1 This compound's Mechanism of Action Ischemia/Reperfusion Ischemia/Reperfusion ROS_Generation ↑ Reactive Oxygen Species (ROS) Ischemia/Reperfusion->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ischemia/Reperfusion->Mitochondrial_Dysfunction Inflammation ↑ Inflammation (NF-κB activation) ROS_Generation->Inflammation Apoptosis ↑ Apoptosis (↑ Bax/Bcl-2 ratio) Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Inflammation->Neuronal_Death Apoptosis->Neuronal_Death This compound This compound Antioxidant Antioxidant Effect (ROS Scavenging) This compound->Antioxidant Mito_Protect Mitochondrial Protection (↑ ATP synthesis) This compound->Mito_Protect Anti_Inflammatory Anti-inflammatory Effect (NF-κB modulation) This compound->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic Effect (↓ Bax/Bcl-2 ratio) This compound->Anti_Apoptotic Antioxidant->ROS_Generation Inhibits Mito_Protect->Mitochondrial_Dysfunction Prevents Anti_Inflammatory->Inflammation Inhibits Anti_Apoptotic->Apoptosis Inhibits

Figure 1: Proposed mechanism of this compound's neuroprotective action against the ischemic cascade.

G cluster_0 Preclinical Evaluation Workflow start Induce Ischemic Stroke (e.g., MCAO model in rats) treatment Administer Neuroprotective Agent (this compound or Comparator) start->treatment behavioral Behavioral & Neurological Assessment (e.g., Neurological Deficit Score) treatment->behavioral histological Histological Analysis (Infarct Volume Measurement) treatment->histological biochemical Biochemical Assays (Antioxidant enzymes, MDA, etc.) treatment->biochemical data_analysis Data Analysis & Comparison behavioral->data_analysis histological->data_analysis biochemical->data_analysis conclusion Conclusion on Neuroprotective Efficacy data_analysis->conclusion

References

Safety Operating Guide

Navigating the Disposal of Thiotriazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of Thiotriazoline, a compound recognized for its antioxidant and anti-inflammatory properties. While this compound is classified as a Class V toxic substance, meaning it is considered practically non-toxic, adherence to proper disposal protocols is mandatory to ensure a safe laboratory environment and compliance with regulations.[1]

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of accidental exposure, even with compounds of low toxicity.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.

In the event of accidental release or spillage, prompt action is necessary to contain and clean the affected area.

Spill Cleanup Procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhalation of any dust or vapors.

  • Containment: Use an inert absorbent material, such as sand or earth, to contain the spill.

  • Collection: Carefully sweep or scoop the spilled material into a designated, labeled container for disposal.

  • Decontamination: Clean the spill area with a suitable detergent and water.

  • Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as chemical waste, following the procedures outlined below.

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its form (solid or in solution), the quantity of waste, and, most importantly, local and institutional regulations. The following workflow provides a logical approach to determining the correct disposal path.

Thiotriazoline_Disposal_Workflow cluster_start Start: this compound Waste cluster_assessment Hazard Assessment cluster_disposal_paths Disposal Paths cluster_non_hazardous_options Non-Hazardous Disposal Options start Unused or expired this compound (Solid or Solution) consult_sds Consult Safety Data Sheet (SDS) and Local Regulations start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste: - Collect in a labeled, sealed container. - Arrange for pickup by a licensed  waste disposal contractor. is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste (pending local regulations) is_hazardous->non_hazardous_disposal No drain_disposal Aqueous Solution: Dilute and dispose down the drain (with copious amounts of water, if permitted) non_hazardous_disposal->drain_disposal solid_disposal Solid Waste: Dispose in regular laboratory trash (if permitted) non_hazardous_disposal->solid_disposal

Caption: Decision workflow for this compound disposal.

Detailed Procedural Steps:

  • Consult Safety Data Sheet (SDS) and Local Regulations: The first and most critical step is to consult the manufacturer-specific SDS for this compound and your institution's and local environmental health and safety (EHS) guidelines. These documents will provide definitive information on the compound's classification and required disposal methods.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. Keep solid and liquid waste in separate, clearly labeled containers.

  • Containerization:

    • Solid Waste: Collect unused or expired solid this compound in a well-sealed, sturdy container. Label the container clearly as "this compound Waste."

    • Liquid Waste: For solutions containing this compound, use a leak-proof, chemical-resistant container. The container should be labeled with the contents, including the concentration of this compound and any other solvents.

  • Disposal as Non-Hazardous Waste (if applicable):

    • Based on its classification as a practically non-toxic substance, some local regulations may permit disposal as non-hazardous waste.[1]

    • Aqueous Solutions: If permitted by your local wastewater authority, dilute aqueous solutions of this compound with a large volume of water and pour down a designated laboratory sink.

    • Solid Waste: If explicitly allowed by your institutional guidelines, small quantities of solid this compound may be disposable in the regular laboratory trash.

  • Disposal as Hazardous Waste (if required or as a precaution):

    • In the absence of clear guidance or if required by your EHS department, it is prudent to treat this compound waste as hazardous chemical waste.

    • Arrange for the collection of the labeled waste containers by your institution's hazardous waste management service or a licensed chemical waste disposal company.

Disposal of Contaminated Materials

  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water). The first rinseate should be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal, depending on local regulations. After rinsing, deface the label and dispose of the container according to your facility's recycling or waste management policies.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be placed in a designated chemical waste bag and disposed of through your institution's hazardous waste stream.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety protocols and local regulations.

References

Personal protective equipment for handling Thiotriazoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Thiotriazoline, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the required equipment.

Body PartRequired PPESpecifications and Standards
HandsChemical-resistant glovesMust comply with EU Directive 89/686/EEC and the standard EN 374. Double gloving is recommended.[1][2]
EyesSafety goggles or glassesMust provide adequate protection against splashes.
BodyProtective clothingFire/flame resistant and impervious clothing. Long-sleeved, solid-front gown made of lint-free, low-permeability fabric.[1][2]
RespiratoryRespiratorA fit-tested NIOSH-certified N95 or N100 respirator is recommended if there is a risk of airborne powder or aerosol generation.[3]

Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area, preferably under a chemical hood.[1][4]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition.[1][5]

  • Wash hands thoroughly before and after handling.[1][2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][6]

  • Keep away from foodstuff containers and incompatible materials.[1]

Emergency Procedures

Immediate and appropriate response to exposure is critical. The following table outlines the initial steps to be taken in an emergency.

Exposure RouteImmediate Action
InhalationMove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
Skin ContactImmediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye ContactRinse with pure water for at least 15 minutes. Consult a doctor.[1]
IngestionRinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Plan

Accidental Release Measures: In the event of a spill, the primary objective is to contain the material and prevent environmental contamination.

  • Evacuate and Secure: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1][5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1][5]

G spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE spill->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain the Spill ignition->contain cleanup Clean up with Spark-Proof Tools contain->cleanup disposal Collect in Closed Containers for Disposal cleanup->disposal decontaminate Decontaminate Area disposal->decontaminate report Report the Incident decontaminate->report

Workflow for handling a this compound spill.

Disposal:

  • Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging materials may be incinerated.[1]

  • Regulations: All disposal activities must comply with applicable federal, state, and local regulations.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiotriazoline
Reactant of Route 2
Thiotriazoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.